3-Bromo-2,4,6-trimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLMPTBHZPYDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350868 | |
| Record name | 3-Bromo-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82842-52-2 | |
| Record name | 3-Bromo-2,4,6-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,4,6-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2,4,6-trimethylaniline CAS number 82842-52-2 properties
An In-depth Technical Guide to 3-Bromo-2,4,6-trimethylaniline (CAS: 82842-52-2) for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. By moving beyond a simple recitation of properties, this guide delves into the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.
Introduction and Strategic Importance
This compound, also known as 3-Bromo-2,4,6-trimethylbenzenamine, is a highly substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group, three sterically hindering methyl groups, and a reactive bromine atom, makes it a valuable precursor for creating complex molecular architectures. The strategic placement of these functional groups allows for sequential, regioselective modifications, a critical advantage in the multi-step synthesis of pharmaceuticals, agrochemicals, and specialized ligands for catalysis.[1][2][3] This guide provides an in-depth analysis of its properties, a robust synthesis protocol, and an exploration of its reactivity and potential applications.
Key Identifiers:
-
CAS Number: 82842-52-2[4]
-
Molecular Weight: 214.10 g/mol [6]
-
Synonyms: 3-Bromo-2,4,6-trimethylbenzenamine
Physicochemical and Spectroscopic Profile
The physical properties of this compound determine its handling, storage, and reaction conditions. It typically appears as a white to light brown crystalline solid.[5] A comprehensive summary of its key properties is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light brown/purple powder or crystals | [5] |
| Melting Point | 34.5–39.5 °C | [5][7] |
| Boiling Point | 172–173 °C at 24 mmHg | [7][8] |
| Density | 1.313 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.575 | [7] |
| Flash Point | 113 °C (235.4 °F) (closed cup) | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol | [9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Data from the NIST Chemistry WebBook confirms the presence of characteristic vibrations.[4] Expect to observe N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹, C-H stretches for the methyl groups and aromatic ring just below and above 3000 cm⁻¹, respectively, and aromatic skeletal vibrations in the 1500-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.[10]
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Mass Spectrometry (MS): Electron ionization mass spectrometry data shows a molecular ion peak corresponding to its molecular weight.[11] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in two prominent molecular ion peaks at m/z 213 and 215, which is a definitive characteristic of a monobrominated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is highly informative. The single aromatic proton will appear as a singlet, likely in the 6.5-7.0 ppm range. The three methyl groups are chemically distinct due to their positions relative to the bromo and amino groups and should appear as three separate singlets, typically between 2.0 and 2.5 ppm. The two protons of the amino group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals. Six signals will be in the aromatic region (approx. 115-150 ppm), and three signals for the methyl carbons will appear in the aliphatic region (approx. 15-25 ppm).
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Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 2,4,6-trimethylaniline (mesidine). The high activation of the aromatic ring by the amino and methyl groups necessitates careful control of reaction conditions to achieve mono-bromination.
Diagram 1: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4,6-trimethylaniline (1.0 eq) in glacial acetic acid.
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Temperature Control (Causality): Cool the flask in an ice-water bath to 0–5 °C. This low temperature is critical to slow down the highly favorable electrophilic substitution reaction, preventing the formation of di- and tri-brominated byproducts. The aniline precursor is a strongly activated ring system, making this control essential for selectivity.[12]
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Reagent Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for an additional hour. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
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Quenching: Pour the reaction mixture slowly into a beaker containing a cold aqueous solution of sodium bisulfite. This step quenches any unreacted bromine, a necessary safety and purification measure.
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Neutralization: Carefully neutralize the acidic solution by adding aqueous sodium hydroxide until the pH is basic (pH > 8). This deprotonates the anilinium salt to yield the free amine, which is insoluble in water and can be extracted.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.
Reactivity and Strategic Applications
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed selectively.
Diagram 2: Molecular Scaffolding and Diversification
Caption: Potential reaction pathways for diversifying the core scaffold.
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Amino Group Reactivity: The primary amine is a potent nucleophile and can undergo acylation to form amides, alkylation, and diazotization followed by Sandmeyer reactions. Crucially, it can undergo condensation with aldehydes and ketones to form imines. This reaction is fundamental in coordination chemistry for creating Schiff base ligands.
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Aryl Bromide Reactivity: The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functional groups at this position.
Key Application Areas
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Advanced Ligand Synthesis: The parent compound, 2,4,6-trimethylaniline, is a well-established precursor for N-heterocyclic carbene (NHC) ligands like IMes, which are vital in modern catalysis (e.g., Grubbs' catalyst for olefin metathesis).[1][3] this compound allows for the synthesis of functionalized NHC ligands. The bromo-substituent can be retained for its electronic effects or used as a reactive site to anchor the resulting catalyst to a solid support or another molecule.
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Pharmaceutical and Agrochemical Scaffolds: Substituted anilines are privileged structures in medicinal chemistry and agrochemical design.[2] The unique substitution pattern of this molecule provides a sterically hindered scaffold. The bromine atom can be elaborated into more complex functionalities, while the amino group can be incorporated into heterocyclic ring systems, making it a valuable starting point for generating libraries of novel bioactive compounds.
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
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Hazard Summary: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[13][14]
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GHS Classification:
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Acute Toxicity (Oral, Dermal, Inhalation): Category 4
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Skin Irritation: Category 2
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Eye Irritation: Category 2A
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Safe Handling Protocol
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
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Lab Coat: A flame-resistant lab coat is required.
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Respiratory Protection: If there is a risk of generating dust, use an N95-rated dust mask or a respirator.
-
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Handling: Avoid creating dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
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Emergency Procedures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[15]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
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Storage
Store in a tightly sealed container in a refrigerator. The storage area should be cool, dry, and well-ventilated. To ensure stability and prevent degradation from air or light, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
This compound is more than a simple chemical; it is a strategic intermediate offering significant potential for innovation in catalysis, drug discovery, and material science. Its well-defined physicochemical properties, coupled with its distinct and orthogonally reactive functional groups, provide a robust platform for complex molecular design. By understanding the principles behind its synthesis and handling, researchers can safely and effectively leverage this compound to advance their scientific objectives.
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physical and chemical properties of 3-Bromo-2,4,6-trimethylaniline
An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylaniline: Properties, Synthesis, and Analysis
Introduction
In the landscape of modern organic synthesis and drug development, substituted anilines serve as indispensable building blocks. Among these, this compound (CAS No. 82842-52-2) emerges as a compound of significant interest. Its unique structure, featuring a sterically hindered amino group flanked by methyl substituents and a strategically placed bromine atom, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its core physical and chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and essential safety protocols. The insights herein are tailored for researchers, medicinal chemists, and process development scientists who require a reliable and practical understanding of this valuable synthetic intermediate.
Section 1: Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically identified by a set of unique identifiers and structural descriptors, which are crucial for database searches, regulatory compliance, and analytical characterization.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonym | 3-Bromo-2,4,6-trimethylbenzenamine | [2] |
| CAS Number | 82842-52-2 | [2][3] |
| Molecular Formula | C₉H₁₂BrN | [1][4] |
| Molecular Weight | 214.10 g/mol | [2][4] |
| InChI Key | MVLMPTBHZPYDBZ-UHFFFAOYSA-N | [1][2][4] |
| SMILES String | Cc1cc(C)c(Br)c(C)c1N | [1][2] |
| MDL Number | MFCD00015476 |[2] |
The structural arrangement of this compound is key to its reactivity. The electron-donating amino and methyl groups activate the aromatic ring, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions or further functionalization.
Caption: Core identifiers for this compound.
Section 2: Physical and Thermochemical Properties
A thorough understanding of a compound's physical properties is critical for its safe handling, storage, and application in experimental design, particularly for determining appropriate solvent systems and reaction conditions.
Table 2: Summary of Physical and Thermochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to pink or yellow to brown powder or fused solid.[1] Light brown to dark brown to dark purple solid or crystals.[2] | [1][2] |
| Melting Point | 34.5-39.3 °C (lit.) | [3][5] |
| Boiling Point | 172-173 °C at 24 mmHg (lit.) | [3][5] |
| Density | 1.313 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n²⁰/D) | 1.575 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Vapor Pressure | 0.0024 mmHg at 25 °C | [5] |
| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and ether. |[6] |
The low melting point indicates that the compound can be handled as a low-melting solid, simplifying weighing and transfer operations. Its high boiling point and flash point suggest it is not highly volatile under standard laboratory conditions, contributing to safer handling.[5]
Section 3: Chemical Properties and Synthetic Utility
This compound is a valuable intermediate primarily due to the orthogonal reactivity of its functional groups. The aniline moiety can undergo diazotization, acylation, or serve as a directing group, while the aryl bromide is a prime substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual reactivity allows for sequential, selective modifications.
Its parent compound, 2,4,6-trimethylaniline, is a well-known precursor for N-heterocyclic carbene (NHC) ligands, such as IMes, which are pivotal in modern catalysis.[7] By extension, this compound provides a pathway to brominated NHC ligands, enabling further functionalization of the catalyst backbone.
Caption: Synthetic utility of this compound.
Section 4: Synthesis and Purification Protocol
The following protocol describes a reliable method for the synthesis of this compound via the direct bromination of 2,4,6-trimethylaniline. The choice of acetic acid as a solvent is strategic; it protonates the aniline, moderating its reactivity and preventing over-bromination, while also solubilizing the starting materials.
Experimental Protocol: Bromination of 2,4,6-Trimethylaniline
Causality: This electrophilic aromatic substitution leverages the activating nature of the amino group. Since the ortho and para positions are sterically blocked by methyl groups, bromination occurs at the electronically favorable meta position.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylaniline (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Bromine Addition: In a separate container, prepare a solution of molecular bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The persistence of a faint orange color indicates the reaction is complete.[8]
-
Reaction Quenching: After the addition is complete, allow the mixture to stir at room temperature for 15 minutes. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Neutralization & Isolation: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8). The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield this compound as a crystalline solid.
Caption: Workflow for the synthesis of this compound.
Section 5: Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating the identity and purity of synthesized material.
Table 3: Predicted and Observed Spectroscopic Data
| Technique | Expected/Observed Features | Rationale & Source(s) |
|---|---|---|
| ¹H NMR | δ ~7.0 ppm (s, 1H): Aromatic C5-H proton.δ ~3.8 ppm (br s, 2H): -NH₂ protons.δ ~2.3 ppm (s, 3H): C4-CH₃ protons.δ ~2.2 ppm (s, 6H): C2 and C6-CH₃ protons (may be slightly different). | The chemical shifts are influenced by the electronic environment. The singlet nature of the peaks is due to the lack of adjacent protons for coupling. |
| ¹³C NMR | 9 distinct signals: C1-NH₂, C2-CH₃, C3-Br, C4-CH₃, C5-H, C6-CH₃, and three methyl carbons. The C-Br carbon will be shifted upfield. | The molecular symmetry dictates 9 unique carbon environments. |
| IR Spectroscopy | 3400-3300 cm⁻¹ (doublet): N-H stretching of the primary amine.3100-3000 cm⁻¹: Aromatic C-H stretching.2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).~1620 cm⁻¹: Aromatic C=C stretching.~1300 cm⁻¹: C-N stretching.700-500 cm⁻¹: C-Br stretching. | These absorption frequencies correspond to the characteristic vibrations of the compound's functional groups.[4][9][10] |
| Mass Spectrometry | Molecular Ion (M⁺): Isotopic pattern at m/z 213 and 215 in an approximate 1:1 ratio. | This characteristic isotopic signature is due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11] |
Section 6: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent. This compound possesses specific hazards that require careful management.
Table 4: GHS Hazard and Precautionary Information
| Category | GHS Information | Source(s) |
|---|---|---|
| Signal Word | Warning | [12] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Also noted as toxic if swallowed or in contact with skin, and harmful if inhaled. | [12][13][14] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always use a certified N95 dust mask, chemical safety goggles or a face shield, and nitrile gloves when handling the solid. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][15] The compound is classified under Storage Class 11 (Combustible Solids).
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for at least 15 minutes.[12] If inhaled, move the person to fresh air.[12] In all cases of significant exposure, seek immediate medical attention.
Conclusion
This compound stands out as a highly functionalized and synthetically versatile building block. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an attractive intermediate for researchers in pharmaceuticals, materials science, and catalysis. By understanding its characteristics and adhering to the safety protocols outlined in this guide, scientists can effectively and safely leverage this compound to advance their research and development objectives.
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A Comprehensive Technical Guide to 3-Bromo-2,4,6-trimethylaniline: Synthesis, Properties, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-Bromo-2,4,6-trimethylaniline, a key chemical intermediate. We will explore its fundamental molecular and physical properties, discuss a representative synthetic pathway grounded in established chemical principles, and examine its functional role as a versatile building block in research and development, particularly in the pharmaceutical sciences. The protocols and safety information herein are synthesized from authoritative sources to ensure reliability and practical utility in a laboratory setting.
Core Molecular Profile
This compound, also known as 3-Bromo-2,4,6-trimethylbenzenamine, is a substituted aniline derivative. Its structure incorporates a bromine atom and three methyl groups on the benzene ring, which imparts specific reactivity and steric properties. These features make it a valuable precursor in organic synthesis.
The fundamental identifiers and molecular formula for this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1][3][4] |
| CAS Number | 82842-52-2 | [1][4] |
| IUPAC Name | This compound | [2] |
| InChI Key | MVLMPTBHZPYDBZ-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1cc(C)c(Br)c(C)c1N | [2] |
Physicochemical Properties
The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. It typically presents as a solid at room temperature and has a high boiling point.
| Property | Value | Source |
| Appearance | Light brown to dark brown powder or solid. | [4] |
| Melting Point | 34.5-39.3 °C | [3][5] |
| Boiling Point | 172-173 °C at 24 mmHg | [3][5] |
| Density | 1.313 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.575 | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2,4,6-trimethylaniline.
Expertise & Rationale
The choice of this pathway is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The three methyl groups (-CH₃) are also activating and ortho, para-directing. In 2,4,6-trimethylaniline, the two ortho positions (2 and 6) and the para position (4) relative to the amino group are already occupied by methyl groups. This steric hindrance and electronic landscape force the incoming electrophile, in this case, a bromonium ion (Br⁺), to substitute at one of the meta positions (3 or 5), which are electronically less favored but sterically accessible. The reaction below illustrates a representative bromination.
Caption: Workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline in glacial acetic acid. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
-
Bromination: Prepare a solution of molecular bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution with constant stirring. The stoichiometry should be carefully controlled to favor mono-bromination. The persistence of a faint orange color indicates the completion of the reaction.
-
Quenching & Isolation: Allow the mixture to stand at room temperature. Pour the reaction mixture carefully into a beaker of cold water to precipitate the product.
-
Neutralization: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules. Its utility stems from the presence of two key reactive sites: the bromo substituent and the amino group.
-
Bromo Group Reactivity: The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for constructing the carbon skeleton of complex organic molecules.
-
Amino Group Reactivity: The primary amine can be readily acylated to form amides, converted into a diazonium salt for Sandmeyer-type reactions, or used as a nucleophile in various other transformations.
A notable application has been demonstrated in the study of poly(amidoamine) (PAMAM) dendrimers as potential drug carriers.[6] In this research, iminodiacetic derivatives, potentially synthesized from precursors like this compound, were evaluated for their interaction with dendrimers, which is a key area in advanced drug delivery systems. While the compound itself is a starting material, its structure is integral to creating the final molecules of interest for pharmaceutical research.
Caption: Versatility of this compound as a chemical intermediate.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [7][8] |
| Eye Irritation | H319 | Causes serious eye irritation. | [7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [7][8] |
| Signal Word | Warning | [8] |
Trustworthy Protocols for Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For weighing or operations that may generate dust, an N95-type dust mask is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified under Storage Class 11 (Combustible Solids).
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]
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solubility of 3-Bromo-2,4,6-trimethylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-2,4,6-trimethylaniline in Organic Solvents
Executive Summary
This compound is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The efficiency of its use in synthetic routes is critically dependent on its behavior in various reaction media, making a thorough understanding of its solubility profile essential. This guide provides a comprehensive analysis of the solubility of this compound. It begins by detailing the compound's fundamental physicochemical properties and the theoretical principles governing its solubility. While quantitative solubility data is not widely published, this document synthesizes available qualitative information and, most importantly, provides a robust, step-by-step experimental protocol for its precise determination using the isothermal shake-flask method. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.
Physicochemical Characteristics of this compound
A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound is a solid at room temperature with a relatively low melting point. Its structure, featuring a bulky, substituted aromatic ring, dictates its overall low polarity and potential for specific intermolecular interactions.
| Property | Value | Reference(s) |
| CAS Number | 82842-52-2 | [1] |
| Molecular Formula | C₉H₁₂BrN | [2] |
| Molecular Weight | 214.10 g/mol | |
| Appearance | White to light brown crystalline solid/powder | [2][3] |
| Melting Point | 33.5 - 39.5 °C | [1][2] |
| Boiling Point | 172-173 °C (@ 24 mmHg) | [1] |
| Density | 1.313 g/mL (@ 25 °C) | [1] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[4][5] Dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.
Structural Analysis of this compound:
-
Non-Polar Character: The benzene ring, three methyl groups, and the bromine atom contribute significantly to the molecule's non-polar, lipophilic nature. These regions interact favorably with non-polar solvents through London dispersion forces.
-
Polar Character: The primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding.[6] The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.[7]
Predicted Solubility Behavior:
-
Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is expected. The dominant van der Waals interactions between the compound's bulky non-polar structure and the solvent molecules will drive dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. These solvents can engage in dipole-dipole interactions with the amine group, while their organic portions interact well with the aromatic ring.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine group.[3] However, the large non-polar portion of the solute molecule may limit overall solubility compared to smaller amines.
-
Water: Very low solubility is expected.[3] The energy required to break the strong hydrogen bonding network of water to accommodate the large, non-polar aromatic structure is thermodynamically unfavorable.
Known Solubility Profile
While specific quantitative data is scarce in publicly available literature, qualitative assessments consistently indicate that this compound is soluble in common organic solvents and poorly soluble in water.[3] Aromatic amines are generally soluble in solvents like ethers, alcohols, and benzene.[6][7] This aligns with the theoretical predictions based on its molecular structure. For instance, the closely related compound 3-bromoaniline is soluble in ethanol and ether but only slightly soluble in water.[8] Similarly, 2,4,6-trimethylaniline is readily soluble in ethanol, acetone, and chloroform but has limited water solubility.[9] Given the lack of precise data, experimental determination is necessary for quantitative applications.
Experimental Protocol for Quantitative Solubility Determination
The following section provides a detailed protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.[10]
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask method.
Materials and Reagents
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade solvents is recommended, such as:
-
Non-Polar: Hexane, Toluene
-
Polar Aprotic: Dichloromethane, Ethyl Acetate, Acetone
-
Polar Protic: Ethanol, Methanol
-
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Isothermal orbital shaker or temperature-controlled water bath
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven or vacuum oven
-
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at equilibrium. A starting point is ~100-200 mg of solute per 2-3 mL of solvent.
-
Accurately add a known volume (e.g., 2.00 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. Causality: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation, yielding the maximum concentration of solute.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Expertise: It is crucial to avoid disturbing the solid residue at the bottom of the vial to prevent contamination of the sample.
-
Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Trustworthiness: Filtering removes any suspended micro-particles, ensuring that the subsequent mass measurement is only of the dissolved solute.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.
-
Remove the solvent under a gentle stream of nitrogen or by using a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Causality: The temperature should be kept well below the compound's melting and boiling points to avoid loss of substance through sublimation or decomposition.
-
Weigh the vial again to determine the mass of the dried solute residue.
-
Data Analysis and Calculation
The solubility (S) can be calculated using the following formula:
S (in mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))
Alternatively, if using mass for the solvent:
-
Mass of solvent = (Mass of solution) - (Mass of residue)
-
Volume of solvent = (Mass of solvent) / (Density of solvent at the experimental temperature)
-
S (in mg/mL) = (Mass of residue (mg)) / (Volume of solvent (mL))
Results should be recorded in a structured table for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Hexane | 0.1 | 25.0 | Experimental Value |
| Toluene | 2.4 | 25.0 | Experimental Value |
| Dichloromethane | 3.1 | 25.0 | Experimental Value |
| Ethyl Acetate | 4.4 | 25.0 | Experimental Value |
| Acetone | 5.1 | 25.0 | Experimental Value |
| Ethanol | 5.2 | 25.0 | Experimental Value |
| Methanol | 6.6 | 25.0 | Experimental Value |
Factors Influencing Solubility
Several factors can modulate the solubility of this compound. Understanding these allows for the rational selection of solvents for specific applications.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and applying heat (energy) favors the dissolution according to Le Chatelier's principle.
-
Solvent Polarity: As discussed, the best solubility is achieved when the polarity of the solvent closely matches that of the solute. Given the predominantly non-polar nature of this compound, solubility is expected to be higher in less polar organic solvents.
-
pH: As an amine, the compound is basic. In acidic solutions, the amine group can be protonated to form an ammonium salt (R-NH₃⁺).[6][11] This salt is ionic and therefore significantly more soluble in polar solvents like water or alcohols than the neutral parent compound. This property is often exploited in extraction and purification processes.[12]
Diagram 2: Factors Affecting Solubility
Caption: Interplay of factors governing solubility.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13] It causes skin irritation and serious eye irritation.[14][15] It may also cause respiratory irritation.[15]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere, protected from light.[13]
Conclusion
This compound is a predominantly non-polar compound with expectedly high solubility in non-polar organic solvents and limited solubility in highly polar solvents like water. The presence of an amine group allows for some interaction with polar solvents and imparts pH-dependent solubility. Due to the absence of comprehensive quantitative data in the literature, this guide provides the necessary theoretical framework and a detailed, self-validating experimental protocol to enable researchers to accurately determine the solubility profile of this compound. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing its application in chemical synthesis.
References
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An In-depth Technical Guide to the Melting and Boiling Points of 3-Bromo-2,4,6-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylaniline, a substituted aniline derivative, serves as a crucial building block in synthetic organic chemistry. Its utility in the development of novel pharmaceutical compounds and other advanced materials necessitates a thorough understanding of its fundamental physicochemical properties. Among these, the melting and boiling points are paramount, acting as critical indicators of purity, identity, and stability. This guide provides a comprehensive examination of these thermal properties, detailing authoritative methodologies for their determination and exploring their significance within the context of scientific research and drug development.
As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the principles that underpin these measurements. The protocols described herein are designed to be self-validating, ensuring that researchers can have a high degree of confidence in their results. Every claim and procedural standard is grounded in authoritative sources, reflecting a commitment to scientific integrity.
Physicochemical Profile of this compound
A consistent and well-defined set of physical constants is the first step in the comprehensive characterization of any chemical entity. For this compound, the melting and boiling points are key identifiers.
| Property | Value | Source(s) |
| Melting Point | 33.5-39.5 °C | [1] |
| Boiling Point | 172-173 °C at 24 mmHg | [1] |
| Molecular Formula | C₉H₁₂BrN | |
| Molecular Weight | 214.10 g/mol | [1] |
| CAS Number | 82842-52-2 | [1] |
| Appearance | White to pink or yellow to brown powder or fused solid | |
| Density | 1.313 g/mL at 25 °C | [1] |
The Critical Role of Melting and Boiling Points in Pharmaceutical Development
In the rigorous landscape of pharmaceutical research and development, the melting and boiling points are not mere data points; they are foundational to ensuring the safety, efficacy, and quality of a drug substance.
Purity Assessment: A sharp, well-defined melting point is a strong indicator of a pure crystalline substance.[2] Impurities disrupt the crystal lattice of a solid, typically leading to a depression of the melting point and a broadening of the melting range.[2][3][4] This phenomenon, known as melting point depression, is a fundamental principle used to gauge the purity of a synthesized compound. An impure compound will melt over a wider temperature range and at a lower temperature than the pure substance.[2]
Quality Control: For an Active Pharmaceutical Ingredient (API), consistency in its physical properties from batch to batch is a non-negotiable aspect of quality control. The melting point serves as a rapid and cost-effective method to verify the identity and purity of incoming raw materials and final products, ensuring they meet the stringent specifications set by regulatory bodies.
Stability and Formulation: The thermal properties of a compound influence its stability under various storage conditions. Furthermore, knowledge of the melting point is crucial during formulation development, particularly for processes that involve heating, such as melt granulation or hot-melt extrusion.
Synthesis and Potential Impurities: A Causal Link to Physical Properties
Potential impurities arising from such a synthesis could include:
-
Unreacted Starting Material: Residual 2,4,6-trimethylaniline.
-
Isomeric Byproducts: Although the directing effects of the amino and methyl groups in 2,4,6-trimethylaniline strongly favor substitution at the 3- and 5-positions (which are equivalent), minor isomeric products could potentially form depending on the reaction conditions.
-
Over-brominated Products: The formation of dibromo- or tribromo- derivatives if the reaction is not carefully controlled.
The presence of these impurities would directly impact the observed melting and boiling points, leading to the depression and broadening of the melting range as previously discussed.[2][4] Therefore, rigorous purification, typically through recrystallization or chromatography, is essential to obtain a sample with a sharp and accurate melting point.
Experimental Protocols for Accurate Determination
The following protocols are grounded in established methodologies, including those referenced by major pharmacopeias, to ensure the generation of reliable and reproducible data.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid and is recognized by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[5][6][7][8][9]
Principle: A small, uniform sample is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.
Apparatus:
-
Melting point apparatus with a heating block and a means for temperature control and observation.
-
Capillary tubes (closed at one end, typically 0.8-1.2 mm internal diameter).[5][7]
-
Sample pulverizing tool (e.g., mortar and pestle).
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.
-
Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap the closed end on a hard surface to pack the solid into a dense column at the bottom. The packed sample height should be approximately 2.5-3.5 mm.[7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the starting temperature for the more precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new packed capillary. Set the heating rate to approximately 1°C per minute.[7][9] A slower heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample. The USP defines the start of melting as the point where the column of the substance collapses against the side of the capillary tube.[7][8]
Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
Boiling Point Determination (Thiele Tube Method)
Given that this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at higher temperatures. The Thiele tube method is a convenient laboratory technique for determining the boiling point of a small quantity of liquid.
Principle: A liquid is heated in the presence of an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure inside drops below the external pressure. The temperature at which this occurs is the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner)
-
Stand and clamp
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of molten this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The Thiele tube contains a high-boiling liquid, such as mineral oil.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. Observe the sample carefully. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the ambient pressure. For a substance like this compound, this determination would be conducted under a vacuum, and the pressure would need to be recorded alongside the boiling point.
Workflow for Boiling Point Determination
Caption: Workflow for boiling point determination.
Safety and Handling
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are indispensable for its identification, purity assessment, and effective use in research and development. The accurate determination of these properties, using standardized and authoritative methods as outlined in this guide, is a cornerstone of good laboratory practice and is essential for ensuring the quality and reliability of scientific outcomes. For professionals in drug development, a thorough understanding and precise measurement of these thermal characteristics are critical for navigating the path from synthesis to a safe and effective pharmaceutical product.
References
- U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature.
- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
- European Pharmacopoeia. 2.2.12. Boiling Point.
- Scribd. USP 741 Melting Point or Range.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
- British Pharmacopoeia. Appendix V D. Determination of Boiling Point.
- Homework.Study.com. How do impurities influence the melting point?
- Amazon S3. Compliance with Amended General Chapter USP<741>Melting Range or Temperature.
- Quora. Why do impurities lower the melting point while increasing the boiling point?
- TutorChase. How do impurities affect the melting point of a substance?
- YouTube. (2021, June 12). Melting point testing as per USP 741.
- European Pharmacopoeia 6.0. 2.2.14. Melting point - capillary method.
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- 8. youtube.com [youtube.com]
- 9. uspbpep.com [uspbpep.com]
Introduction: The Role of NMR in the Structural Verification of 3-Bromo-2,4,6-trimethylaniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2,4,6-trimethylaniline
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed interpretation based on fundamental principles of NMR spectroscopy and established substituent effects in aromatic systems.
This compound (C₉H₁₂BrN) is a substituted aromatic amine with potential applications in organic synthesis and materials science.[1][2][3][4][5] The precise arrangement of the bromo and methyl substituents on the aniline ring is critical to its chemical properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, we can gain a detailed understanding of the electronic environment of each nucleus within the molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of substitution on the aromatic ring. The key signals will arise from the single aromatic proton, the amine protons, and the three distinct methyl groups.
-
Aromatic Region: The lone aromatic proton at the C5 position is expected to appear as a singlet. Its chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. Generally, protons on an aniline ring are shielded compared to benzene (7.26 ppm).[11] However, the presence of three methyl groups and a bromine atom will modulate this. We can predict a chemical shift in the range of 6.8-7.0 ppm .
-
Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. A typical range for aromatic amines is between 3.5 and 4.5 ppm .
-
Methyl Protons (-CH₃): There are three methyl groups in distinct chemical environments:
-
The methyl group at C2, ortho to the amino group.
-
The methyl group at C4, para to the amino group.
-
The methyl group at C6, also ortho to the amino group but adjacent to the bromine atom.
These different electronic environments will result in three separate singlets. Based on the data for 2,4,6-trimethylaniline, where the ortho-methyls appear around 2.15 ppm and the para-methyl around 2.25 ppm, we can predict the following for the brominated analogue:
-
C2-CH₃: This methyl group is ortho to the -NH₂ group and meta to the -Br. It is expected to be the most shielded of the three, with a predicted chemical shift around 2.1-2.2 ppm .
-
C4-CH₃: This methyl group is para to the -NH₂ group and meta to the -Br. Its chemical shift should be similar to the para-methyl in 2,4,6-trimethylaniline, predicted around 2.2-2.3 ppm .
-
C6-CH₃: This methyl group is ortho to both the -NH₂ and -Br groups. The proximity to the electronegative bromine atom will likely cause a slight deshielding effect compared to the C2-methyl group. We predict a chemical shift in the range of 2.3-2.4 ppm .
-
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. We expect to see nine distinct signals corresponding to the nine carbon atoms.
-
Aromatic Carbons:
-
C1 (bearing -NH₂): The amino group has a strong shielding effect. In 2,4,6-trimethylaniline, this carbon appears around 144 ppm. The presence of the ortho-bromo substituent will likely have a minor influence. A predicted chemical shift is around 142-145 ppm .
-
C2 and C6 (bearing -CH₃): In 2,4,6-trimethylaniline, these carbons are equivalent and appear around 129 ppm. In our target molecule, they are inequivalent. C2 is ortho to -NH₂ and meta to -Br, while C6 is ortho to both. We can predict C2 to be around 128-130 ppm and C6 to be slightly deshielded due to the adjacent bromine, around 130-132 ppm .
-
C3 (bearing -Br): The carbon directly attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect. We can predict a chemical shift in the range of 115-120 ppm .
-
C4 (bearing -CH₃): This carbon is para to the -NH₂ group and meta to the -Br. Its chemical shift is expected to be around 129-131 ppm .
-
C5 (bearing -H): This carbon is meta to the -NH₂ and -Br groups. It is expected to be the most shielded of the aromatic carbons without a substituent, with a predicted chemical shift around 125-128 ppm .
-
-
Methyl Carbons (-CH₃):
-
The chemical shifts of the three methyl carbons will also be distinct. Based on data for substituted anilines, we can predict the following:
-
C2-CH₃: Around 17-18 ppm .
-
C4-CH₃: Around 20-21 ppm .
-
C6-CH₃: Around 18-19 ppm , potentially slightly deshielded by the adjacent bromine compared to the C2-methyl.
-
-
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.8 - 7.0 | Singlet | 1H | Ar-H (C5-H) |
| 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |
| 2.3 - 2.4 | Singlet | 3H | C6-CH₃ |
| 2.2 - 2.3 | Singlet | 3H | C4-CH₃ |
| 2.1 - 2.2 | Singlet | 3H | C2-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 142 - 145 | C1 (-NH₂) |
| 130 - 132 | C6 (-CH₃) |
| 129 - 131 | C4 (-CH₃) |
| 128 - 130 | C2 (-CH₃) |
| 125 - 128 | C5 (-H) |
| 115 - 120 | C3 (-Br) |
| 20 - 21 | C4-CH₃ |
| 18 - 19 | C6-CH₃ |
| 17 - 18 | C2-CH₃ |
Molecular Structure and NMR Correlation
The following diagram illustrates the structure of this compound and the proposed assignment of the NMR signals.
Caption: Molecular structure of this compound with key nuclei labeled.
Experimental Protocol for NMR Data Acquisition
To experimentally verify the predicted spectral data, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this compound.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Spectrometer Setup and ¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Typical parameters:
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to determine the precise chemical shifts.
-
Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the acquisition and interpretation of the NMR data.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and considering the electronic and steric effects of the various substituents, we have established a reliable set of expected spectral data. This information is crucial for any researcher working with this compound, providing a benchmark for the verification of its synthesis and for quality control purposes. The outlined experimental protocol offers a robust methodology for obtaining high-quality NMR spectra to confirm these predictions.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Bromo-2,4,6-trimethylaniline
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-2,4,6-trimethylaniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation for the structural elucidation and characterization of this halogenated aromatic amine. We explore the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. This guide is grounded in established spectroscopic principles and aims to serve as a practical reference for the analysis of similar compounds.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₁₂BrN, is a substituted aniline that serves as a valuable building block in organic synthesis.[1] Its structural complexity, featuring a primary amine, methyl groups, and a bromine atom on an aromatic ring, makes it an excellent candidate for demonstrating the combined power of FT-IR and mass spectrometry. Accurate structural confirmation is paramount in drug discovery and development, where even minor impurities or isomeric misidentification can have profound consequences. This guide will systematically dissect the molecule's spectral features, providing a self-validating framework for its unequivocal identification.
Compound Properties:
| Property | Value |
|---|---|
| CAS Number | 82842-52-2 |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol [1] |
| Melting Point | 34.5-39.3 °C[1][2] |
| Boiling Point | 172-173 °C at 24 mmHg[1][2] |
| Density | 1.313 g/mL at 25 °C[1][2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their vibrational transitions. This results in a unique spectral "fingerprint" that allows for the identification of functional groups.
Expected Vibrational Frequencies
The structure of this compound suggests several characteristic IR absorptions. The presence of N-H, C-H (both sp³ and sp²), C-N, C-C (aromatic), and C-Br bonds will each give rise to distinct peaks in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium-Strong | Primary amines exhibit two distinct bands in this region.[3][4] The positions can be influenced by hydrogen bonding; in a dilute, non-polar solvent, these bands will be sharper and at a higher frequency.[5][6] |
| Primary Amine | N-H Scissoring (Bending) | 1650 - 1580 | Medium | This bending vibration is a reliable indicator for primary amines.[4] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | These absorptions are characteristic of sp² C-H bonds and typically appear at a slightly higher frequency than aliphatic C-H stretches.[7][8] |
| Methyl Groups | C-H Asymmetric & Symmetric Stretch | 3000 - 2850 | Strong | These peaks arise from the sp³ C-H bonds of the three methyl groups.[7][8] |
| Aromatic Ring | C=C Stretch (In-ring) | 1600 - 1475 | Weak-Medium | Aromatic rings typically show a pair of sharp bands in this region.[7][8] |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong | The C-N bond in aromatic amines is stronger and thus absorbs at a higher frequency than in aliphatic amines due to resonance effects.[4] |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Strong | This absorption falls into the fingerprint region of the spectrum and is a key indicator for the presence of a bromo-substituent.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a preferred sampling technique for solid or liquid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
FT-IR Workflow Diagram
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure.
Expected Fragmentation Pattern
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, which is highly useful for structural elucidation.[10]
The Bromine Isotopic Signature: A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11][12][13] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[13][14] This is a definitive indicator for the presence of a single bromine atom in the molecule or fragment.[12]
Molecular Ion and Key Fragments: The molecular weight of C₉H₁₂⁷⁹BrN is 213.01 g/mol , and for C₉H₁₂⁸¹BrN it is 215.01 g/mol . Therefore, we expect to see prominent molecular ion peaks at m/z 213 and 215.
| m/z Value | Ion Structure | Fragmentation Pathway | Rationale and Expert Insights |
| 213, 215 | [C₉H₁₂BrN]⁺ | Molecular Ion (M⁺) | The presence of this pair of peaks in a 1:1 ratio confirms the molecular weight and the presence of one bromine atom.[12][13] |
| 198, 200 | [C₈H₉BrN]⁺ | Loss of a methyl radical (•CH₃) | The loss of one of the methyl groups is a common fragmentation pathway for methylated aromatic compounds. |
| 134 | [C₉H₁₂N]⁺ | Loss of a bromine radical (•Br) | Halogens are good leaving groups, and the loss of the bromine radical often results in a stable fragment ion.[14] This is often a prominent peak in the spectrum. |
| 119 | [C₈H₉N]⁺ | Loss of •Br followed by loss of •CH₃ | A subsequent fragmentation of the m/z 134 ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement fragment in the mass spectra of alkylbenzenes. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: The mass spectrometer should be tuned and calibrated. For EI, the standard electron energy is 70 eV.[10]
-
Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solids or gas chromatography (GC-MS) for solutions.
-
Ionization and Analysis: The sample is vaporized and bombarded with electrons, causing ionization and fragmentation. The ions are then separated by their m/z ratio in the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrometry Workflow Diagram
Caption: Workflow for EI-MS analysis.
Conclusion: A Synergistic Approach
The structural elucidation of this compound is greatly enhanced by the synergistic use of FT-IR and mass spectrometry. FT-IR provides definitive evidence for the presence of key functional groups—the primary amine, aromatic ring, and alkyl substituents. Simultaneously, mass spectrometry confirms the compound's molecular weight and elemental composition through its characteristic bromine isotopic pattern and reveals its structural backbone via predictable fragmentation pathways. Together, these techniques provide a robust, self-validating analytical strategy essential for the rigorous quality control and characterization required in modern chemical research and drug development.
References
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- Isotope Abundance. Chemistry LibreTexts.
- This compound | 82842-52-2. ChemicalBook.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- mass spectra - the M+2 peak. Chemguide.
- Infrared Spectroscopy. CDN.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- IR Spectroscopy Tutorial: Amines. Columbia University.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- ms isotopes: Br and Cl. CSB/SJU.
- Influence of Solvents on IR Spectrum of Aromatic Amines.
- This compound 98. Sigma-Aldrich.
- Mass Spectroscopy. University of Calgary.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
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A Senior Application Scientist's Guide to the Regioselective Synthesis of 3-Bromo-2,4,6-trimethylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
3-Bromo-2,4,6-trimethylaniline, a halogenated derivative of mesidine, serves as a crucial and versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialized dyes. Its unique substitution pattern, featuring a sterically hindered amino group and a reactive bromine atom, allows for precise downstream functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2,4,6-trimethylaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and outline rigorous safety and analytical procedures essential for professional laboratory settings. The causality behind each experimental choice is explained to empower researchers not just to replicate the procedure, but to understand and adapt it with scientific integrity.
The Science of Synthesis: Mechanistic Insights
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] However, the regioselectivity of this specific transformation presents a fascinating case study in the interplay between electronic and steric effects.
Electronic Effects: An Ortho-, Para-Director Conundrum
The starting material, 2,4,6-trimethylaniline (also known as mesidine), possesses a highly activated aromatic ring.[2] The amino group (-NH₂) is a powerful activating group, donating electron density into the ring via resonance, thereby increasing the nucleophilicity at the ortho (2, 6) and para (4) positions. The three methyl groups also contribute to this activation through a weaker inductive effect. Standard EAS theory would predict that the incoming electrophile (Br⁺) would attack one of these electron-rich positions.
Steric Hindrance: The Decisive Factor
In this molecule, the ortho and para positions relative to the potent amino director are already occupied by methyl groups. The remaining unsubstituted positions are C3 and C5. While electronically less favored (meta to the amino group), these positions are sterically accessible. The bulky methyl groups at the C2 and C6 positions effectively shield the adjacent C3 and C5 positions from direct electrophilic attack to some extent, but more importantly, they completely block the electronically favored ortho and para sites. Consequently, the bromination is forced to occur at one of the meta positions (C3 or C5), leading to the formation of this compound with high regioselectivity.[3] This outcome underscores a critical principle in organic synthesis: when electronic and steric factors are in opposition, steric hindrance can often dictate the regiochemical outcome.
Caption: The mechanistic pathway for the synthesis of this compound.
Validated Experimental Protocol
This protocol is designed for robustness and reproducibility. Adherence to the specified conditions and safety measures is paramount for a successful and safe synthesis.
Reagent & Equipment Overview
| Compound / Reagent | Formula | MW ( g/mol ) | Amount | Moles | Key Properties |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21[2] | 10.0 g | 0.074 | Liquid, toxic, combustible[4] |
| Bromine | Br₂ | 159.81 | 3.8 mL (11.8 g) | 0.074 | Liquid, highly toxic, corrosive[5] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent, corrosive[6] |
| Sodium Thiosulfate (10% aq.) | Na₂S₂O₃ | 158.11 | As needed | - | Quenching agent |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - | Neutralizing agent |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-water bath, Buchner funnel, vacuum flask, standard glassware.
Step-by-Step Synthesis Workflow
All operations involving bromine must be conducted in a certified chemical fume hood. [5]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.074 mol) of 2,4,6-trimethylaniline in 50 mL of glacial acetic acid.[2]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Bromine Solution Preparation: In a separate beaker, cautiously add 3.8 mL (11.8 g, 0.074 mol) of liquid bromine to 50 mL of glacial acetic acid. Stir gently to mix. Causality: Dissolving bromine in acetic acid allows for controlled, dropwise addition and helps to polarize the Br-Br bond, facilitating the generation of the electrophile.[6]
-
Controlled Addition: Transfer the bromine-acetic acid solution to a dropping funnel and add it dropwise to the cooled aniline solution over a period of 45-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. Causality: The reaction is exothermic; slow addition and cooling prevent overheating, which could lead to undesirable side reactions and excessive bromine vaporization.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the mixture warm to room temperature, stirring for another 2 hours.
-
Work-up & Isolation:
-
Carefully pour the reaction mixture into 400 mL of cold water with stirring. A precipitate of the crude product should form.
-
If any residual orange/brown color from unreacted bromine persists, add 10% aqueous sodium thiosulfate solution dropwise until the color is discharged.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. This will precipitate the product fully.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and inorganic salts.
-
Air-dry the crude product on the filter paper.
-
Caption: A high-level overview of the synthesis and purification workflow.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude product by separating it from soluble impurities and minor side-products.[7][8]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to just dissolve the solid. Keep the solution near its boiling point on a hot plate. Causality: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, maximizing recovery.[8]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.[7]
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Product Characterization & Quality Control
Confirming the identity and purity of the final product is a non-negotiable step.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [9] |
| Molecular Weight | 214.10 g/mol | [9] |
| Appearance | Light brown to dark purple solid | [9] |
| Melting Point | 34.5-39.3 °C (lit.) | [9] |
| Boiling Point | 172-173 °C / 24 mmHg (lit.) | [9] |
| ¹H NMR | Expect signals for one aromatic proton and three distinct methyl groups. | [10][11] |
| ¹³C NMR | Expect nine distinct carbon signals. | [12] |
-
Melting Point: A sharp melting point within the literature range indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure. The spectra should be consistent with the 3-bromo substitution pattern.
Critical Safety Protocols
A rigorous adherence to safety is the hallmark of a professional laboratory. Both the starting materials and reagents in this synthesis are hazardous.
| Substance | Primary Hazards | Required PPE & Controls |
| Bromine (Br₂) | Highly toxic by inhalation, severe skin burns, strong oxidizer.[5] | Chemical fume hood, chemical splash goggles, face shield, acid-resistant gloves (Nitrile or Neoprene), lab coat. Keep sodium thiosulfate or sodium carbonate solution nearby for spills.[5] |
| 2,4,6-Trimethylaniline | Toxic if swallowed, in contact with skin, and fatal if inhaled. Causes skin and eye irritation. Suspected carcinogen.[4][13][14] | Chemical fume hood, chemical splash goggles, gloves, lab coat. Avoid inhalation of vapors. |
| Glacial Acetic Acid | Causes severe skin burns and eye damage. Flammable.[6] | Chemical fume hood, chemical splash goggles, acid-resistant gloves, lab coat. |
-
Engineering Controls: All manipulations, especially the handling of bromine and the reaction itself, must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemically resistant gloves.[13]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
The synthesis of this compound from 2,4,6-trimethylaniline is a robust and reproducible procedure when executed with a clear understanding of the underlying chemical principles and a strict adherence to safety. The regiochemical outcome, governed by steric hindrance, provides valuable insight into the subtleties of electrophilic aromatic substitution. This guide offers a validated pathway for researchers to produce this important chemical intermediate with high purity and in a safe, controlled manner.
References
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- CPAchem. (2022, October 25). 2,4,6-Trimethylaniline Safety Data Sheet.
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- CPAchem. (n.d.). Bromine-Sodium Acetate TS Safety Data Sheet.
- Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.
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- Experimental Methods. (n.d.). Bromination Methods.
- Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- CLEAPSS. (2022). Student safety sheets 55 Bromine.
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- Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
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- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
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- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Wired Chemist. (n.d.). 2,4,6-trimethylaniline Carbon-13 Full Spectrum.
- PrepChem.com. (n.d.). Synthesis of Mesidine.
- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
- Academia.edu. (2020, March 20). Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND.
- OEHHA. (2011, July 1). 2,4,6-Trimethylaniline and Its Salts.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (n.d.). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
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An In-depth Technical Guide to the Electrophilic Bromination of 2,4,6-trimethylaniline
Abstract
This technical guide provides a comprehensive examination of the electrophilic bromination of 2,4,6-trimethylaniline, a highly activated aromatic amine. The document delves into the underlying principles of electrophilic aromatic substitution (EAS) as applied to this specific substrate, detailing the powerful activating and directing effects of the amino and methyl substituents. A meticulously designed experimental protocol is presented, offering a robust methodology for the selective monobromination of 2,4,6-trimethylaniline. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven techniques for the synthesis of halogenated aniline derivatives.
Introduction: The Significance of Halogenated Anilines
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic compounds, pivotal to the pharmaceutical, agrochemical, and dye industries.[1] The introduction of halogen atoms, particularly bromine, onto the aniline scaffold, dramatically expands its synthetic utility. Halogenated anilines serve as key intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
The subject of this guide, 2,4,6-trimethylaniline (mesidine), presents a unique case for electrophilic aromatic substitution. The amino group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions.[1][3] However, in 2,4,6-trimethylaniline, these positions are sterically blocked by methyl groups. This steric hindrance, combined with the electronic activation of the ring, dictates a fascinating regiochemical outcome upon bromination.
Mechanistic Deep Dive: Electrophilic Aromatic Substitution in a Crowded, Activated Ring
The bromination of 2,4,6-trimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the attack of an electrophile (Br⁺) on the electron-rich aromatic ring.[4][5]
The Role of Activating Groups
The exceptional reactivity of the aniline ring is attributed to the powerful electron-donating resonance effect of the amino (-NH₂) group. The nitrogen's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the ring's nucleophilicity and making it highly susceptible to electrophilic attack.[1] This activation is so potent that direct bromination of aniline with bromine water leads to an uncontrollable reaction, yielding the 2,4,6-tribromoaniline precipitate almost instantaneously.[1][6]
In addition to the amino group, the three methyl groups on the 2,4,6-trimethylaniline ring are also activating groups, albeit weaker than the amino group. They activate the ring through an inductive effect, further enhancing the electron density of the aromatic system.
Regioselectivity: A Tale of Steric and Electronic Effects
In a typical aniline, the amino group directs incoming electrophiles to the ortho and para positions. However, in 2,4,6-trimethylaniline, these positions (2, 4, and 6) are occupied by methyl groups. This leaves the meta positions (3 and 5) as the only available sites for substitution. While the meta position is electronically disfavored for substitution on an aniline ring, the overwhelming activation of the ring by the collective electron-donating groups allows the reaction to proceed at one of these positions. The expected product of monobromination is therefore 3-bromo-2,4,6-trimethylaniline .
The general mechanism is depicted below:
Caption: Reaction scheme for the electrophilic bromination of 2,4,6-trimethylaniline.
Experimental Protocol: Synthesis of this compound
This protocol details a robust method for the monobromination of 2,4,6-trimethylaniline. The use of glacial acetic acid as a solvent helps to moderate the reactivity of the bromine and the aniline. [4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 2,4,6-trimethylaniline | 135.21 | 5.00 g | 36.98 | 1.0 |
| Bromine (Br₂) | 159.81 | 1.90 mL (5.91 g) | 36.98 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - | - |
| Sodium Thiosulfate (aq) | - | As needed | - | - |
| Diethyl Ether or Ethyl Acetate | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5.00 g (36.98 mmol) of 2,4,6-trimethylaniline in 25 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of 1.90 mL (36.98 mmol) of bromine in 25 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ~150 mL of ice-water. A precipitate may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the acetic acid and any remaining HBr.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine (the orange color will disappear), followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by:
-
Melting Point: Compare the experimental melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the substitution pattern and the presence of aromatic and methyl protons.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
FT-IR: To identify characteristic functional group vibrations (e.g., N-H stretches).
-
Mass Spectrometry: To determine the molecular weight and isotopic pattern of bromine. [7]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. [8]* Bromine: Bromine is a highly corrosive, toxic, and volatile substance. [9][10]It can cause severe burns upon skin contact and is fatal if inhaled. [9]Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
2,4,6-trimethylaniline: Aniline derivatives are toxic and can be absorbed through the skin. Avoid direct contact.
-
Glacial Acetic Acid: Corrosive and causes burns. Handle with care.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
Conclusion
The electrophilic bromination of 2,4,6-trimethylaniline is a synthetically useful transformation that yields this compound, a valuable building block for further chemical synthesis. A thorough understanding of the underlying mechanistic principles, particularly the interplay of electronic activation and steric hindrance, is crucial for predicting and controlling the reaction's outcome. The detailed protocol and safety guidelines presented in this guide provide a solid foundation for the successful and safe execution of this reaction in a laboratory setting.
References
- Vertex AI Search. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain.
- University of Calgary. (n.d.). Ch22: EArS of aromatic amines.
- Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline?
- Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline?
- Benchchem. (2025, December). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
- Benchchem. (2025). Electrophilic aromatic substitution reactivity of substituted anilines.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Tata Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-4,6-dichloroaniline: A Technical Guide.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Khan Academy. (n.d.). Bromination of Aniline (video) | Amines.
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The Versatile Role of Brominated Anilines in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
Brominated anilines represent a cornerstone scaffold in the synthesis of a diverse array of therapeutic agents. The strategic incorporation of a bromine atom onto the aniline framework offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This in-depth technical guide explores the multifaceted applications of brominated anilines in contemporary drug discovery, moving beyond a simple cataloging of compounds to a detailed analysis of the causality behind their synthetic utility and biological activity. We will delve into their role as versatile intermediates in the construction of complex molecular architectures, with a particular focus on the development of kinase inhibitors, anticancer agents, and antimicrobials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this privileged structural motif.
The Strategic Advantage of Bromination in Aniline Scaffolds
The introduction of a bromine atom to the aniline ring is a deliberate and strategic decision in medicinal chemistry. This modification imparts several key advantages:
-
Modulation of Physicochemical Properties: Bromination significantly increases the lipophilicity of the aniline scaffold. This can enhance membrane permeability and improve oral bioavailability, crucial parameters in drug design. Furthermore, the electron-withdrawing nature of bromine can influence the pKa of the amino group, affecting the compound's ionization state at physiological pH and its potential for ionic interactions with biological targets.
-
Metabolic Stability: The carbon-bromine bond is generally more resistant to metabolic degradation compared to a carbon-hydrogen bond. This can lead to an increased in vivo half-life of the drug candidate, reducing dosing frequency and improving patient compliance.
-
Versatile Synthetic Handle: The bromine atom serves as a highly versatile functional group for further molecular elaboration. It readily participates in a wide range of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Applications in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Brominated anilines are frequently employed as key building blocks in the synthesis of potent and selective kinase inhibitors.
Case Study: Pyrrolo[2,3-d]pyrimidine-Based Tyrosine Kinase Inhibitors
A notable example is the use of 3-bromoaniline in the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, PDGFR-β, and VEGFR-2.[1] The synthesis of these compounds highlights the strategic utility of the bromoaniline moiety.
Experimental Protocol: Synthesis of 2-amino-4-(3-bromoanilino)-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines [1]
-
Cyclocondensation: React the appropriate α-bromomethylarylketone with 2,6-diamino-4-hydroxypyrimidine in DMF at room temperature to yield the 2-amino-4-oxo-6-substituted arylmethyl pyrrolo[2,3-d]pyrimidine intermediate.
-
Chlorination: Treat the intermediate from step 1 with phosphorus oxychloride (POCl₃) under reflux to convert the 4-oxo group to a 4-chloro group.
-
Nucleophilic Substitution: React the 4-chloro intermediate with 3-bromoaniline in isopropanol with a catalytic amount of concentrated HCl under reflux. This step introduces the crucial 3-bromoanilino moiety at the C4 position.
-
Deprotection (if applicable) and Further Modification: Subsequent steps may involve the removal of any protecting groups and optional methylation at the N7 position or the 4-anilino nitrogen to explore SAR.
The 3-bromoanilino fragment in these inhibitors typically orients towards the hinge region of the kinase ATP-binding site, forming critical hydrogen bonds. The bromine atom itself can engage in halogen bonding interactions with the protein backbone, further enhancing binding affinity. Moreover, its position serves as a vector for introducing further substituents to probe the deeper regions of the ATP pocket.
A [label="α-Bromomethylarylketone +\n2,6-Diamino-4-hydroxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cyclocondensation\n(DMF, rt)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2-Amino-4-oxo-6-arylmethyl\npyrrolo[2,3-d]pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Chlorination\n(POCl₃, reflux)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="4-Chloro Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Nucleophilic Substitution\n(3-Bromoaniline, iPrOH, HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Target Kinase Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; E -> F [label="Step 3"]; F -> G; }
Figure 1: Synthetic workflow for pyrrolo[2,3-d]pyrimidine kinase inhibitors.Role in the Development of Anticancer Agents
Beyond kinase inhibition, brominated anilines are integral to the synthesis of various other classes of anticancer agents. Their derivatives have been shown to exhibit cytotoxic activity through diverse mechanisms, including the induction of apoptosis.
Bromophenol Hybrids as ROS-Mediated Apoptosis Inducers
Recent research has focused on the synthesis of novel bromophenol hybrids incorporating nitrogen-containing heterocycles, starting from precursors like 4-bromoaniline.[2] These compounds have demonstrated potent anticancer activity in vitro against a range of cancer cell lines.
The synthesis often involves the initial reaction of 4-bromoaniline with a sulfonyl chloride derivative, followed by coupling with various heterocyclic moieties. The resulting compounds can induce cancer cell death through the generation of reactive oxygen species (ROS), leading to the activation of the apoptotic cascade.[2]
| Compound Class | Starting Material | Therapeutic Target/Mechanism | Reference |
| Pyrrolo[2,3-d]pyrimidines | 3-Bromoaniline | Receptor Tyrosine Kinases (EGFR, PDGFR-β, VEGFR-2) | [1] |
| Bromophenol Hybrids | 4-Bromoaniline | ROS-Mediated Apoptosis | [2] |
| 4H-1,2,4-triazol-3-amines | Substituted Anilines (including bromoanilines) | Anticancer (various cell lines) | [3] |
A [label="Bromophenol Hybrid\n(Derived from Bromoaniline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Increased ROS Production\nin Cancer Cells", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Mitochondrial Dysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Caspase Activation\n(e.g., Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 2: Simplified pathway of ROS-mediated apoptosis induced by bromoaniline derivatives.Emerging Applications in Antimicrobial Drug Discovery
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated anilines are also being explored as scaffolds for new antibacterial compounds. For instance, scaffold simplification of more complex molecules, utilizing p-bromoaniline as a starting material, has led to the discovery of potent antibacterial agents that target bacterial topoisomerases.[4]
Experimental Protocol: General Synthesis of N-Aryl Pyrrolidine Carboxamides [4]
-
Acylation: React p-bromoaniline with a Boc-protected pyrrolidine carboxylic acid in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent like DMF to form the corresponding amide.
-
Suzuki Coupling: Subject the resulting brominated amide to a Suzuki cross-coupling reaction with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as dioxane/water.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the final antibacterial compound.
Conclusion and Future Perspectives
Brominated anilines are undeniably a privileged scaffold in medicinal chemistry. Their unique combination of tunable physicochemical properties, metabolic stability, and synthetic versatility ensures their continued relevance in the quest for novel therapeutics. While this guide has highlighted their applications in the development of kinase inhibitors, anticancer agents, and antimicrobials, the potential of these building blocks is far from exhausted. Future research will likely see the application of brominated anilines in the development of drugs for a wider range of diseases, including neurodegenerative and inflammatory disorders. The continued innovation in cross-coupling methodologies will further expand the chemical space accessible from these versatile starting materials, paving the way for the discovery of next-generation medicines.
References
- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Journal of Medicinal Chemistry, 53(4), 1563-1577.
- Zhang, H., et al. (2018).
- Kumar, A., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(16), 4945.
- Kowal, A. M., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 26(11), 3330.
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- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases | MDPI [mdpi.com]
A Technical Guide to 3-Bromo-2,4,6-trimethylaniline: A Sterically Hindered Building Block for Advanced Synthesis
Abstract
3-Bromo-2,4,6-trimethylaniline, a polysubstituted aromatic amine, represents a uniquely valuable building block in modern organic synthesis. Its structure is characterized by a strategic combination of features: a reactive bromine atom poised for cross-coupling, a nucleophilic amino group for derivatization, and three methyl groups that impart significant steric hindrance. This steric shielding dictates the molecule's reactivity, preventing undesirable side reactions and enabling precise, regioselective transformations. This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound. We present field-proven protocols for its application in cornerstone reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, and discuss its emerging role in the development of novel pharmaceuticals and advanced materials.
Introduction: The Strategic Value of Steric Hindrance
In the rational design of complex molecules, particularly in pharmaceutical and materials science, control over reactivity is paramount. Sterically hindered building blocks, such as this compound, are indispensable tools for achieving this control.[1][2] The bulky methyl groups flanking the amine and bromine functionalities create a defined chemical environment that influences reaction outcomes.[2]
This inherent steric hindrance provides several key advantages:
-
Enhanced Selectivity: It directs reactions to less hindered sites and can prevent unwanted dimerization or polymerization.[1]
-
Stabilization of Reactive Intermediates: The bulky framework can stabilize otherwise transient species, allowing for novel transformations.
-
Modulation of Physicochemical Properties: The substitution pattern influences solubility, crystallinity, and electronic properties in the final products.
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols for leveraging the unique synthetic potential of this versatile intermediate.
Physicochemical Properties & Safety Considerations
A thorough understanding of a reagent's properties is the foundation of safe and successful experimentation.
Physical and Chemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82842-52-2 | [3] |
| Molecular Formula | C₉H₁₂BrN | [4] |
| Molecular Weight | 214.10 g/mol | [3] |
| Appearance | White to light brown or purple solid/powder | [4] |
| Melting Point | 33.5 - 39.5 °C | [4] |
| Boiling Point | 172-173 °C @ 24 mmHg | [5] |
| Density | 1.313 g/mL at 25 °C | [5] |
Safety and Handling
As with all halogenated aromatic amines, appropriate safety measures are critical.
-
Hazard Classifications: Causes skin and serious eye irritation. May cause respiratory irritation.[3][6]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical safety goggles, and nitrile gloves is mandatory.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[6]
Synthesis of the Building Block
The most common laboratory and industrial synthesis of this compound begins with the commercially available 2,4,6-trimethylaniline (mesidine). The parent aniline is a useful precursor for Grubbs' catalyst and various dyes.[8] The synthesis proceeds via a regioselective electrophilic aromatic substitution.
Synthetic Workflow: Electrophilic Bromination
The workflow involves the direct bromination of 2,4,6-trimethylaniline. The activating, ortho-para directing amino group, combined with the methyl groups, strongly directs the incoming electrophile. The existing substituents at positions 2, 4, and 6 force the bromine atom to substitute at the C3 position.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,4,6-trimethylaniline (1.0 equiv.) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.
-
Bromination: Prepare a solution of molecular bromine (1.0 equiv.) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Scientist's Insight: The strong activation by the amino and methyl groups makes the reaction rapid. Slow, controlled addition is crucial to prevent di-bromination and other side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Key Synthetic Transformations & Applications
The true utility of this compound lies in its dual reactivity. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used to direct further reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[10][11] Coupling this compound with various arylboronic acids provides access to highly substituted, sterically congested biaryl amines. These structures are prevalent in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), where bulky, non-planar structures can improve device efficiency and lifetime.[12][13]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Tetra-ortho-substituted Biaryl Amine
This protocol is designed to overcome the steric challenges inherent in coupling hindered substrates.[14][15]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the palladium(0) catalyst.
-
Reagent Addition: Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[16] Then, add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Scientist's Insight: For exceptionally hindered substrates, specialized catalysts featuring bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required to achieve high yields.[14][17] These ligands promote the reductive elimination step, which can be slow for sterically demanding products.
-
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[18][19] Using this compound as the aryl halide source allows for the synthesis of complex diaryl or alkyl-aryl amines. The steric hindrance of the substrate again plays a crucial role, often requiring robust catalyst systems.[20][21] This reaction is of immense importance in the pharmaceutical industry for synthesizing drug candidates containing arylamine motifs.[7][22]
Protocol: Synthesis of a Hindered Diaryl Amine
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a bulky phosphine ligand (e.g., BrettPhos or cBRIDP, 1.5-3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).[18]
-
Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and an anhydrous, aprotic solvent like toluene or THF.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for precise molecular construction. Its sterically hindered nature, which might initially be perceived as a challenge, is in fact its greatest asset, enabling chemists to forge complex C-C and C-N bonds with high selectivity. The protocols and insights provided in this guide demonstrate its robust utility in palladium-catalyzed cross-coupling reactions, opening doors to the synthesis of novel, highly substituted molecules for applications ranging from next-generation electronics to life-saving pharmaceuticals. As the demand for molecular complexity and synthetic efficiency grows, the role of well-designed, sterically-tuned building blocks like this compound will only become more critical.
References
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Polymers and Polymer Composites. [Link]
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). RSC Publishing. [Link]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. [Link]
- Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. (n.d.).
- Practical catalytic method for synthesis of sterically hindered anilines. (2015). RSC Publishing. [Link]
- Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. (2026). Bioengineer.org. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.). BYJU'S. [Link]
- SYNTHESIS OF 2 4 6 TRIBROMOANILINE. (2022). YouTube. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. [Link]
- 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applic
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PMC - PubMed Central. [Link]
- The Suzuki reaction of 2,4,6-tribromoaniline with aryl boronic acids. (n.d.).
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (n.d.).
- 2,4,6-Trimethylaniline. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
- RECENT ADVANCES IN ORGANIC LIGHT EMITTING DIODES (OLEDS). (2024).
- Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Biomedical Journal of Scientific & Technical Research. [Link]
- Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. (n.d.). MDPI. [Link]
- Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. (n.d.). PMC - PubMed Central. [Link]
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reactivity of the bromine atom in 3-Bromo-2,4,6-trimethylaniline
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-2,4,6-trimethylaniline
Abstract
This compound, a polysubstituted aromatic amine, serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its synthetic utility is largely dictated by the reactivity of its carbon-bromine bond. However, the reactivity of this bond is not straightforward; it is profoundly influenced by a unique combination of steric and electronic factors imposed by the adjacent amino and methyl substituents. This technical guide provides an in-depth analysis of these factors and explores the practical implications for key chemical transformations. We will dissect the molecule's structural properties, evaluate its performance in palladium-catalyzed cross-coupling reactions, explain its inertness towards nucleophilic aromatic substitution, and discuss alternative synthetic pathways involving the transformation of the amino group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Structural and Electronic Landscape
The reactivity of this compound (CAS No: 82842-52-2) is best understood by first examining its molecular architecture. The molecule features a benzene ring heavily substituted with both electron-donating and sterically demanding groups, which collectively create a unique chemical environment around the C-Br bond.
Competing Electronic Effects
The aromatic ring is influenced by several substituents, each exerting a distinct electronic effect:
-
Amino (-NH₂) Group: As a primary amine, this group is a powerful activator and an ortho, para-director for electrophilic aromatic substitution.[2] Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+R effect), significantly increasing the electron density of the ring.[2][3]
-
Methyl (-CH₃) Groups: The three methyl groups are weak activating groups that donate electron density through an inductive effect (+I) and hyperconjugation.[2] Their collective contribution further enriches the aromatic ring with electrons.
-
Bromine (-Br) Atom: Halogens present a dualistic nature. Bromine is electronegative and withdraws electron density via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs that can be donated through resonance (+R), making it an ortho, para-director.[3]
The synergistic effect of the potent amino group and the three methyl groups overwhelms the inductive withdrawal of the bromine, rendering the aromatic ring exceptionally electron-rich. This high electron density is a critical factor that modulates the feasibility and kinetics of reactions involving the C-Br bond, particularly the oxidative addition step in palladium catalysis.
The Dominance of Steric Hindrance
The substitution pattern creates a sterically congested environment. The methyl groups at positions 2 and 6 flank the amino group, while the bromine atom at position 3 is shielded by the methyl groups at positions 2 and 4. This steric bulk presents a significant physical barrier to the approach of reagents and catalysts, often dictating the choice of reaction conditions and ligand selection in catalytic processes.[4][5][6]
Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold
The most synthetically valuable transformations of this compound involve the palladium-catalyzed formation of new carbon-carbon and carbon-nitrogen bonds at the bromine position. The success of these reactions hinges on overcoming the challenges of a sterically hindered and electron-rich substrate. This typically requires specialized catalyst systems featuring bulky, electron-rich phosphine ligands that promote the oxidative addition of palladium into the C-Br bond.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for creating C-C bonds.[9][10] For a substrate like this compound, this reaction is highly effective but requires careful selection of catalyst, ligand, and base.
-
Causality of Component Selection: The electron-rich nature of the aryl bromide can make the initial oxidative addition of Pd(0) sluggish. To facilitate this, ligands that are both electron-rich and sterically bulky (e.g., SPhos, XPhos, P(t-Bu)₃) are employed.[8] These ligands stabilize the Pd(0) center and promote its insertion into the C-Br bond. A suitable base (e.g., Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[11]
This protocol is a general guideline adapted from established procedures for sterically hindered aryl bromides.[12][13][14]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), or a combination of a palladium precursor like Pd₂(dba)₃ (1.5 mol%) and a specialized ligand like XPhos (3 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 or 2-MeTHF).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I).[15][16][17] The steric hindrance around the bromine atom in this compound makes this transformation challenging, often requiring elevated temperatures and carefully optimized conditions.
-
Causality of Component Selection: The reaction follows two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16] An amine base (e.g., triethylamine, diisopropylamine) is crucial, serving both as a base to deprotonate the alkyne and often as a solvent.[15][17]
This protocol is adapted from standard procedures for aryl bromides.[15][18]
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent like ethyl acetate. Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[19] While this compound is itself an amine, this reaction can be used to replace the bromine with a different primary or secondary amine. This transformation is particularly sensitive to steric hindrance, making ligand choice paramount for success.[4][7]
-
Causality of Component Selection: For sterically demanding aryl bromides, highly active and bulky biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) are indispensable. These ligands facilitate both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine coupling partner.[7]
Inertness Towards Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its reactivity in catalyzed reactions, the bromine atom in this compound is highly unreactive towards classical Nucleophilic Aromatic Substitution (SNAr).
-
Mechanistic Explanation: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the halogen).[20] These groups are necessary to delocalize and stabilize the negative charge of the intermediate. This compound is substituted with powerful electron-donating groups (-NH₂, -CH₃), which severely destabilize the would-be Meisenheimer complex, making the activation energy for this pathway prohibitively high.[21]
Caption: Energy profile comparison for SNAr on activated vs. deactivated rings.
Alternative Reactivity: Transformations via the Amino Group
While the primary focus is the C-Br bond, the amino group offers an alternative reactive handle. The Sandmeyer reaction allows for the replacement of the -NH₂ group, providing a powerful synthetic route to other polysubstituted aromatics that would be difficult to access directly.[22][23][24]
-
Mechanism: The reaction proceeds in two stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[25][26] This diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile via a radical-nucleophilic aromatic substitution mechanism.[23][27]
This protocol describes the conversion of an aniline to an aryl bromide.[28][29]
-
Diazotization: Dissolve this compound (1.0 equiv) in an aqueous solution of a strong acid (e.g., 48% HBr, ~3 equiv) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in the corresponding acid (e.g., 48% HBr). Add the cold diazonium salt solution slowly to the CuBr solution.
-
Decomposition: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with aqueous NaOH, water, and brine.
-
Purification: Dry the organic layer over an anhydrous salt, concentrate, and purify by distillation or chromatography.
Summary of Reactivity
The table below summarizes the across different reaction classes.
| Reaction Type | Feasibility with this compound | Key Requirements & Rationale |
| Suzuki-Miyaura Coupling | High | Requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a suitable base (K₃PO₄, Cs₂CO₃) to overcome steric hindrance and facilitate oxidative addition.[8][10][12] |
| Sonogashira Coupling | Moderate to High | Feasible but can be challenging due to steric hindrance. Requires Pd/Cu catalysis and an amine base. Elevated temperatures may be needed.[15][18] |
| Buchwald-Hartwig Amination | Moderate | Challenging due to severe steric hindrance. Requires specialized biarylphosphine ligands and a strong, non-nucleophilic base (NaOtBu).[5][7] |
| Nucleophilic Aromatic Substitution (SNAr) | Extremely Low / Inert | The electron-rich ring, due to the -NH₂ and -CH₃ groups, severely destabilizes the required Meisenheimer complex intermediate, making the reaction non-viable.[20][21] |
Conclusion
The is a nuanced subject governed by the powerful interplay of electronic activation and severe steric hindrance. While its electron-rich nature renders it inert to classical SNAr reactions, it is an excellent substrate for modern palladium-catalyzed cross-coupling transformations. The key to unlocking its synthetic potential lies in the rational selection of highly active catalysts and ligands capable of overcoming the formidable steric barriers. An understanding of these principles allows chemists to effectively utilize this molecule as a strategic building block for the construction of complex, highly substituted aromatic compounds relevant to the pharmaceutical and advanced materials industries.
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A Technical Guide to the Steric Hindrance Effects of Methyl Groups in 3-Bromo-2,4,6-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steric hindrance is a fundamental concept in organic chemistry that dictates molecular conformation and reactivity. In polysubstituted aromatic compounds, such as 3-Bromo-2,4,6-trimethylaniline, the spatial arrangement and bulk of substituents profoundly influence the chemical behavior of adjacent functional groups. This technical guide provides an in-depth analysis of the steric effects exerted by the ortho- and para-methyl groups on the amino functionality in this compound. We will explore how these steric interactions lead to significant, predictable, and quantifiable consequences for the molecule's planarity, basicity, and reactivity in key chemical transformations. This guide synthesizes theoretical principles with practical experimental insights and computational analysis to offer a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Principle of Steric Hindrance
Steric hindrance arises from the non-bonded interactions that influence the shape (conformation) and reactivity of ions and molecules.[1] This phenomenon occurs when the size of substituent groups prevents chemical reactions that are observed in related, less sterically crowded molecules. In the context of substituted anilines, bulky groups positioned ortho to the amino group (-NH₂) can dramatically alter its chemical properties.[2][3] These effects include restricting the approach of reagents, altering bond angles, and forcing the amino group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance.[1][2][4]
This compound serves as an exemplary case study for these principles. The presence of two methyl groups at the ortho positions (C2 and C6) flanking the amino group creates a highly congested steric environment, leading to distinct and predictable chemical behaviors.
Molecular Structure and Conformation
The core of understanding steric effects lies in the three-dimensional arrangement of the atoms. This compound, with the chemical formula C₉H₁₂BrN, possesses a unique substitution pattern that maximizes steric crowding around the amino group.[5]
-
Substituents:
-
Amino Group (-NH₂) at C1: The primary functional group of interest.
-
Methyl Groups (-CH₃) at C2, C4, C6: The C2 and C6 methyl groups are the primary sources of steric hindrance.
-
Bromo Group (-Br) at C3: Contributes to the electronic environment and adds some steric bulk.
-
The most critical consequence of this arrangement is the distortion of the amino group's geometry relative to the benzene ring. In a simple, unhindered molecule like aniline, the amino group is nearly planar with the ring, allowing the nitrogen's lone pair of electrons to delocalize into the aromatic π-system through resonance.[4] However, the bulky ortho-methyl groups in this compound physically clash with the hydrogen atoms of the amino group. To alleviate this strain, the C-N bond rotates, twisting the amino group out of the plane of the ring.[1][6]
This non-planarity has two major consequences:
-
Inhibition of Resonance: The misalignment of the nitrogen's p-orbital with the ring's π-system significantly reduces resonance stabilization.[2][4]
-
Increased Steric Shielding: The amino group becomes "buried" between the two ortho-methyl groups, physically blocking the approach of electrophiles and other reactants.[7][8]
Caption: Structure of this compound highlighting steric crowding.
Quantifiable Consequences of Steric Hindrance
The structural distortions induced by steric hindrance have profound and measurable effects on the chemical properties of this compound.
Impact on Basicity
The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. This is governed by a balance of electronic and steric effects.
-
Electronic Effects:
-
Methyl Groups: As electron-donating groups, the three methyl groups increase the electron density on the ring and at the nitrogen atom, which should increase basicity.
-
Bromo Group: As an electron-withdrawing group (inductively), the bromine atom decreases electron density, which should decrease basicity.
-
-
Steric Effects (The Dominant Factor):
-
Steric Inhibition of Resonance: As described, the ortho-methyl groups force the -NH₂ group out of the ring's plane. This localization of the nitrogen's lone pair prevents its delocalization into the ring. A more localized lone pair is more available for protonation, which increases basicity.[4]
-
Steric Hindrance to Protonation & Solvation: Upon protonation, the amino group (-NH₂) becomes an anilinium ion (-NH₃⁺), changing its hybridization from sp² toward sp³.[1][2] This increases the steric clash between the N-H bonds and the ortho-methyl groups.[1] Furthermore, the bulky methyl groups hinder the ability of solvent molecules to stabilize the resulting anilinium cation through solvation.[2][9] Both of these factors make protonation less favorable, thereby decreasing basicity.
-
In most di-ortho-substituted anilines, the steric hindrance to protonation and solvation outweighs the effect of lone pair localization, making them weaker bases than their less hindered counterparts.[1][2][9]
Retardation of Reaction Rates: The Case of N-Acylation
The reaction of anilines with acylating agents (e.g., acetic anhydride or acyl chlorides) is a classic transformation that is highly sensitive to steric effects.[8][10] The rate of reaction is directly proportional to the nucleophilicity of the amino nitrogen and its accessibility to the electrophilic acylating agent.
In this compound, the two ortho-methyl groups act as formidable barriers, significantly slowing the rate of N-acylation.[3][8] Kinetic studies on similar 2,6-disubstituted anilines have shown that reaction rates can decrease by several orders of magnitude compared to unhindered anilines.[8] Overcoming this steric barrier often requires more reactive acylating agents (e.g., acyl chlorides over anhydrides), the use of a potent catalyst like 4-(Dimethylaminopyridine) (DMAP), and more forcing reaction conditions such as elevated temperatures.[10]
| Aniline Derivative | Relative Rate of Acylation (k_rel) | Key Observation |
| Aniline | 1 | Baseline for unhindered reaction.[8] |
| 2-Methylaniline | ~0.1 | A single ortho-methyl group significantly slows the reaction.[8] |
| 2,6-Dimethylaniline | ~0.001 | Two ortho-methyl groups cause a dramatic decrease in reactivity.[8] |
| This compound | < 0.001 (Predicted) | The combined steric and electronic effects result in extremely low reactivity. |
Table 1: Comparative relative reaction rates for the acylation of various anilines. Data for 2,6-dimethylaniline is used as a proxy to illustrate the severe steric effect.
Caption: Logical flow from structure to chemical properties.
Experimental Protocols & Validation
To empirically validate the effects of steric hindrance, a comparative kinetic analysis is the most direct approach. Below is a protocol for comparing the rate of acetylation of a sterically hindered aniline versus an unhindered control.
Protocol: Comparative N-Acetylation Kinetics via ¹H NMR Monitoring
Objective: To quantitatively demonstrate the reduced rate of N-acetylation for this compound compared to a non-ortho-substituted control, such as 4-bromoaniline.
Materials:
-
This compound
-
4-Bromoaniline (control)
-
Acetic Anhydride
-
Pyridine-d₅ (deuterated solvent for NMR)
-
NMR tubes
-
Constant temperature NMR spectrometer
Methodology:
-
Preparation of Reaction Stock Solutions:
-
Prepare a 0.1 M solution of this compound in Pyridine-d₅.
-
Prepare a 0.1 M solution of 4-bromoaniline in Pyridine-d₅.
-
Prepare a 0.1 M solution of acetic anhydride in Pyridine-d₅.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR spectrometer to a constant temperature (e.g., 25 °C).
-
In an NMR tube, combine 0.5 mL of the this compound solution with 0.5 mL of the acetic anhydride solution.
-
Immediately acquire a ¹H NMR spectrum (t=0). Key signals to monitor will be the disappearance of the aniline -NH₂ protons and the appearance of the acetamide -NH proton and acetyl -CH₃ protons.
-
Continue to acquire spectra at regular time intervals (e.g., every 10 minutes for the first hour, then every hour) for several hours or until the reaction reaches completion or stalls.
-
Repeat the exact same procedure for the 4-bromoaniline control.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting aniline and the product acetanilide in each spectrum.
-
Calculate the concentration of each species at each time point based on the relative integrals.
-
Plot the concentration of the starting material vs. time for both reactions.
-
Determine the initial reaction rates and/or the reaction half-lives (t₁/₂) to quantitatively compare the impact of steric hindrance.
-
Expected Outcome: The reaction for 4-bromoaniline will proceed significantly faster, likely reaching completion within a short timeframe. In contrast, the reaction for this compound will be markedly slower, providing a clear, quantitative measure of steric hindrance.
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A Technical Guide to the Electronic Effects of Substituents on the 3-Bromo-2,4,6-trimethylaniline Ring
This in-depth technical guide provides a comprehensive analysis of the electronic effects of substituents on the 3-Bromo-2,4,6-trimethylaniline ring. Tailored for researchers, scientists, and drug development professionals, this document delves into the interplay of inductive, resonance, and steric effects, offering both theoretical understanding and practical experimental insights.
Introduction: The Intricacies of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The electronic landscape of the aniline ring, and consequently its chemical reactivity and biological activity, is exquisitely sensitive to the nature and position of its substituents. Understanding these electronic perturbations is paramount for the rational design of novel therapeutics and functional materials. This guide focuses on this compound, a molecule that presents a fascinating case study in the competing and synergistic electronic contributions of electron-donating alkyl groups and an electron-withdrawing halogen.
Fundamental Principles of Electronic Effects in Aromatic Systems
The electronic character of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[2][3]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the ring carbon atom.[2][4] Electron-withdrawing groups, such as halogens, pull electron density away from the ring (-I effect), while electron-donating groups, like alkyl groups, push electron density into the ring (+I effect).[2][4]
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[2][3] Substituents with lone pairs of electrons, such as the amino group (-NH2), can donate electron density to the ring through resonance (+R effect). Conversely, groups with π-bonds to electronegative atoms can withdraw electron density from the ring (-R effect).[2][5]
The overall electronic influence of a substituent is a combination of these two effects, which can either reinforce or oppose each other.[4]
Deconstructing the Substituent Effects in this compound
The electronic properties of the this compound ring are a composite of the effects of the amino, methyl, and bromo substituents.
The Activating Influence of the Amino and Methyl Groups
The amino group is a potent activating group due to its strong +R effect, which significantly outweighs its -I effect.[6] It donates its lone pair of electrons into the aromatic π-system, increasing the electron density at the ortho and para positions.[7]
The three methyl groups are electron-donating through a combination of a +I effect (inductive push of electrons) and hyperconjugation (delocalization of σ-electrons of the C-H bonds with the aromatic π-system).[2] This collective electron donation from the three methyl groups further enriches the electron density of the aniline ring.
The Deactivating Influence of the Bromo Substituent
The bromine atom exerts a dual electronic influence. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I effect).[2][4] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a weak electron-donating resonance effect (+R effect).[2][4] For halogens, the inductive effect generally dominates, making them deactivating groups overall.[8]
The "Ortho Effect": A Steric Consideration
A critical factor in understanding the properties of 2,4,6-trimethyl-substituted anilines is the "ortho effect."[5][9] The presence of bulky groups in the ortho positions (in this case, two methyl groups) can sterically hinder the approach of reagents and also influence the planarity of the amino group.[9][10] This steric hindrance can impact the basicity of the aniline by impeding the solvation of the anilinium ion that forms upon protonation.[10][11]
The interplay of these electronic and steric factors is visually summarized in the following diagram:
Caption: Interplay of electronic and steric effects on the aniline ring.
Quantitative Analysis: The Impact on Basicity (pKa)
The basicity of an aniline, quantified by the pKa of its conjugate acid (the anilinium ion), is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton.[12] Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups decrease electron density, resulting in lower basicity (lower pKa).[13]
The following table compares the experimental pKa values of aniline and 2,4,6-trimethylaniline with a predicted value for this compound.
| Compound | Substituents | pKa of Conjugate Acid | Effect on Basicity Relative to Aniline |
| Aniline | None | 4.60[10][14][15] | Reference |
| 2,4,6-Trimethylaniline | 2,4,6-trimethyl | 4.38[2][4][5][9] | Slightly Decreased |
| This compound | 3-bromo, 2,4,6-trimethyl | ~3.5-4.0 (Predicted) | Significantly Decreased |
The slightly lower pKa of 2,4,6-trimethylaniline compared to aniline is a classic example of the ortho effect.[5] While the three methyl groups are electron-donating, the steric hindrance from the two ortho methyl groups inhibits the solvation of the anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.[10][11]
For this compound, a further decrease in basicity is predicted. The potent electron-withdrawing inductive effect of the bromine atom at the meta position to the amino group significantly reduces the electron density on the nitrogen, making the lone pair less available for protonation. Computational models are often employed to predict the pKa of novel substituted anilines with a reasonable degree of accuracy.[2][5][9][14][15]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available mesitylene.
Step 1: Synthesis of 2,4,6-Trimethylaniline
This procedure is adapted from established methods for the nitration of mesitylene followed by reduction.[16]
-
Nitration of Mesitylene: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of sulfuric acid and nitric acid. Slowly add mesitylene to the cooled acid mixture while maintaining a low temperature (below 10°C) to prevent over-oxidation of the methyl groups.
-
Reaction Quenching and Extraction: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the mixture over ice. Extract the resulting 2,4,6-trimethylnitrobenzene with an organic solvent.
-
Reduction to the Amine: The isolated 2,4,6-trimethylnitrobenzene is then reduced to the corresponding aniline. A common method involves using a metal catalyst, such as iron powder in the presence of an acid like hydrochloric acid. The reaction is typically heated to drive it to completion.
-
Purification: The crude 2,4,6-trimethylaniline is purified by distillation.
Step 2: Bromination of 2,4,6-Trimethylaniline
Direct bromination of highly activated anilines can lead to polybromination.[12][17] To achieve selective mono-bromination, a milder brominating agent such as N-bromosuccinimide (NBS) is often preferred.[8][11]
-
Reaction Setup: Dissolve 2,4,6-trimethylaniline in a suitable solvent (e.g., a chlorinated solvent or acetic acid).
-
Addition of Brominating Agent: Slowly add one equivalent of N-bromosuccinimide to the solution at room temperature or below.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction and perform an aqueous workup to remove any byproducts.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Determination of pKa
The pKa of the anilinium ion can be determined experimentally using spectrophotometric titration.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of buffer solutions with known pH values.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of the aniline in highly acidic and highly basic solutions to determine the absorbance maxima of the protonated (anilinium) and deprotonated (aniline) forms.
-
Titration: Add aliquots of the aniline stock solution to each buffer solution and record the absorbance at the predetermined wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.
Spectroscopic Analysis: Visualizing the Electronic Effects
NMR spectroscopy is a powerful tool for probing the electronic environment of an aromatic ring.
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. In 2,4,6-trimethylaniline, the aromatic protons appear at approximately 6.75 ppm. Upon bromination at the 3-position, the remaining aromatic proton at the 5-position is expected to shift downfield due to the deshielding effect of the adjacent bromine atom. The signals for the methyl groups will also exhibit subtle shifts.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide a more direct measure of the electron density. Electron-donating groups shield the ortho and para carbons, shifting their signals upfield, while electron-withdrawing groups deshield them, causing a downfield shift. The introduction of the bromine atom is expected to cause a significant downfield shift for the carbon to which it is attached (C3) and also influence the chemical shifts of the other ring carbons.
Conclusion
The electronic properties of the this compound ring are a nuanced consequence of the interplay between the electron-donating methyl and amino groups and the electron-withdrawing bromo substituent, further modulated by the steric influence of the ortho methyl groups. This guide has provided a detailed examination of these effects, from the underlying theoretical principles to quantitative analysis of basicity and practical experimental considerations. A thorough understanding of these substituent effects is indispensable for scientists and researchers aiming to rationally design and synthesize novel aniline-based compounds with tailored properties for applications in drug discovery and materials science.
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- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
- Supporting information. (n.d.). The Royal Society of Chemistry.
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- Electrophilic substitution of aniline with bromine class 12 chemistry JEE_Main. (2024, June 12). In Vedantu.
- 2,4,6-trimethylaniline Carbon-13 Full Spectrum. (n.d.). In Wired Chemist.
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Methodological & Application
Protocol for the Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2,4,6-trimethylaniline
An Application Note for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, substrates bearing significant steric hindrance, such as 3-Bromo-2,4,6-trimethylaniline, present a formidable challenge to standard coupling protocols. The presence of two ortho-methyl groups flanking the bromine atom sterically impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle. This application note provides a detailed, field-proven protocol for the successful Suzuki coupling of this compound. We will delve into the rationale behind the selection of specialized catalysts, ligands, and reaction conditions necessary to overcome this steric barrier, providing researchers with a robust and reproducible methodology for synthesizing complex biaryl amines.
The Challenge: Overcoming Steric Hindrance
This compound is an archetypal example of a challenging substrate for cross-coupling reactions. The steric bulk from the two ortho-methyl groups and the adjacent amino group creates a crowded environment around the carbon-bromine bond. This congestion significantly increases the activation energy for two key steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl-bromide bond is sterically hindered, often becoming the rate-limiting step of the reaction.[1] Standard catalysts, like those using triphenylphosphine (PPh₃) ligands, are often too bulky to approach the reaction center effectively.
-
Reductive Elimination: The final step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated, can also be slowed by steric clash between the coupling partners on the palladium(II) intermediate.[3]
Successfully coupling such substrates requires a catalyst system specifically designed to operate under these demanding conditions. Modern catalyst systems for sterically hindered substrates rely on bulky, electron-rich ligands that promote the formation of highly reactive, low-coordinate palladium species.[4][5][6][7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][9]
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
To construct a successful protocol, every component must be carefully selected to favor the reaction with a hindered substrate.
-
Catalyst & Ligand Selection : This is the most critical choice.[7] For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using highly active catalyst systems.
-
Buchwald Ligands : Biaryl phosphine ligands, such as SPhos, RuPhos, and XPhos, are exceptionally effective.[7] These ligands are both bulky and electron-rich, which stabilizes the monoligated Pd(0) species, a highly reactive intermediate crucial for oxidative addition with hindered aryl halides.[6]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable and highly active palladium complexes.[4] They are excellent for coupling challenging substrates, including aryl chlorides.[4][10]
-
Precatalysts : Using well-defined palladium precatalysts, which generate the active Pd(0) species in situ, can lead to more reproducible results.
-
-
Base Selection : The base plays a crucial role in activating the boronic acid for the transmetalation step.[11]
-
Potassium Phosphate (K₃PO₄) : This is an excellent all-around base for hindered couplings, offering good reactivity while being compatible with many functional groups.[7][9]
-
Potassium tert-butoxide (t-BuOK) : A stronger base that can be highly effective, especially when using less reactive aryl chlorides or hindered boronic acids.[4]
-
-
Solvent Selection : Anhydrous, deoxygenated solvents are required to prevent catalyst deactivation and unwanted side reactions.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid as a representative example. The principles can be adapted for other boronic acids.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 214.10 | 214 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| SPhos Pd G3 Precatalyst | 793.42 | 15.9 | 0.02 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | - | 4.0 mL | - | - |
| Deionized Water | - | 1.0 mL | - | - |
Procedure:
-
Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (214 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), SPhos Pd G3 precatalyst (15.9 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask. The solvents should be deoxygenated beforehand by bubbling with an inert gas for 20-30 minutes.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl amine product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive catalyst due to oxygen/moisture.2. Insufficient temperature.3. Ineffective base/ligand combination. | 1. Ensure all reagents are dry and solvents are rigorously deoxygenated. Use a fresh bottle of catalyst.2. Increase the reaction temperature to 110-120 °C. Consider using microwave irradiation.[4]3. Switch to a stronger base like t-BuOK in an anhydrous solvent like toluene. Try a different ligand (e.g., XPhos, RuPhos).[7] |
| Protodeborylation | The boronic acid decomposes before coupling. This is a known side reaction.[3] | Use a slight excess of the boronic acid (1.2-1.5 eq.). Ensure the base is fully dissolved. Alternatively, switch to a more stable boronic ester (e.g., a pinacol ester). |
| Homocoupling | Reaction of two boronic acid molecules. | This often indicates that the oxidative addition is too slow. Use a more active catalyst/ligand system to accelerate the primary reaction pathway. Lowering the reaction temperature slightly may also help. |
Safety and Handling
-
This compound : Harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[12][13]
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Handle all solvents in a fume hood away from ignition sources.
-
Bases : Potassium phosphate is an irritant. Potassium tert-butoxide is highly corrosive and reacts violently with water. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][13]
Conclusion
The Suzuki-Miyaura coupling of the sterically demanding this compound is a challenging but achievable transformation. Success hinges on moving beyond standard protocols and employing a carefully optimized system of modern, highly active catalysts and ligands. By understanding the mechanistic hurdles imposed by steric hindrance and rationally selecting the reaction components, researchers can effectively synthesize complex, tetra-substituted biaryl amines, which are valuable building blocks in drug discovery, materials science, and ligand synthesis.[14][15][16]
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021).
- Magano, J. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2021).
- National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. (2025).
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013).
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014).
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis.
- Wikipedia. Suzuki reaction.
- Wikipedia. 2,4,6-Trimethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. 2,4,6-Trimethylaniline: A Foundational Chemical for Catalysis and Material Science.
- National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... (2018).
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- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-2,4,6-trimethylaniline
A Guide to Overcoming Steric Hindrance in C-N Cross-Coupling Reactions
Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of this reaction with a particularly challenging substrate: 3-Bromo-2,4,6-trimethylaniline. The steric congestion imposed by the flanking ortho-methyl groups necessitates a carefully optimized approach. We will delve into the mechanistic considerations, the critical role of ligand and base selection, and provide a robust, step-by-step protocol for achieving high-yield C-N coupling with this hindered aryl bromide.
Introduction: The Challenge of Steric Encumbrance
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[1] Aryl amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials, making this reaction indispensable in both academic and industrial settings.[3][4]
However, the reaction's efficiency can be significantly hampered by sterically demanding substrates. This compound is a prime example of such a challenge. The two ortho-methyl groups create a sterically crowded environment around the carbon-bromine bond. This hindrance directly impedes key steps in the catalytic cycle, demanding a tailored selection of catalysts and conditions to achieve successful transformation. This guide explains the causality behind experimental choices to navigate these steric challenges effectively.
Mechanistic Considerations in a Hindered System
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a substrate like this compound. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Toluene (anhydrous, 5 mL)
-
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add this compound (214 mg, 1.0 mmol), the desired amine (1.2 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Causality Note: Adding the solid reagents first simplifies handling. The base is added in excess to ensure complete deprotonation of the amine and to neutralize the HBr formed.
-
-
Inerting the System: Seal the vial with the screw cap. Connect the vial to a Schlenk line or manifold. Carefully evacuate the vial under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Catalyst Addition: Through the septum of the cap, add anhydrous toluene (5 mL) via syringe. Briefly stir to dissolve the reagents. In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol).
-
Causality Note: The precatalyst is added last to prevent premature decomposition. The use of a precatalyst ensures the rapid generation of the active L-Pd(0) species once heating commences.
-
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The disappearance of the starting aryl bromide is a key indicator of reaction completion.
-
-
Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully quench the reaction by adding water (15 mL). Separate the organic layer, and wash it with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficiently reactive catalyst system for the hindered substrate.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique and use of anhydrous solvents.2. Switch to a more sterically demanding ligand (e.g., if using dppf, switch to XPhos). Increase catalyst loading to 3-5 mol%.3. Increase temperature to 110 °C. |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Presence of water.2. β-hydride elimination from the amide complex (a known side reaction). [1] | 1. Use scrupulously dry reagents and solvents.2. This is often ligand-dependent. A bulkier ligand that promotes faster reductive elimination can often outcompete this side reaction. |
| Incomplete Reaction | Steric hindrance is too great for the chosen conditions. | Screen alternative bases (e.g., LHMDS). Screen a different class of ligand (e.g., an NHC-based catalyst). |
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data.
- Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
- Chapter 3: Synthetic Methods for Primary Anilines - Royal Society of Chemistry.
- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates - ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal.
- Palladium-catalyzed C-N and C-O cross-coupling reactions - ResearchGate.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
synthesis of novel ligands from 3-Bromo-2,4,6-trimethylaniline
An Application Guide for the Synthesis of Novel Ligands from 3-Bromo-2,4,6-trimethylaniline
Introduction: The Strategic Value of a Hindered Precursor
In the landscape of modern catalysis and materials science, the design of ligands is paramount to controlling reactivity, selectivity, and stability. The starting material, this compound, represents a uniquely powerful scaffold for ligand synthesis. Its structure is a strategic combination of a reactive aryl bromide handle, suitable for a variety of cross-coupling reactions, and a sterically encumbered aniline moiety. The three methyl groups provide significant steric bulk, which is a critical design element for creating ligands that can stabilize low-coordination metal centers, promote challenging reductive eliminations, and dictate the substrate's approach to the catalytic site.[1][2][3]
This guide provides a detailed exploration of key synthetic transformations starting from this compound. We will move beyond simple procedural lists to dissect the underlying principles and causal relationships that govern these reactions. The protocols herein are designed to be robust and serve as a foundation for researchers, scientists, and drug development professionals to build upon in their quest for novel, high-performance ligands such as N-heterocyclic carbenes (NHCs), bulky phosphines, and complex biaryl structures.[1][3][4]
Part 1: Palladium-Catalyzed Pathways to C-N and C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for constructing C-N and C-C bonds in modern organic synthesis.[5][6] The general mechanism relies on a Pd(0)/Pd(II) catalytic cycle, typically involving three key steps: oxidative addition of the aryl halide to the Pd(0) center, a subsequent transmetalation or amine coordination/deprotonation step, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[7][8] For a sterically hindered substrate like this compound, the choice of ligand on the palladium catalyst is crucial for success.[9]
Application Note 1: Direct N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the direct formation of a carbon-nitrogen bond between an aryl halide and an amine.[7][10][11] Its power lies in its functional group tolerance and broad scope. When coupling a hindered electrophile like our starting material, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is essential.[12][13] These ligands facilitate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition.[13]
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of N-(2,4,6-trimethylphenyl)morpholine
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), and XPhos (0.025 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution) via syringe, followed by morpholine (1.2 equiv). Finally, add sodium tert-butoxide (NaOtBu, 1.4 equiv) as a solid in one portion under a positive flow of inert gas.
-
Causality Insight: NaOtBu is a sufficiently strong base to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle. Weaker bases are often ineffective for hindered substrates.[8] Toluene is an excellent high-boiling, non-coordinating solvent for this transformation.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
| Coupling Partner | Base | Ligand | Typical Yield (%) |
| Aniline | Cs₂CO₃ | XPhos | 85-95 |
| Morpholine | NaOtBu | XPhos | 90-98 |
| n-Butylamine | NaOtBu | RuPhos | 80-90 |
| Indole | K₃PO₄ | BrettPhos | 75-85 |
Application Note 2: Constructing Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl halides with organoboron compounds.[6][14] This method is exceptionally useful for synthesizing biaryl scaffolds, which are precursors to highly effective phosphine ligands (e.g., SPhos, XPhos) and other ligand classes. The reaction's tolerance for a wide range of functional groups and its use of stable, non-toxic boronic acids make it highly attractive.
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 3-Phenyl-2,4,6-trimethylaniline
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[15]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Causality Insight: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[16] The aqueous phase is necessary for the base to function effectively.
-
-
Reaction: Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere for 8-16 hours, monitoring by TLC.
-
Workup: Cool the reaction, dilute with water, and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic fractions, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via column chromatography to obtain the biaryl product.
Application Note 3: Building Rigid Alkynyl Backbones via Sonogashira Coupling
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation by reacting an aryl halide with a terminal alkyne.[17] This reaction is unique in its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[18][19] The resulting aryl-alkynyl structures can serve as rigid, linear scaffolds in more complex ligand designs.
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Synthesis of 3-(Phenylethynyl)-2,4,6-trimethylaniline
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).[18]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous amine solvent, such as triethylamine (Et₃N) or diisopropylamine, via syringe. Then, add the terminal alkyne, phenylacetylene (1.1 equiv).
-
Causality Insight: The reaction operates via two interconnected catalytic cycles. The palladium cycle activates the aryl bromide, while the copper cycle deprotonates the alkyne to form a copper acetylide, which is the active nucleophile for transmetalation.[17] The amine serves as both the base and the solvent.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove the catalyst and amine salts. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Part 2: Synthesis via Grignard Reagent Intermediates
An alternative and powerful strategy involves reversing the polarity of the aryl scaffold. By converting the electrophilic aryl bromide into a nucleophilic organometallic species, we open a new set of synthetic possibilities. The Grignard reaction is a classic and effective method for this transformation.[20][21]
Application Note 4: Formation and Application of a Hindered Grignard Reagent
The formation of a Grignard reagent from this compound requires strictly anhydrous conditions, as the resulting organomagnesium compound is a potent base and will be readily quenched by protic species like water.[21][22] Once formed, this nucleophile can be reacted with a wide range of electrophiles, providing a direct route to bulky phosphine ligands, which are of immense value in catalysis.
Caption: Workflow for Grignard Reagent Synthesis and Use.
Detailed Protocol 4a: Synthesis of (3-Amino-2,4,6-trimethylphenyl)magnesium bromide
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.
-
Setup: Place magnesium turnings (1.5 equiv) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to the magnesium.
-
Causality Insight: The reaction is often subject to an induction period. Iodine or 1,2-dibromoethane are used as activators to etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction.[22]
-
-
Addition: Once the reaction begins (indicated by gentle bubbling and disappearance of the iodine color), add the remaining THF solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.
Detailed Protocol 4b: Synthesis of (3-Amino-2,4,6-trimethylphenyl)diphenylphosphine
-
Setup: Cool the freshly prepared Grignard reagent solution from Protocol 4a to 0 °C in an ice bath.
-
Addition: Add a solution of chlorodiphenylphosphine (Ph₂PCl, 1.0 equiv) in anhydrous THF dropwise to the stirred Grignard solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography under an inert atmosphere to yield the air-sensitive phosphine ligand.
Conclusion
This compound is a versatile and strategically important precursor for the synthesis of advanced ligands. The methodologies outlined in this guide—Buchwald-Hartwig amination, Suzuki and Sonogashira couplings, and Grignard-mediated phosphination—provide a robust toolkit for accessing a diverse range of molecular architectures. By understanding the principles behind catalyst selection, reaction conditions, and the inherent reactivity of this sterically demanding scaffold, researchers can effectively design and synthesize the next generation of ligands for catalysis and material science. Rigorous characterization of these novel compounds using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is an essential final step to confirm their structure and purity.
References
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- Title: 2,4,6-Trimethylaniline Source: Wikipedia URL:[Link]
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- Title: Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine...
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- Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides...
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- Title: Sonogashira cross-coupling of 3-bromo-1,2-diones Source: ScienceDirect URL:[Link]
- Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]
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- Title: Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline... Source: Letters in Applied NanoBioScience URL:[Link]
- Title: A Snippet of Grignard Reagent's History Source: Resonance – Journal of Science Educ
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- Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
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Application Note: Synthetic Strategies for the Derivatization of 3-Bromo-2,4,6-trimethylaniline
Abstract
Substituted anilines are foundational scaffolds in modern medicinal chemistry, agrochemicals, and materials science. 3-Bromo-2,4,6-trimethylaniline is a particularly valuable, albeit sterically challenging, building block for introducing a 2,4,6-trimethylphenylamine moiety. The steric hindrance imposed by the ortho-methyl groups necessitates carefully optimized synthetic protocols. This application note provides an in-depth guide for researchers and drug development professionals on the preparation of diverse substituted anilines from this compound, focusing on robust and versatile palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting guidance are provided for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling reactions.
Introduction: The Strategic Value of a Hindered Building Block
The 2,4,6-trimethylaniline (mesidine) substructure is a key component in numerous applications, from dye synthesis to the development of N-heterocyclic carbene (NHC) ligands like IMes, which are crucial in modern catalysis.[1] Its brominated analogue, this compound, serves as a versatile precursor, allowing for the strategic introduction of nitrogen, carbon, and alkynyl functionalities at the C3 position.
However, the two ortho-methyl groups flanking the amine and the additional methyl group at the C4 position create significant steric congestion around the bromine atom. This steric hindrance poses a considerable challenge for traditional synthetic methods and demands the use of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for efficiently forming C-N and C-C bonds with such challenging substrates, offering mild conditions and broad functional group tolerance.[2][3]
This guide details three principal palladium-catalyzed transformations for derivatizing this compound, explaining the causality behind the selection of catalysts, ligands, and reaction conditions necessary to overcome the inherent steric barriers.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of paramount importance in pharmaceutical synthesis.[3][4][5] For sterically hindered aryl halides like this compound, the choice of ligand is critical to achieving high reaction efficiency.[6][7]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[8][9] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are essential.[7][10] They promote the challenging oxidative addition of the sterically encumbered aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the desired product and regenerate the active catalyst.[7][11]
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Aryl-2,4,6-trimethylanilines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2,4,6-trimethylaniline with various arylboronic acids. This reaction is a powerful method for the synthesis of sterically hindered 3-aryl-2,4,6-trimethylaniline derivatives, which are valuable building blocks in medicinal chemistry and materials science. This guide offers in-depth insights into the reaction mechanism, detailed experimental protocols, a summary of quantitative data, and troubleshooting advice to enable researchers to successfully implement and optimize this important transformation.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. The synthesis of biaryl and heteroaryl compounds through this method has found extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]
The specific coupling of this compound with arylboronic acids presents a unique challenge due to the steric hindrance around the reaction center, imparted by the two ortho-methyl groups and the amino group. Overcoming this steric impediment is crucial for achieving high yields and purity. The resulting 3-aryl-2,4,6-trimethylaniline scaffolds are of significant interest in drug discovery as they can be further functionalized to create complex molecular architectures. This guide provides a detailed exploration of this sterically demanding yet highly valuable reaction.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in the transmetalation step by activating the organoboron species.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The following protocols are based on established procedures for Suzuki-Miyaura couplings of sterically hindered anilines. Due to the limited availability of specific data for this compound, the conditions are adapted from a closely related reaction involving 2,4,6-tribromoaniline, which has been shown to be effective.
Materials and Reagents
-
This compound (Substrate)
-
Arylboronic acid (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand, optional but recommended for sterically hindered substrates)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Base)
-
1,4-Dioxane or Toluene (Solvent)
-
Water (Co-solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (Drying agent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Silica gel (for column chromatography)
-
Argon or Nitrogen gas (Inert atmosphere)
General Procedure for Suzuki-Miyaura Coupling
Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and, if used, the ligand (e.g., PPh₃, 0.04-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2,4,6-trimethylaniline.
Quantitative Data Summary
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table provides representative yields for the analogous reaction of 2,4,6-tribromoaniline with various arylboronic acids. These results offer a valuable benchmark for what can be expected in terms of reactivity and yield.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,4,6-Triphenylaniline | 95 |
| 2 | 4-Methylphenylboronic acid | 2,4,6-Tris(4-methylphenyl)aniline | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2,4,6-Tris(4-methoxyphenyl)aniline | 96 |
| 4 | 4-Chlorophenylboronic acid | 2,4,6-Tris(4-chlorophenyl)aniline | 90 |
| 5 | 3-Nitrophenylboronic acid | 2,4,6-Tris(3-nitrophenyl)aniline | 88 |
Data adapted from a study on the Suzuki reaction of 2,4,6-tribromoaniline.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DMF). | |
| Formation of side products (e.g., homocoupling) | Presence of oxygen | Ensure the reaction is carried out under a strict inert atmosphere. |
| Catalyst decomposition | Use a phosphine ligand to stabilize the palladium catalyst. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Gas: Handle inert gases such as argon and nitrogen with appropriate pressure regulators.
Characterization of the Final Product
The structure and purity of the synthesized 3-aryl-2,4,6-trimethylanilines should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of sterically hindered biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert reaction environment, high yields of the desired products can be achieved. This guide provides the necessary information for researchers to successfully perform this valuable transformation and to troubleshoot potential issues, thereby facilitating the discovery and development of new chemical entities.
References
- Booth, G. (2007). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- PrepChem. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride.
- Wikipedia. (2023). 2,4,6-Trimethylaniline.
- Wikipedia. (2023). Suzuki reaction.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Rao, H., et al. (2013). The Suzuki reaction of 2,4,6-tribromoaniline with aryl boronic acids. Tetrahedron Letters, 54(39), 5334-5337.
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Application Notes & Protocols: Leveraging 3-Bromo-2,4,6-trimethylaniline in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-2,4,6-trimethylaniline, a key building block in modern medicinal chemistry. Its unique sterically hindered and electronically modulated structure makes it an invaluable starting material for the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors. This document outlines the strategic importance of this compound, details its application in cornerstone cross-coupling reactions, provides validated, step-by-step protocols for its use, and discusses the mechanistic rationale behind its synthetic utility. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Value of Steric Hindrance
In the intricate landscape of drug design, the ability to precisely control the three-dimensional architecture of a molecule is paramount. This compound (CAS No. 82842-52-2) emerges as a critical reagent in this context.[1][2] The strategic placement of three methyl groups ortho and para to the amino functionality, combined with a synthetically versatile bromine atom, offers a unique combination of steric bulk and electronic properties.
The trimethyl-substituted phenyl ring creates a sterically demanding environment. This bulk can be instrumental in:
-
Enforcing Specific Conformations: By restricting bond rotation, the trimethylphenyl moiety can lock a portion of a drug molecule into a biologically active conformation, enhancing its binding affinity and selectivity for a target protein.
-
Improving Metabolic Stability: The methyl groups can shield metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life in the body.
-
Modulating Physicochemical Properties: The lipophilicity introduced by the methyl groups can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The bromine atom serves as a versatile synthetic handle for the introduction of further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[3] The aniline group, in turn, provides a nucleophilic center for the construction of amides, ureas, and other functional groups common in pharmacologically active compounds.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The two most significant of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are foundational in the synthesis of biaryl and N-aryl structures, which are privileged motifs in many classes of drugs, including kinase inhibitors.[5][6]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds.[5][7] In the context of this compound, this reaction enables the coupling of the sterically hindered aniline with a variety of boronic acids and esters, opening a pathway to a diverse array of 3-aryl-2,4,6-trimethylaniline derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered substrates like this compound.[7][9] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of a vast number of pharmaceuticals.[4][10][11] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.[4][10] When using this compound as a starting material, the amino group can first be protected or derivatized, and the bromine atom can then be coupled with another amine to generate complex diarylamine structures.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][12] The development of specialized, bulky electron-rich phosphine ligands by Buchwald and others has been crucial in expanding the scope of this reaction to include challenging substrates and enabling the use of milder reaction conditions.[13]
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.[4][12]
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[7][14][15]
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 214.10 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14][15]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).[8]
-
Solvent Addition: Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[15]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[15]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][14][15]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
Kinase inhibitors are a cornerstone of modern oncology and immunology.[6][16] Many of these drugs feature a core scaffold that binds to the ATP pocket of the target kinase. The synthesis of these scaffolds often relies on the strategic formation of C-C and C-N bonds to append various recognition elements.
For instance, the anilino-quinazoline and anilino-pyrimidine cores are common in tyrosine kinase inhibitors.[17] this compound can serve as a precursor to the "anilino" portion of such molecules. The synthesis would typically involve a Suzuki or Buchwald-Hartwig reaction to couple the brominated aniline to a heterocyclic core, followed by further functionalization of the aniline's amino group. The steric bulk provided by the trimethylphenyl group can be crucial for achieving selectivity and potency by directing the inhibitor into a specific binding mode.[18]
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique steric and electronic properties make it particularly well-suited for the construction of sterically hindered biaryl and N-aryl scaffolds, which are common features in modern drug candidates, especially kinase inhibitors. The robust and well-understood palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable and efficient pathways for incorporating this valuable synthon into drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the synthetic potential of this compound in their pursuit of novel therapeutics.
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. [Link]
- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
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Application Notes and Protocols: 3-Bromo-2,4,6-trimethylaniline as a Versatile Precursor in Materials Science
An In-Depth Technical Guide
Abstract: This guide provides a detailed exploration of 3-Bromo-2,4,6-trimethylaniline, a highly functionalized aromatic amine, and its applications in advanced materials science research. We delve into its utility as a foundational building block for synthesizing novel polymers and organic electronic materials, particularly hole-transporting materials (HTMs) for perovskite solar cells and OLEDs. The unique structural characteristics of this molecule—a sterically hindered amine flanked by methyl groups and a reactive bromine atom—offer precise control over material properties such as solubility, morphology, and electronic energy levels. This document provides not only the theoretical basis for its application but also detailed, field-proven protocols for its use in polymerization and cross-coupling reactions, designed for researchers and scientists in materials development.
Introduction: A Unique Molecular Architecture for Material Design
This compound (Br-TMA) is an aromatic amine distinguished by a unique substitution pattern on the benzene ring. The presence of three methyl groups provides significant steric hindrance around the amino group, a feature that can be strategically exploited to create non-planar, amorphous materials that resist crystallization and improve film morphology. Simultaneously, the bromine atom at the 3-position serves as a versatile reactive handle for a variety of cross-coupling reactions, enabling the construction of complex, conjugated molecular architectures. Its non-brominated parent compound, 2,4,6-trimethylaniline, is a known precursor for dyes and bulky ligands used in catalysis, such as N-heterocyclic carbenes (NHCs) found in Grubbs' catalysts.[1][2] The addition of the bromine atom significantly expands its utility, positioning Br-TMA as a key intermediate for materials with tailored electronic and optical properties.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Br-TMA is essential for its effective use in synthesis. The data below has been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 82842-52-2 | [3][4] |
| Molecular Formula | C₉H₁₂BrN | [4] |
| Molecular Weight | 214.10 g/mol | [5] |
| Appearance | Light brown to dark purple powder or solid | [6] |
| Melting Point | 34.5-39.3 °C (lit.) | [3] |
| Boiling Point | 172-173 °C at 24 mmHg (lit.) | [3] |
| Density | 1.313 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.575 (lit.) | [7] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | [8] |
Application in Polymer Synthesis
The synthesis of novel polymers is a cornerstone of materials science, aiming to create materials with specific mechanical, thermal, and electronic properties.[9][10] Br-TMA is an excellent candidate as a monomer or co-monomer for creating functional polymers.
Causality Behind Experimental Choices:
-
Steric Hindrance: The three methyl groups disrupt intermolecular packing. In polymers like polyanilines, this enhances solubility in common organic solvents, a significant advantage over the often-intractable parent polyaniline.
-
Reactive Bromine Site: The C-Br bond allows for post-polymerization modification. This is a powerful strategy for fine-tuning material properties after the main polymer backbone has been formed. For example, techniques like the thio-bromo "click" reaction can be used to introduce cationic charges or other functional groups.[11]
Protocol 1: Synthesis of a Soluble Poly(this compound) Derivative
This protocol describes a chemical oxidative polymerization to synthesize a soluble polyaniline derivative. The procedure is based on standard methods for aniline polymerization, adapted for the specific properties of the Br-TMA monomer.
Materials and Equipment:
-
This compound (Br-TMA)
-
Ammonium persulfate (APS) - (Oxidant)
-
Dodecylbenzenesulfonic acid (DBSA) - (Surfactant and dopant)
-
Chloroform (CHCl₃) and Methanol (CH₃OH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Filtration apparatus (Büchner funnel)
-
Characterization: FT-IR, ¹H NMR, Gel Permeation Chromatography (GPC)
Step-by-Step Methodology:
-
Monomer Preparation: In a 250 mL round-bottom flask, dissolve 2.14 g (10 mmol) of this compound and 4.89 g (15 mmol) of DBSA in 100 mL of chloroform.
-
Reaction Setup: Stir the solution vigorously on a magnetic stirrer and cool the flask to 0-5 °C using an ice bath. Rationale: Low temperatures are crucial to control the reaction rate, prevent over-oxidation, and promote higher molecular weight polymer formation.
-
Initiation of Polymerization: Separately, dissolve 2.28 g (10 mmol) of ammonium persulfate in 20 mL of deionized water. Add this aqueous solution dropwise to the monomer solution over 30 minutes using a dropping funnel.
-
Polymerization: Allow the reaction to proceed at 0-5 °C for 24 hours under continuous stirring. The solution will gradually change color, typically to a dark green or blue, indicating the formation of the doped, conductive polymer.
-
Precipitation and Purification: Pour the reaction mixture into 500 mL of methanol. The polymer will precipitate out of the solution. Rationale: The polymer is soluble in chloroform but insoluble in methanol, allowing for its separation from unreacted monomer and oligomers.
-
Washing: Collect the precipitate by vacuum filtration. Wash the polymer powder extensively with methanol and deionized water to remove residual oxidant, dopant, and initiator byproducts.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The final product should be a dark-colored powder.
-
Characterization: Confirm the polymer structure using FT-IR (to identify characteristic vibrational modes) and ¹H NMR. Determine the molecular weight and polydispersity index (PDI) using GPC.
Visualization: Polymer Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from monomer to fully characterized polymer.
Caption: Workflow for the synthesis and characterization of poly(this compound).
Application in Organic Electronics: A Precursor for Hole-Transporting Materials (HTMs)
In devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material is a critical component that dictates device efficiency and stability.[12][13][14] Ideal HTMs possess high hole mobility, appropriate HOMO energy levels for efficient hole injection/extraction, and excellent morphological stability. Triphenylamine (TPA) derivatives are among the most successful classes of HTMs.[15]
Causality Behind Experimental Choices:
-
Building Block for Triarylamines: Br-TMA is an ideal starting material for synthesizing complex TPA-based HTMs. The bromine atom provides a specific site for C-N or C-C bond formation using powerful cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling.
-
Tuning Electronic Properties: The electron-donating methyl groups and the electron-withdrawing (by induction) bromine atom allow for fine-tuning of the molecule's HOMO/LUMO energy levels, which is critical for energy level alignment in an electronic device.
-
Ensuring Amorphous Morphology: Using the bulky Br-TMA as an end-capping group or a core unit in a starburst molecule helps to create amorphous thin films, which are essential for uniform charge transport and device longevity.
Protocol 2: Synthesis of a Di-Mesityl Aniline HTM Building Block via Suzuki Coupling
This protocol details the synthesis of a key intermediate, N-(3-bromo-2,4,6-trimethylphenyl)-N-phenylaniline, which can be further functionalized to create a final HTM. It demonstrates the utility of the bromine on Br-TMA as a reactive site for building larger molecular structures.
Materials and Equipment:
-
This compound (Br-TMA)
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂) - (Catalyst)
-
Pyridine - (Base and Ligand)
-
Toluene - (Solvent)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Characterization: TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (2.14 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and copper(II) acetate (0.18 g, 1 mmol, 10 mol%).
-
Solvent and Base Addition: Add 40 mL of anhydrous toluene and 2 mL of pyridine to the flask. Rationale: Toluene is a high-boiling, non-polar solvent suitable for Suzuki-type reactions. Pyridine acts as a base and a ligand for the copper catalyst, facilitating the catalytic cycle.
-
Reaction Conditions: Flush the flask with nitrogen for 15 minutes to create an inert atmosphere. Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure N-(3-bromo-2,4,6-trimethylphenyl)-N-phenylaniline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization: Suzuki Coupling Reaction Scheme
The diagram below outlines the chemical transformation described in Protocol 2.
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step-by-step guide for the synthesis of 3-Bromo-2,4,6-trimethylaniline derivatives
An Application Note and Protocol for the Synthesis of 3-Bromo-2,4,6-trimethylaniline Derivatives
Abstract
This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a versatile building block, and its subsequent derivatization into structures of high value for pharmaceutical and materials science research. We detail the initial electrophilic bromination of 2,4,6-trimethylaniline and explore key palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and safety considerations.
Introduction: The Strategic Value of the this compound Scaffold
The aniline moiety is a cornerstone in medicinal chemistry, yet its susceptibility to metabolic oxidation into reactive, potentially toxic quinone-imines presents a significant challenge in drug development.[1] Strategic substitution of the aniline ring is a key approach to mitigate this liability while fine-tuning the molecule's physicochemical properties. This compound is a particularly valuable intermediate scaffold. The methyl groups provide steric shielding and influence conformation, while the bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling chemistry.
This document outlines the reliable synthesis of this core scaffold and provides detailed protocols for its derivatization, enabling the generation of diverse libraries of novel chemical entities.
Figure 1: Overall synthetic strategy for the preparation and derivatization of the target scaffold.
PART I: Synthesis of the Core Scaffold: this compound
Principle of the Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the direct bromination of 2,4,6-trimethylaniline. This reaction is a classic example of electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. However, in 2,4,6-trimethylaniline, these positions are sterically blocked by the methyl groups. The combined activating effects of the amino and methyl groups render the aromatic ring highly nucleophilic, facilitating bromination at the unoccupied 3- and 5-positions under controlled conditions to yield the mono-brominated product.
Safety First: Handling Key Reagents
Safe laboratory practice is paramount. Both the starting material and the brominating agent require careful handling in a well-ventilated fume hood.
-
2,4,6-Trimethylaniline (CAS 88-05-1): This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[2][3] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][5]
-
Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe burns. Handle with extreme caution, using gloves and face protection. Acetic acid is often used as a solvent to moderate its reactivity and polarize the Br-Br bond.[6]
-
N-Bromosuccinimide (NBS): As a safer alternative to liquid bromine, NBS is a solid source of electrophilic bromine. While less hazardous, it is still an irritant and should be handled with appropriate PPE.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the bromination of activated anilines.[6][7][8]
Materials and Reagents:
-
2,4,6-Trimethylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylaniline (1.0 eq) in dichloromethane (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of DCM or ACN. Add this solution dropwise to the cooled aniline solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Scientist's Insight: Slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to over-bromination and the formation of undesired side products. Using NBS is preferable to liquid bromine for better control and safety.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine/NBS.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield a light brown solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| CAS Number | 82842-52-2 | [9] |
| Molecular Formula | C₉H₁₂BrN | [9] |
| Molecular Weight | 214.10 g/mol | [9] |
| Appearance | Light brown to dark purple solid | |
| Melting Point | 34.5-39.3 °C | [10] |
| Boiling Point | 172-173 °C @ 24 mmHg | [10] |
| Density | 1.313 g/mL at 25 °C |
Spectroscopic Data:
-
Mass Spectrometry (EI): Expected molecular ion peaks at m/z 213 and 215, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[11]
-
IR Spectroscopy: Characteristic N-H stretching bands for the primary amine will be observed around 3300-3500 cm⁻¹.[9]
PART II: Derivatization via Palladium-Catalyzed Cross-Coupling
The bromine atom on the synthesized scaffold is a key functional group for building molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.[12][13]
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
N-Acylation: A Foundational Derivatization
Before exploring cross-coupling at the bromine site, a simple and crucial derivatization is the acylation of the aniline nitrogen to form amides.
-
Principle: The nucleophilic amine attacks an acylating agent (e.g., an acyl chloride or anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form a stable amide bond.
-
Protocol Insight: To a solution of this compound and triethylamine (1.5 eq) in DCM at 0 °C, add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. The reaction is then worked up with a standard aqueous wash to remove the triethylamine hydrochloride salt.
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a cornerstone of modern medicinal chemistry for constructing aryl amine and N-aryl amide bonds.[14][15]
-
Principle: A palladium catalyst facilitates the coupling of an aryl halide (our bromo-scaffold) with a primary or secondary amine in the presence of a stoichiometric amount of base.[16] The choice of phosphine ligand is critical for reaction efficiency.[17]
-
Expert Insight - The Role of the Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They promote the crucial reductive elimination step from the palladium center, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[17] The steric bulk also prevents the formation of inactive catalyst dimers.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%) dissolved in an anhydrous solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup & Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent, dried, and concentrated. The product is purified by column chromatography.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki reaction is a highly reliable method for creating biaryl structures by forming a C(sp²)-C(sp²) bond.[18][19]
-
Principle: A palladium(0) catalyst couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a base.[18] The base is crucial for activating the organoboron reagent to facilitate transmetalation to the palladium center.[19]
-
Expert Insight - Choice of Base and Solvent: The choice of base is critical and often depends on the stability of the substrates. Aqueous bases like K₂CO₃ or K₃PO₄ are common.[20] Solvents are typically polar and can include mixtures like dioxane/water or DMF/water. For base-sensitive substrates, anhydrous conditions with bases like KF can be employed.[19]
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: Combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2-3 eq) in a reaction vessel.
-
Inert Atmosphere: De-gas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with argon for 15-20 minutes. Add the solvent to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until completion.
-
Workup & Purification: Follow a standard extractive workup and purify by column chromatography or recrystallization.
Sonogashira Coupling: Forging C-C Bonds with Alkynes
The Sonogashira coupling provides a direct route to aryl-alkynes, introducing a linear, rigid linker into a molecule.[21][22]
-
Principle: This reaction couples a terminal alkyne with an aryl halide using a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, usually an amine like triethylamine or diisopropylamine.[21][23]
-
Expert Insight - The Dual Catalyst System: The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes rapid transmetalation with the palladium complex.[22][23] Copper-free versions exist but often require specific ligands or conditions.[24]
General Protocol for Sonogashira Coupling:
-
Setup: In a reaction vessel, dissolve this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 1-5 mol%) in a solvent mixture of THF and an amine base (e.g., triethylamine).
-
Inert Atmosphere: Purge the system with an inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) to the mixture.
-
Reaction: The reaction is often run at room temperature or with gentle heating (40-60 °C) and is monitored for completion.
-
Workup & Purification: After completion, the amine hydrochloride salt is filtered off or removed with an aqueous wash. The product is then isolated via extraction and purified by chromatography.[25]
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- Chemistry LibreTexts. (2023).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. [Link]
- Global Substance Registration System. (2020). MSDS of 2,4,6-Trimethylaniline. [Link]
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- Wang, Z., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4709-4713. [Link]
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
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- The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link] (Note: Placeholder URL, as YouTube IDs can change).
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- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kbfi.ee [kbfi.ee]
Laboratory Scale Synthesis of 3-Bromo-2,4,6-trimethylaniline: An Application Note and Detailed Protocol
Introduction
3-Bromo-2,4,6-trimethylaniline is a valuable substituted aniline intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its specific substitution pattern, featuring a bromine atom and three methyl groups on the aniline core, makes it a strategic building block for introducing sterically hindered and electronically modulated functionalities. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound, detailing a reliable protocol, the underlying chemical principles, characterization methods, and essential safety precautions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthetic Strategy: Regioselective Monobromination of a Highly Activated Aromatic Ring
The synthesis of this compound commences with the commercially available 2,4,6-trimethylaniline (mesidine). The core of this synthesis is an electrophilic aromatic substitution reaction, specifically, a bromination. The aniline starting material presents a unique challenge and opportunity. The amino (-NH₂) group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. Concurrently, the three methyl groups are also activating and exhibit ortho and para directing effects.
In the case of 2,4,6-trimethylaniline, the ortho (2,6) and para (4) positions are already occupied by methyl groups. This steric hindrance and substitution pattern inherently directs the incoming electrophile to the only available positions: the meta positions (3 and 5). Due to the symmetry of the molecule, these two positions are chemically equivalent.
However, the high activation of the benzene ring by four electron-donating groups makes the substrate susceptible to polybromination and oxidation when using harsh brominating agents like elemental bromine (Br₂). To achieve selective monobromination, a milder and more controllable brominating reagent is necessary. N-Bromosuccinimide (NBS) has been established as an effective reagent for the selective bromination of activated aromatic compounds.[1][2] NBS provides a slow, in-situ generation of the bromine electrophile, which helps to prevent over-bromination.
The chosen solvent also plays a critical role. Acetonitrile is an effective solvent for this type of reaction as it can dissolve the reactants and facilitate the reaction without participating in unwanted side reactions.
Reaction Mechanism
The bromination of 2,4,6-trimethylaniline with N-bromosuccinimide proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.
Step 1: Generation of the Electrophile
N-Bromosuccinimide, in the presence of a protic source (trace amounts of water or an acidic catalyst), generates a polarized bromine species that acts as the electrophile (Br⁺).
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The electron-rich aromatic ring of 2,4,6-trimethylaniline acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the amino group.
Step 3: Deprotonation and Restoration of Aromaticity
A weak base, such as the succinimide anion or a solvent molecule, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, work-up, and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the selective monobromination of anilines using N-bromosuccinimide.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 2,4,6-Trimethylaniline | ≥98% | Sigma-Aldrich, Acros Organics, etc. | - |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich, Acros Organics, etc. | Should be recrystallized from water if it appears yellow. |
| Acetonitrile (CH₃CN) | Anhydrous | Major chemical suppliers | - |
| Ethyl acetate (EtOAc) | ACS grade | Major chemical suppliers | - |
| Hexane | ACS grade | Major chemical suppliers | - |
| Deionized water | - | - | - |
| Brine (saturated NaCl solution) | - | Prepared in-house | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Major chemical suppliers | - |
| Silica gel | 60 Å, 230-400 mesh | Major chemical suppliers | For column chromatography |
| Round-bottom flask | - | - | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel coated | Major chemical suppliers | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylaniline (5.0 g, 37.0 mmol) in 100 mL of anhydrous acetonitrile.
-
Addition of NBS: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (6.58 g, 37.0 mmol, 1.0 equivalent) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The starting material will have a different Rf value than the product.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding 100 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BrN | [4] |
| Molecular Weight | 214.10 g/mol | [4] |
| Appearance | Light brown to dark brown solid | [4] |
| Melting Point | 34.5-39.3 °C | [4] |
| Boiling Point | 172-173 °C at 24 mmHg | [4] |
| Density | 1.313 g/mL at 25 °C | [4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the aromatic proton, singlets for the three methyl groups, and a broad singlet for the amine protons.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbons.
-
IR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[5] Key expected peaks include N-H stretching vibrations (around 3400-3300 cm⁻¹) and C-H stretching of the aromatic ring and methyl groups (around 3000-2850 cm⁻¹).
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[6]
-
Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[7]
-
Handling of Reagents:
-
2,4,6-Trimethylaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.[8]
-
N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle with care and avoid inhalation of its dust.
-
Bromine (if used as an alternative): Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. Extreme caution should be exercised, and it should only be handled in a fume hood with appropriate secondary containment.[6][9]
-
Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via the selective monobromination of 2,4,6-trimethylaniline using N-bromosuccinimide. The rationale behind the choice of reagents and the reaction mechanism have been thoroughly explained to provide a comprehensive understanding of the synthesis. By following the detailed experimental procedure and adhering to the stringent safety precautions outlined, researchers can safely and efficiently synthesize this valuable chemical intermediate for a wide range of applications in organic chemistry and drug discovery.
References
- Journal of Chemical Education. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. ACS Publications.
- Rutgers University. (n.d.). Bromine Safety & Standard Operating Procedures.
- Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures.
- Dr. MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF 2 4 6 TRIBROMOANILINE [Video]. YouTube.
- Vibzz Lab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube.
- NIST. (n.d.). This compound. NIST WebBook.
- Indian Journal of Chemistry. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.
- The Royal Society of Chemistry. (2019). Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
- ResearchGate. (n.d.). Facile, Metal‐free, Highly Para‐Selective Room Temperature Monobromination of Aniline Analogs.
- Vibzz Lab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube.
- Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline.
- ResearchGate. (2017). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.
- Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 98 82842-52-2 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
Application Note: High-Purity Isolation of 3-Bromo-2,4,6-trimethylaniline via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Bromo-2,4,6-trimethylaniline, a key intermediate in various synthetic applications. Standard silica gel chromatography can be challenging for aniline derivatives due to their basicity, often leading to poor separation, tailing, and irreversible adsorption. This guide details a robust methodology employing flash column chromatography on silica gel, with a mobile phase modified to mitigate these common issues, ensuring high purity and recovery of the target compound. The protocol is designed for researchers, chemists, and process development scientists requiring a reliable and scalable purification strategy.
Introduction: The Challenge of Purifying Substituted Anilines
This compound is a substituted aromatic amine with significant utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions and impurities in the final product.
Column chromatography is a fundamental technique for the purification of organic compounds.[3] However, the inherent basicity of the amine functional group in this compound presents a significant challenge when using standard silica gel as the stationary phase. Silica gel possesses a slightly acidic surface due to the presence of silanol (Si-OH) groups.[3][4] This acidity can lead to strong acid-base interactions with basic compounds like anilines, resulting in:
-
Irreversible Adsorption: The compound "sticks" to the column, leading to low recovery.
-
Peak Tailing: The separated compound elutes from the column slowly and asymmetrically, resulting in broad fractions and poor separation from impurities.
-
Compound Degradation: Some acid-sensitive amines may decompose on the silica surface.[4]
To overcome these challenges, this protocol employs a modified mobile phase that deactivates the acidic sites on the silica gel, allowing for a clean and efficient separation.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BrN | [5] |
| Molecular Weight | 214.11 g/mol | [5] |
| Appearance | White to pink or yellow to brown powder or solid.[3] | [3] |
| Melting Point | 34.5-39.3 °C (lit.) | [6][7] |
| Boiling Point | 172-173 °C at 24 mmHg (lit.) | [6][7] |
| Density | 1.313 g/mL at 25 °C (lit.) | [6][7] |
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][8][9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a dust mask (type N95 or equivalent).[5][7][9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.[8][9]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[5]
Method Development: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9] The goal is to find a mobile phase that provides a good separation of the desired compound from any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[9]
TLC Protocol
-
Prepare the Eluent: Based on the polarity of this compound, a good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A common starting eluent for halogenated anilines is 5-10% ethyl acetate in hexanes.[6] To counteract the acidity of the silica gel TLC plate, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the chamber is saturated with the solvent vapors.[11] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Additionally, specific stains can be used. A ninhydrin stain is effective for visualizing primary amines.[12]
-
Optimize the Eluent:
-
If the Rf is too low (the spot hasn't moved far from the baseline), increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
If the Rf is too high (the spot is near the solvent front), decrease the polarity by reducing the percentage of ethyl acetate.
-
The goal is to achieve a clear separation between the spot for this compound and any other spots.
-
Purification Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes can be scaled accordingly.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Compressed air or nitrogen source for flash chromatography
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Column Preparation:
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel (approx. 30-50 g for 1 g of crude material) in the chosen eluent (e.g., 5% ethyl acetate in hexanes + 1% Et₃N).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is more polar than the eluent and will ensure a tight band).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Rinse the sample flask with a small amount of the eluent and add this to the column to ensure all the material is transferred.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, filling the space above the silica bed.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by spotting the collected fractions onto a TLC plate and developing it in the TLC eluent.
-
-
Isolation of Pure Product:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
The purity of the final product should be confirmed by analytical methods such as NMR, GC-MS, or HPLC.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute | Eluent polarity is too low. Strong interaction with silica. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). Ensure triethylamine is present in the eluent. |
| Poor separation | Eluent polarity is too high. Column is overloaded. Column was packed improperly. | Decrease the polarity of the eluent. Use a larger column or less crude material. Repack the column carefully to avoid channels. |
| Streaking on TLC/Column | Acid-base interaction between the amine and silica. | Add 0.5-1% triethylamine to the eluent. Alternatively, use neutral alumina as the stationary phase.[12] |
| Cracked silica bed | The column ran dry. The solvent polarity was changed too abruptly. | Always keep the silica bed covered with solvent. When using a gradient elution, increase the polarity gradually. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound. The key to successfully purifying this and other basic aniline compounds on silica gel is the modification of the mobile phase with a small amount of a competing base, such as triethylamine. This simple addition effectively neutralizes the acidic silanol groups, preventing irreversible adsorption and peak tailing, and ultimately leading to a high-purity product with good recovery. This methodology can be readily adapted for the purification of other substituted anilines and basic nitrogen-containing compounds.
References
- PubChem. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). Column Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Grushka, E., & Chow, F. K. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(11), 1570–1574.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Advion Interchim Scientific. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester. (n.d.). Chromatography: The Solid Phase.
- National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column.
- ResearchGate. (2016). How to isolate Imine by column chromatography?
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound 98 82842-52-2 [sigmaaldrich.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. chromtech.com [chromtech.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization of 3-Bromo-2,4,6-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylaniline is a substituted aromatic amine that serves as a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this reagent is critical, as contaminants can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and it is particularly effective for crystalline solids like this compound.[1][2] This application note provides a detailed guide to the recrystallization of this compound, including a discussion of solvent selection, a step-by-step protocol, and troubleshooting advice.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 82842-52-2 | [3][4][5][6] |
| Molecular Formula | C₉H₁₂BrN | [3][6] |
| Molecular Weight | 214.10 g/mol | [3][4][5] |
| Appearance | White to pink or yellow to brown powder or fused solid. The color variation often indicates the presence of impurities. | [6] |
| Melting Point | 33.5-39.5 °C | [3][6] |
| Solubility | Soluble in organic solvents such as ether and alcohol; insoluble in water. | [2] |
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[2][5]
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes.[5]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature, typically the solvent's boiling point.[7] Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.
The process generally involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.
-
Filtration (optional): Removing any insoluble impurities by hot gravity filtration.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, leading to the formation of pure crystals of the desired compound.
-
Isolation: Collecting the purified crystals by vacuum filtration.
-
Drying: Removing any residual solvent from the crystals.
Caption: General workflow for the purification of a solid by recrystallization.
Solvent Selection for this compound
The choice of solvent is the most critical step in a successful recrystallization.[8] For this compound, a substituted aniline, several factors should be considered. The molecule has both polar (amino group) and non-polar (brominated trimethylphenyl ring) characteristics.
Based on general principles for substituted anilines and the known solubility of this compound, the following solvents are good candidates for screening:
| Solvent | Rationale | Potential Outcome |
| Ethanol | Alcohols are versatile polar solvents for many anilines. 2,4,6-tribromoaniline can be recrystallized from ethanol.[9] | Good solubility when hot, poor solubility when cold. A strong candidate. |
| Methanol | Similar to ethanol but with a lower boiling point. | May be too good of a solvent, leading to lower recovery. |
| Isopropanol | Another alcohol with properties intermediate between ethanol and butanol. | A viable alternative to ethanol. |
| Hexane/Heptane | Non-polar solvents. | Likely to have low solubility even when hot, but could be useful as an anti-solvent in a mixed solvent system. |
| Ethanol/Water | A mixed solvent system. The addition of water (an anti-solvent) to an ethanolic solution can induce crystallization. | A good option if the compound is too soluble in pure ethanol. |
Experimental Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of the impure this compound into a small test tube.
-
Add the test solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Detailed Recrystallization Protocol for this compound from Ethanol
This protocol is based on the successful recrystallization of similar bromo-anilines from ethanol.[9][10]
Materials and Equipment:
-
Impure this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Watch glass
-
Spatula
Procedure:
-
Dissolution:
-
Place the impure this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat ethanol to its boiling point on a hot plate.
-
Add the hot ethanol portion-wise to the flask containing the aniline while stirring and heating. Continue adding the hot solvent until the solid just dissolves. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (Norit) to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Place a short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot ethanol through it.
-
Quickly pour the hot solution of the aniline through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Keep the vacuum on for a few minutes to pull air through the crystals and aid in drying.
-
-
Drying:
-
Transfer the crystals from the funnel to a pre-weighed watch glass.
-
Allow the crystals to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator under vacuum.
-
Once dry, weigh the purified this compound and determine the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value is an indication of high purity.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Consider using a solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Reduce the initial volume of solvent. Ensure the filtration apparatus is hot. Cool the mother liquor in an ice-salt bath to see if more crystals form. |
| Colored Crystals | The decolorizing step was insufficient or skipped. | Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal. |
Alternative Purification Method: Salt Formation
For amines that are difficult to crystallize as the free base, purification via salt formation is a common and effective alternative.[11] The basic amine can be reacted with an acid, such as hydrochloric acid (HCl), to form a more polar and often highly crystalline ammonium salt.
Caption: Workflow for the purification of an amine via its hydrochloride salt.
This method involves an additional chemical transformation but can be advantageous for removing certain types of impurities and often results in a highly purified product that is more stable for long-term storage.
References
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- BenchChem. (2025).
- Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
- Wikipedia. (2023).
- Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry (3rd ed.). Longmans, Green and Co.
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Organic Chemicals (3rd ed.). Pergamon Press.
- SOP: Crystalliz
- Armarego, W. L. F., & Perrin, D. D. (1996). Purification of Laboratory Chemicals (4th ed.). Butterworth-Heinemann.
- Recrystallization and Crystalliz
- Recrystalliz
- Guide for crystalliz
- Experiment (3)
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- ChemBK. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). This compound, 98+%.
- Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide.
- Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. Google Books.
- Vogel, A. I., & Furniss, B. S. (1978).
- Scribd. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). (PDF) Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego and D.D. Perrin.
- Internet Archive. (n.d.). Purification of laboratory chemicals : Perrin, D. D. (Douglas Dalzell), 1922-.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
- ACS Publications. (2017).
- Taylor & Francis Online. (2013). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- NIH. (2025).
- YouTube. (2022). How to purify Amine? Grad student asked me.
- Stack Exchange. (2024).
- ResearchGate. (n.d.). Can anyone help me to find a procedures for recrystallize aniline-HCl?.
- Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Cram. (n.d.).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Purification of Laboratory Chemicals by Perrin, D. D., W. L. F. Armarego, & Dawn R. Perrin: Very Good Hardcover (1966) 1st Edition | Paradox Books USA [abebooks.com]
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Application Note: A Practical Guide to Monitoring Reactions of 3-Bromo-2,4,6-trimethylaniline by Thin-Layer Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the effective monitoring of chemical reactions involving 3-Bromo-2,4,6-trimethylaniline using Thin-Layer Chromatography (TLC). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind critical experimental choices. We will cover the selection of appropriate stationary and mobile phases, sample preparation, visualization techniques, and data interpretation, using a palladium-catalyzed Buchwald-Hartwig amination as a practical example. The protocols are designed to be self-validating, incorporating co-spotting techniques to ensure accurate and unambiguous tracking of reaction progress.
Introduction: The Critical Role of TLC in Reaction Monitoring
In synthetic organic chemistry, the ability to quickly and accurately assess the progress of a reaction is paramount. Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and highly effective technique for this purpose.[1][2] It allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time. This compound is a common substituted aniline building block used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3] Its reactions, such as nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, or Sandmeyer reactions, require careful monitoring to optimize reaction times, minimize side-product formation, and determine the point of completion.[4][5] This guide provides the foundational knowledge and a robust protocol to confidently apply TLC for monitoring reactions involving this specific substrate.
Foundational Principles of TLC
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[6][7]
-
Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid backing like glass, aluminum, or plastic.[2][8] For anilines, which are basic, silica gel is the standard choice. The polar surface of silica gel interacts with compounds primarily through hydrogen bonding and dipole-dipole interactions.[6]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.[1] The polarity of the eluent is a critical variable that the chemist adjusts.
-
Separation: As the mobile phase ascends the plate, it carries the components of the spotted sample with it. A compound's mobility depends on the equilibrium of its interactions with the stationary and mobile phases.
-
Polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate.
-
Non-polar compounds have a greater affinity for the less polar mobile phase and travel further up the plate.[9]
-
This separation results in distinct spots for each component, whose position is quantified by the Retention Factor (Rf) .
The Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate. It is a characteristic value for a specific compound under a defined set of conditions (stationary phase, mobile phase, and temperature).[10]
Rf = (Distance traveled by the compound spot) / (Distance traveled by the solvent front) [11][12]
An ideal TLC will have Rf values for the compounds of interest between 0.2 and 0.8 to ensure clear separation and accurate measurement.[13]
Core Protocol: TLC of this compound
This section details the practical steps for setting up and running a TLC to monitor a reaction.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that glows at 254 nm).[14]
-
Solvents: Reagent-grade hexane, ethyl acetate (EtOAc), and triethylamine (Et₃N).
-
Apparatus:
-
TLC developing chamber with a lid.
-
Microcapillary tubes for spotting.
-
Pencil (never a pen, as ink components will chromatograph).[15]
-
Ruler.
-
UV lamp (254 nm).
-
Forceps.
-
Heat gun.
-
Glass vials for sample preparation.
-
Rationale-Driven Selection of the Mobile Phase
The choice of eluent is the most critical step for achieving good separation. This compound contains a polar primary amine (-NH₂) group and a less polar brominated trimethylbenzene core. This amphiphilic nature requires a mobile phase of intermediate polarity.
A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is an excellent starting point.[14] A common initial ratio to test is 9:1 Hexane:EtOAc .
Expert Insight: Primary and secondary amines often exhibit "tailing" or "streaking" on silica gel TLC plates.[16] This occurs because the basic amine interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface. To achieve sharp, well-defined spots, a small amount of a competitive base, such as triethylamine (Et₃N) , is added to the mobile phase. A typical addition is ~1%.
Therefore, a robust starting eluent system is 90:10:1 Hexane:EtOAc:Et₃N . The ratio of hexane to EtOAc can be adjusted to move the spots to the ideal Rf range:
-
Spots too low (low Rf): Increase eluent polarity (e.g., change to 80:20:1 Hexane:EtOAc:Et₃N).[13][17]
-
Spots too high (high Rf): Decrease eluent polarity (e.g., change to 95:5:1 Hexane:EtOAc:Et₃N).[13][17]
Workflow Diagram
Caption: Workflow for reaction monitoring using TLC.
Step-by-Step Protocol
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the eluent. Close the lid and let the chamber atmosphere saturate for 5-10 minutes. This ensures a uniform solvent vapor environment and prevents uneven solvent migration on the plate.[9]
-
Plate Preparation: Using a pencil, gently draw a straight baseline (the origin) about 1 cm from the bottom of the TLC plate. Do not scratch the silica layer.[18]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a tiny amount (tip of a needle) of this compound in a volatile solvent like ethyl acetate or dichloromethane in a small vial. A ~1% concentration is usually sufficient.[16]
-
Reaction Mixture (Rxn): Use a microcapillary tube to withdraw a small aliquot of the reaction mixture. Dilute it in a separate vial with a few drops of a volatile solvent.
-
-
Spotting the Plate: This is the most crucial step for accurate analysis. Create three distinct "lanes" on the baseline.
-
Lane 1 (SM): Using a clean microcapillary tube, touch the tip briefly to the prepared starting material solution and then gently and briefly touch the tip to the baseline in the first lane. The goal is a small, concentrated spot, 1-2 mm in diameter.[9]
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. Without moving the plate, use a new, clean microcapillary tube to spot the reaction mixture directly on top of the starting material spot. This "co-spot" lane is a self-validating control; it confirms if a spot in the reaction mixture has the same Rf as the starting material.
-
Lane 3 (Rxn): Using the same capillary as for the co-spot, spot the reaction mixture in the third lane.
-
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the eluent to prevent the spots from dissolving into the solvent pool.[16] Close the lid and allow the solvent front to move up the plate undisturbed.
-
Completion: When the solvent front has reached about 1 cm from the top of the plate, use forceps to remove it. Immediately mark the position of the solvent front with a pencil.[9]
-
Visualization:
-
UV Light: First, examine the dried plate under a UV lamp (254 nm). Aromatic compounds like the starting material and many potential products will appear as dark spots against the green fluorescent background.[19] Lightly circle these spots with a pencil.
-
Chemical Stain (Potassium Permanganate): For enhanced visualization of amines and other oxidizable functional groups, use a chemical stain. Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 0.25 g NaOH in 200 mL of water. Quickly dip the plate into the stain, blot the excess with a paper towel, and gently warm with a heat gun. Spots will appear as yellow-brown against a purple/pink background.[20] Circle the new spots.
-
Application Example: Monitoring a Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds.[4] A typical reaction might involve coupling this compound with a secondary amine, like morpholine.
-
Starting Material (SM): this compound (a primary aniline). This is a relatively polar compound due to the two N-H bonds available for hydrogen bonding.
-
Product (P): 4-(2,4,6-trimethylphenyl)morpholine (a tertiary amine). The product is less polar than the starting material because it lacks N-H bonds and has increased steric bulk.
Expected TLC Result: As the reaction progresses, the spot corresponding to the starting material (lower Rf) will decrease in intensity, while a new spot corresponding to the less polar product (higher Rf) will appear and grow stronger. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Structure (Example) | Expected Polarity | Expected Rf Value |
| Starting Material | This compound | More Polar | Lower (e.g., 0.3) |
| Product | 4-(2,4,6-trimethylphenyl)morpholine | Less Polar | Higher (e.g., 0.6) |
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated (overloaded).[16][17] | Dilute the sample solution and re-spot. |
| Analyte is strongly acidic/basic (e.g., an amine on silica).[17] | Add a modifier to the eluent (e.g., 1% triethylamine for bases).[21] | |
| Spots Remain on Baseline | Eluent is not polar enough.[13][17] | Increase the proportion of the polar solvent (e.g., increase EtOAc %). |
| Spots Run to Solvent Front | Eluent is too polar.[13][17] | Decrease the proportion of the polar solvent (e.g., decrease EtOAc %). |
| No Spots Visible | Sample is too dilute.[15] | Concentrate the sample or spot multiple times in the same location, drying between applications. |
| Compound is not UV-active. | Use a chemical stain (e.g., KMnO₄ or p-anisaldehyde).[17][19] | |
| Uneven Solvent Front | Chamber was not saturated. Plate is touching the chamber wall.[15] | Ensure the chamber is properly saturated with vapor. Reposition the plate so it is not touching the walls. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving key synthetic intermediates like this compound. By understanding the principles of separation and making rational choices for the mobile phase and visualization techniques, researchers can obtain clear and reliable data. The inclusion of a basic modifier like triethylamine to prevent streaking and the use of a co-spot lane for unambiguous identification are field-proven insights that elevate the technique from a simple check to a robust analytical method. This guide provides the necessary framework for scientists to implement this protocol with confidence, leading to better control over reaction outcomes and more efficient discovery workflows.
References
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Clark, J. (2007). Principles of Thin Layer Chromatography. Retrieved from a source providing general chemistry principles.[23]
- Microbe Notes. (2023). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Khan Academy (YouTube). (2013). Calculating retention factors for TLC.
- Wikipedia. (n.d.). Thin-layer chromatography.
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement.
- OperaChem. (2024). TLC-Thin Layer Chromatography.
- ScienceMadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- EPFL. (n.d.). TLC Visualization Reagents.
- ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from a general organic chemistry lab manual source.[15]
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Chemistry Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners.
- Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ScienceMadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction.
- OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts.
- The Organic Chemistry Tutor (YouTube). (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling.
Sources
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Application Notes & Protocols: High-Efficiency Catalytic Coupling of 3-Bromo-2,4,6-trimethylaniline
Introduction: The Synthetic Challenge and Opportunity of a Hindered Building Block
3-Bromo-2,4,6-trimethylaniline is a sterically encumbered aryl bromide that presents both a significant challenge and a valuable opportunity in synthetic chemistry. Its three methyl groups ortho and para to the bromine and ortho to the amine functionality create substantial steric hindrance around the reactive centers. This congestion can impede the approach of catalysts and coupling partners, often leading to low yields and sluggish reaction rates in traditional cross-coupling reactions. However, the successful functionalization of this scaffold is of high interest, as the resulting tri-substituted aniline derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides a detailed guide to overcoming the synthetic hurdles associated with this compound. We will explore a range of palladium-catalyzed cross-coupling reactions, focusing on the selection of appropriate catalytic systems—specifically the ligand, palladium precursor, base, and solvent—that are crucial for achieving high efficiency and yield. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers to build upon.
Core Principles for Coupling Hindered Substrates
The primary obstacle in coupling reactions with this compound is overcoming the steric hindrance around the C-Br bond. This requires a catalytic system that is not only highly active but also sterically tailored to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
The Critical Role of Ligand Selection
The choice of ligand is paramount for the successful coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective. These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are necessary for efficient oxidative addition to the hindered aryl bromide. Furthermore, their steric bulk can facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[1][2][3]
I. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] For a substrate as hindered as this compound, the selection of a suitable catalytic system is critical to success.
Recommended Catalytic System
A combination of a palladium(0) precursor and a bulky, electron-rich biarylphosphine ligand is recommended. The use of a strong, non-nucleophilic base is also essential to deprotonate the coupling amine without competing in the reaction.
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily forms the active Pd(0) species. |
| Ligand | XPhos or SPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination with hindered substrates.[2][6] |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic bases that effectively deprotonate the amine. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are well-suited for this reaction. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine coupling partner
-
Pd₂(dba)₃ (Palladium(0) tris(dibenzylideneacetone))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Add the amine coupling partner (1.1-1.5 equiv) and NaOt-Bu (1.5-2.0 equiv).
-
Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,4,6-trimethylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the selective monobromination of 2,4,6-trimethylaniline (mesidine). We will delve into the mechanistic principles, provide robust troubleshooting protocols, and offer validated experimental procedures to enhance your synthetic success.
Section 1: Reaction Fundamentals & Mechanistic Insights
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] Understanding the underlying mechanism is critical to controlling the reaction's outcome. The starting material, 2,4,6-trimethylaniline, possesses a benzene ring that is highly activated by four electron-donating groups: one amino (-NH₂) group and three methyl (-CH₃) groups.[4][5] These groups increase the electron density of the aromatic ring, making it highly nucleophilic and extremely reactive towards electrophiles like bromine.
The amino and methyl groups are ortho, para-directing.[4][6] In 2,4,6-trimethylaniline, the ortho (2,6) and para (4) positions are already occupied by methyl groups. This steric hindrance and substitution pattern conveniently directs the incoming electrophile (Br⁺) to the unoccupied meta positions (3,5). Due to the powerful activating nature of the substituents, the primary challenge is not initiating the reaction, but rather preventing it from proceeding to di-bromination at the second available meta position (5-position).
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][6]
-
Attack on the Electrophile: The π-electron system of the activated aniline ring attacks the electrophilic bromine (generated from Br₂ or another brominating agent), forming a C-Br bond and the sigma complex. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[3]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new bromine atom. This restores the aromatic π-system, yielding the final product.
Caption: Generalized mechanism for the electrophilic bromination of an aromatic ring.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
| Problem | Question & Answer |
| Over-Bromination | Q: My final product is significantly contaminated with the 3,5-dibromo byproduct. How can I improve the selectivity for the mono-bromo product? A: This is the most prevalent issue due to the highly activated nature of the starting material. The key is to control the reaction's kinetics. 1. Temperature Control: The reaction is exothermic. Maintain a low temperature (0°C to -10°C) throughout the addition of the brominating agent. This slows the reaction rate, favoring mono-substitution. 2. Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second bromination event on the newly formed, still-activated mono-bromo product. 3. Choice of Brominating Agent: While molecular bromine (Br₂) is common, it is highly reactive. Consider a milder brominating agent like N-Bromosuccinimide (NBS), which can provide better control and selectivity in some cases.[7] 4. Solvent: Using a non-polar solvent like dichloromethane (DCM) or chloroform can sometimes temper the reactivity compared to more polar solvents like acetic acid.[8] |
| Low Yield | Q: My reaction yield is consistently low, even after accounting for impurities. What are the likely causes? A: Low yield can stem from several factors beyond over-bromination. 1. Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains, the reaction may need more time or a slight increase in temperature after the initial addition. 2. Workup Losses: The product, this compound, is an amine and will be protonated and water-soluble under acidic conditions. During the aqueous workup, ensure the solution is made sufficiently basic (pH > 9) with a base like NaOH or NaHCO₃ before extraction with an organic solvent. Failure to do so will leave your product in the aqueous layer. 3. Oxidation: Anilines are susceptible to air oxidation, which can lead to tarry, dark-colored byproducts and reduce the yield of the desired product. While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can mitigate this. |
| Difficult Purification | Q: I'm struggling to separate the product from the starting material and the di-bromo impurity by column chromatography. What can I do? A: The polarities of the starting material, mono-bromo, and di-bromo products can be very similar. 1. Optimize Chromatography: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow solvent gradient with a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM). Start with a very low concentration of the polar solvent (e.g., 1-2% Ethyl Acetate in Hexanes) and increase it very slowly. 2. Recrystallization: This can be an effective method, especially for removing trace impurities after chromatography. The choice of solvent is critical. You are looking for a solvent system where the product is soluble when hot but sparingly soluble when cold. See the protocol in Section 4 for solvent screening. 3. Derivative Formation: In challenging cases, the amine can be temporarily converted to an acetamide derivative. The different electronic and steric properties of the acetamides may allow for easier separation. The protecting group can then be removed to regenerate the purified amine. |
| Reaction Stalls | Q: The reaction starts but then appears to stop, with a large amount of starting material remaining. Why? A: This can happen if the amine salt precipitates out of the solution. The reaction generates HBr as a byproduct, which reacts with the basic aniline starting material to form 2,4,6-trimethylanilinium bromide.[9][10] This salt is often less soluble in non-polar organic solvents and can precipitate, effectively removing the starting material from the reaction. Adding a non-nucleophilic, hindered base like 2,6-lutidine can scavenge the HBr as it is formed, preventing this issue. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which brominating agent is best: Br₂, NBS, or something else?
-
A1: Molecular bromine (Br₂) dissolved in a solvent like acetic acid or DCM is the most common and cost-effective reagent. However, its high reactivity can make controlling selectivity difficult. N-Bromosuccinimide (NBS) is a milder alternative that can offer better control over mono-bromination, as it generates Br₂ in situ at a low concentration. For highest selectivity, specialized reagents like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one can be used, which are designed for clean mono-bromination of activated amines.[11]
-
-
Q2: How do I effectively monitor the reaction by TLC?
-
A2: Use a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. The starting material (aniline) will be the most polar (lowest Rf). The desired mono-bromo product will be slightly less polar (higher Rf), and the di-bromo byproduct will be the least polar (highest Rf). Spot the reaction mixture alongside co-spots of your starting material to track its consumption accurately.
-
-
Q3: What are the critical safety precautions for this synthesis?
-
A3: Molecular bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton). Have a bromine quenching solution, such as sodium thiosulfate, readily available in case of a spill. The aniline starting material and bromoaniline product are also toxic and should be handled with care.[12]
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity can be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The melting point is also a good indicator of purity; a sharp melting point range close to the literature value (34.5-39.3 °C) suggests high purity.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis via Controlled Bromination
This protocol emphasizes slow addition and temperature control to maximize mono-bromination.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2,4,6-trimethylaniline (1.0 eq). Dissolve it in dichloromethane (DCM) to a concentration of ~0.5 M.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Reagent Preparation: In the addition funnel, prepare a solution of molecular bromine (1.0 eq) in DCM.
-
Addition: Add the bromine solution dropwise to the stirred aniline solution over at least 1 hour, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, let the reaction stir at 0°C for an additional 2 hours.
-
Monitoring: Check the reaction progress by TLC. The starting material spot should be faint or absent.
-
Quench: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Stir until the orange/red color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 9) by adding 2M NaOH solution.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as described below.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a low-polarity eluent (e.g., 100% Hexanes).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin elution with 100% Hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., 0.5% increments). Collect fractions and analyze by TLC to isolate the pure this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., Hexane, Heptane, Ethanol, Isopropanol). A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 5: Data & Characterization
Table 1: Reagent Properties & Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Moles (for 1g start) |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | 0.963 | 7.39 mmol (1.0 eq) |
| Bromine | Br₂ | 159.81 | 3.102 | 7.39 mmol (1.0 eq) |
| This compound | C₉H₁₂BrN | 214.10 | 1.313 | 7.39 mmol (Theor.) |
Table 2: Expected Product Characterization Data
| Property | Value | Source |
| Appearance | White to light brown solid | |
| Melting Point | 34.5 - 39.3 °C | |
| Boiling Point | 172-173 °C @ 24 mmHg | |
| ¹H NMR (CDCl₃) | δ ~7.0 (s, 1H, Ar-H), ~3.8 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) | Predicted values based on structure |
| ¹³C NMR (CDCl₃) | δ ~142, 135, 130, 128, 125, 120, 21, 20, 18 | Predicted values based on structure |
| CAS Number | 82842-52-2 | [13][14] |
References
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.
- ResearchGate. 2,4,6-Trimethylanilinium bromide.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- NIST WebBook. This compound.
- Jasperse, J. Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions.
- YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
- YouTube. Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording].
- NIST WebBook. This compound.
- Sciencemadness.org. Bromination of aromatic compounds without catalyst.
- Chemistry LibreTexts. 18.1: Electrophilic Aromatic Substitution (EAS).
- Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism.
- National Institutes of Health. 2,4,6-Trimethylanilinium bromide.
- Allied Market Research. N-Bromosuccinimide (NBS) Market.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. openpr.com [openpr.com]
- 8. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,4,6-Trimethylanilinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 3-Bromo-2,4,6-trimethylaniline
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of sterically hindered substrates, specifically focusing on 3-Bromo-2,4,6-trimethylaniline. The inherent steric bulk around the reaction centers of this substrate often leads to low conversion rates. This document provides a structured approach to troubleshooting, grounded in mechanistic principles, to systematically overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with this compound resulting in low to no conversion?
Low conversion in the amination of this compound is a common challenge primarily due to severe steric hindrance. The three methyl groups on the aniline ring impede the approach of the palladium catalyst and the aryl bromide. This steric clash can slow down or inhibit crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.
Q2: I'm observing significant hydrodehalogenation of my this compound. What's causing this?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a competing side reaction. It often becomes significant when the desired C-N bond formation is slow. This can be exacerbated by certain catalyst/ligand combinations, the presence of water, or a base that is too strong or not ideally suited for the reaction.
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for this transformation?
While Pd(PPh₃)₄ is a versatile catalyst, it is often not effective for coupling sterically demanding substrates like this compound. The relatively small cone angle of triphenylphosphine may not be sufficient to promote the necessary catalytic activity for such a hindered system. More specialized, bulky, and electron-rich phosphine ligands are typically required.
In-Depth Troubleshooting Guide
The Challenge: Steric Hindrance
The core issue with the amination of this compound is the steric congestion imposed by the ortho-methyl groups on the aniline and potentially on the aryl bromide. This steric hindrance directly impacts the key steps of the Buchwald-Hartwig catalytic cycle.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Catalyst and Ligand Selection: The Crucial First Step
The choice of the palladium source and, more critically, the phosphine ligand is paramount for overcoming steric challenges. For hindered substrates, bulky and electron-rich ligands are necessary to promote both the oxidative addition and the final reductive elimination steps.[1]
Troubleshooting Steps:
-
Move Beyond First-Generation Ligands: If you are using simple triarylphosphines like PPh₃ or P(o-tol)₃, it is highly recommended to switch to more advanced ligands.[2]
-
Employ Bulky Biarylphosphine Ligands: These ligands are designed to facilitate reactions with sterically demanding substrates.[2] Consider screening the following:
-
XPhos: Often a good starting point for challenging couplings.
-
SPhos: Known for its high activity in various aminations.
-
RuPhos: Can be effective when other ligands fail.
-
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, offer a different electronic and steric profile and have demonstrated high efficacy in difficult aminations.[1]
-
Utilize Palladium Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] This ensures a consistent and active catalyst concentration from the start of the reaction.
| Ligand Family | Examples | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, promote monoligation.[2] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, thermally stable. |
The Role of the Base: More Than Just a Proton Scavenger
The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine coordinated to the palladium center.[3][4][5] For sterically hindered anilines, the choice of base is crucial and can significantly impact the reaction rate and yield.
Troubleshooting Steps:
-
Strong, Non-Nucleophilic Bases are Preferred: Sodium tert-butoxide (NaOt-Bu) is the most commonly used and often most effective base for these reactions. If you are using weaker bases like K₂CO₃ or Cs₂CO₃ and observing low conversion, switching to NaOt-Bu is a logical first step.
-
Consider Lithium Hexamethyldisilazide (LHMDS): LHMDS is another strong, non-nucleophilic base that can be effective, particularly when dealing with substrates that may be sensitive to alkoxide bases.[6]
-
Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Poor solubility can lead to slow and incomplete reactions.
| Base | pKa (Conjugate Acid) | Common Applications & Considerations |
| NaOt-Bu | ~19 | The go-to strong base for many Buchwald-Hartwig reactions. |
| LHMDS | ~26 | A strong, non-nucleophilic alternative to alkoxides. |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | A weaker base, sometimes used for sensitive substrates. |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | A weaker base, often requires more forcing conditions. |
Solvent Effects: Influencing Reactivity and Solubility
The choice of solvent can influence the solubility of the reactants, base, and catalytic species, as well as the overall reaction rate.
Troubleshooting Steps:
-
Aprotic, Non-polar Solvents are Standard: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[1] Toluene is often a good starting point due to its higher boiling point, which allows for higher reaction temperatures.
-
Solvent Polarity and Base Activity: The effectiveness of the base can be influenced by the solvent. In non-polar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[3][5]
-
Ensure Anhydrous Conditions: The active Pd(0) catalyst is sensitive to oxygen and moisture. Ensure your solvent is anhydrous and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[1]
Temperature and Reaction Time: Driving the Reaction to Completion
Due to the high activation barrier associated with sterically hindered substrates, higher reaction temperatures and longer reaction times are often necessary.
Troubleshooting Steps:
-
Increase the Reaction Temperature: If you are running the reaction at a lower temperature (e.g., 80 °C) and observing low conversion, consider increasing the temperature to 100-110 °C. The choice of a higher-boiling solvent like toluene or dioxane will facilitate this.
-
Monitor the Reaction Over Time: Sterically hindered couplings can be slow. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine if the reaction has stalled or is simply proceeding slowly.
-
Check for Catalyst Decomposition: At elevated temperatures, catalyst decomposition can become a concern. If the reaction stalls after an initial period of conversion, it may be indicative of catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Work-up and Purification
-
After the reaction is deemed complete, cool the mixture to ambient temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
References
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [https://www.jk-scientific.com/en/ buchwald-hartwig-cross-coupling_20210223.html]([Link] buchwald-hartwig-cross-coupling_20210223.html)
- Wikipedia. (n.d.).
- ResearchGate. (2014).
- The Journal of Organic Chemistry. (2014).
- PubMed. (2014).
- JACS Au. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in reactions with 3-Bromo-2,4,6-trimethylaniline
Technical Support Center: 3-Bromo-2,4,6-trimethylaniline
A Guide to Minimizing Byproduct Formation in Key Synthetic Reactions
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when using this versatile chemical intermediate. This compound is a valuable building block, particularly in the synthesis of complex molecules and pharmaceutical agents, largely due to its utility in cross-coupling reactions. However, its unique sterically hindered structure and the presence of both an aniline and a bromo functional group can lead to specific byproduct formation.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will focus on the most prevalent issue: the formation of byproducts in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding byproduct formation.
Q1: I'm performing a Suzuki coupling with this compound and my primary byproduct has a mass corresponding to 2,4,6-trimethylaniline. What is this side reaction?
A: You are observing hydrodehalogenation (or simply dehalogenation), one of the most common and problematic side reactions in palladium-catalyzed cross-coupling.[1][2] In this process, the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2,4,6-trimethylaniline. This not only consumes your starting material but also reduces the yield of your desired product and complicates purification.[1]
Q2: What is the mechanism of hydrodehalogenation and why does it happen?
A: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H species can arise from various sources, including the solvent, the base, or even the phosphine ligand. Instead of undergoing the desired cross-coupling pathway, the palladium complex can transfer this hydride to the aryl group, leading to the dehalogenated byproduct. This side reaction competes directly with the desired reductive elimination step that forms the product.[3]
Q3: How does the steric hindrance from the ortho- and para-methyl groups affect the reaction?
A: The three methyl groups on the aniline ring create significant steric bulk around both the bromine atom and the amine. This has two major consequences:
-
Slower Reaction Rates: The steric hindrance can slow down the rate of oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.[4] This may necessitate more forcing conditions (higher temperature, longer reaction times) or a more active catalyst system.
-
Influence on Ligand Choice: The steric environment makes the choice of ligand particularly critical. Bulky, electron-rich phosphine ligands are often required to promote the desired reaction and prevent catalyst decomposition or unwanted side reactions.[1][4]
Q4: Can the free aniline group (-NH2) interfere with my cross-coupling reaction?
A: Yes, the aniline group is a potential ligand for the palladium catalyst and can sometimes interfere with the catalytic cycle. Furthermore, under the basic conditions typical for cross-coupling, its reactivity can be altered. While protection of the amine (e.g., as an amide) is an option, it adds extra steps to the synthesis.[5] A more common and elegant approach is to select a ligand and base combination that is compatible with the free amine, which is often achievable in modern cross-coupling chemistry.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem: Significant Formation of Dehalogenated Byproduct (2,4,6-trimethylaniline)
Symptom: Analysis by GC-MS, LC-MS, or NMR shows a prominent signal for 2,4,6-trimethylaniline (>10%), resulting in a low yield of the desired coupled product.
Diagnostic & Solution Workflow:
The formation of the dehalogenated byproduct is a clear indicator that the balance of the catalytic cycle is tipped away from productive C-C or C-N bond formation. The following workflow helps to systematically address the root cause.
Caption: Troubleshooting workflow for dehalogenation.
Solution Matrix:
The table below summarizes key variables and recommended changes to suppress hydrodehalogenation in both Suzuki and Buchwald-Hartwig reactions.
| Parameter | Standard Condition (Prone to Dehalogenation) | Recommended Modification & Rationale |
| Ligand | Simple phosphines (e.g., PPh₃) or no specific ligand. | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] These ligands accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[4] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) or strong inorganic bases (e.g., NaOH). | Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[6] Strong bases can sometimes promote the formation of Pd-H species, especially with certain solvents or impurities. |
| Solvent | Protic solvents (e.g., isopropanol) or solvents known to be hydride sources. | Use anhydrous, well-degassed aprotic solvents like dioxane, toluene, or THF. Ensure solvents are purged with an inert gas (Ar or N₂) to remove oxygen and moisture. |
| Temperature | High temperatures (>100 °C) for extended periods. | Reduce the temperature. While the reaction may be slower, side reactions like dehalogenation often have a lower activation energy and can be suppressed at lower temperatures (e.g., 80-90 °C). |
| Catalyst Precursor | Using a Pd(II) source like Pd(OAc)₂ without a pre-reduction step. | Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are adequate for the complete reduction of the Pd(II) precursor to the active Pd(0) catalyst.[4][7] |
Part 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points for minimizing byproduct formation.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation by using a robust ligand/base system.
Reaction Scheme:
Caption: Optimized Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Pre-mixing: In a separate vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (2,4,6-trimethylaniline).[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a specific ligand and base combination to favor C-N bond formation.
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 90-100 °C with stirring.
-
Monitoring: Monitor the reaction closely by LC-MS. Due to the sterically hindered nature of the substrate, the reaction may require several hours.[8]
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry, filter, and concentrate to yield the crude product for purification.[8]
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Štefane, B., & Požgan, F. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry, 13(1).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2023). Dehalogenation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Profile of degradation of TRI and formation of its transformation....
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 3-Bromo-2,4,6-trimethylaniline
Welcome to the technical support center for 3-Bromo-2,4,6-trimethylaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this versatile but sometimes challenging chemical intermediate. Here, we move beyond simple data sheets to provide in-depth, field-tested insights and troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient reaction systems.
Section 1: Understanding the Molecule - The Root of the Solubility Challenge
This compound, with the chemical formula C9H12BrN, is a crystalline solid that can range in color from white to brown.[1][2] Its molecular structure is key to understanding its solubility behavior.
The molecule possesses a non-polar benzene ring substituted with three methyl groups and a bromine atom, which contribute to its hydrophobic character. The primary amine (-NH2) group offers a site for hydrogen bonding and introduces a degree of polarity. However, the steric hindrance from the adjacent methyl groups can impede the solvation of this polar functional group. This structural combination results in a compound that is generally soluble in organic solvents like ether and alcohol but insoluble in water.[2]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 214.11 g/mol | [3] |
| Melting Point | 34.5-39.3 °C (lit.) | [4] |
| Boiling Point | 172-173 °C/24 mmHg (lit.) | [4] |
| Density | 1.313 g/mL at 25 °C (lit.) | [4] |
| Appearance | White to pink or yellow to brown powder or fused solid | [1] |
| Water Solubility | Insoluble | [2] |
| Organic Solvent Solubility | Soluble in ether and alcohol | [2] |
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the handling and use of this compound in reaction media.
Q1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?
A1: This is a common issue. Several strategies can be employed:
-
Solvent Selection: If your reaction chemistry allows, consider switching to or incorporating a co-solvent in which the aniline has higher solubility. A good starting point is to test solubility in small amounts of solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF).
-
Gentle Heating: Increasing the temperature of the reaction mixture can significantly improve the solubility of solid compounds.[5] Use a water bath or oil bath to gently warm your reaction vessel while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[6] If you have large crystals, carefully grinding them into a fine powder using a mortar and pestle can increase the dissolution rate.[5]
Q2: Can I use a co-solvent system to improve solubility? If so, what are some good combinations?
A2: Yes, using a co-solvent is a highly effective technique.[5][7] The goal is to create a solvent mixture with a polarity that is more favorable for dissolving your substrate.
-
For reactions in non-polar solvents (e.g., hexane, toluene): Adding a small amount of a more polar co-solvent like THF or ethyl acetate can disrupt the crystal lattice of the aniline and improve solubility.
-
For reactions in polar aprotic solvents (e.g., acetonitrile): If solubility is still an issue, a co-solvent like DMF or dimethyl sulfoxide (DMSO) might be necessary, though be aware that these can be difficult to remove post-reaction.
-
For reactions requiring protic solvents (e.g., ethanol): If the aniline is not fully soluble, a mixture with methanol or isopropanol could be beneficial.
Q3: I'm concerned that heating my reaction to dissolve the starting material will cause side reactions. Are there alternatives?
A3: This is a valid concern. Here are some strategies to consider:
-
Sonication: Using an ultrasonic bath can provide the energy to break up solid particles and enhance dissolution without significantly increasing the bulk temperature of the reaction.[6]
-
Slow Addition: Instead of adding all the this compound at once, consider adding it portion-wise to the reaction mixture. This allows each portion to dissolve before the next is introduced, preventing the formation of large, difficult-to-dissolve clumps.
-
Use of a More Soluble Derivative: In some cases, it may be possible to temporarily modify the aniline to a more soluble form, for example, by forming a salt, and then regenerating the aniline in situ. However, this will depend heavily on your specific reaction conditions.
Q4: How does the pH of the reaction medium affect the solubility of this compound?
A4: The amine group in this compound is basic and can be protonated to form an ammonium salt. The solubility of ionizable drugs is strongly influenced by the pH of the solvent.[8]
-
Acidic Conditions: In the presence of an acid, the amine group will be protonated to form the corresponding anilinium salt. These salts are often more soluble in polar solvents, including water, than the free base.[8] Therefore, if your reaction can tolerate acidic conditions, adding a small amount of a suitable acid could be a solution.
-
Basic Conditions: Under basic conditions, the aniline will remain as the free base. If your reaction is running under basic conditions and you are experiencing solubility issues, you will need to rely on the other techniques mentioned, such as solvent choice and temperature.
Section 3: Troubleshooting Guides
This section provides structured approaches to resolving specific solubility-related problems during your experiments.
Problem 1: Solid starting material remains undissolved, leading to an incomplete or slow reaction.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for undissolved starting material.
Problem 2: Product precipitates prematurely from the reaction mixture.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for premature product precipitation.
Section 4: Experimental Protocols
Here we provide a detailed protocol for a common scenario: improving the solubility of this compound for a typical acylation reaction.
Protocol: Acylation of this compound using a Co-Solvent System
Objective: To achieve complete dissolution of this compound for an efficient acylation reaction.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Pyridine (or other base)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Initial Solvent Addition: Add DCM to the flask to achieve a concentration that would be appropriate if the starting material were fully soluble (e.g., 0.1-0.5 M).
-
Observation: Stir the mixture at room temperature. Observe if the solid dissolves completely. If not, proceed to the next step.
-
Co-Solvent Addition: While stirring, add THF in small portions (e.g., 10% of the volume of DCM at a time) until the solid is completely dissolved.
-
Cooling: Once a homogeneous solution is obtained, cool the flask in an ice bath to 0 °C.
-
Addition of Base: Add pyridine (1.1 eq) to the cooled solution.
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Proceed with a standard aqueous workup to quench the reaction and purify the product.
Justification for Protocol Choices:
-
DCM as the primary solvent: It is a relatively non-polar solvent that is unreactive towards the reagents and is easy to remove.
-
THF as the co-solvent: It is a more polar aprotic solvent that is excellent at dissolving many organic compounds without interfering with the reaction.
-
Step-wise addition of THF: This allows you to use the minimum amount of co-solvent necessary, which can simplify purification.
-
Cooling before addition of reagents: Acylation reactions are often exothermic, and cooling helps to control the reaction rate and prevent side reactions.
Section 5: Concluding Remarks
Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their reactions. Remember to always consider the compatibility of any new solvent or condition with your specific chemical transformation.
References
- ECHA. (n.d.). This compound. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound. [Link]
- Thermo Fisher Scientific. (n.d.). This compound, 98+%. [Link]
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Journal of Applied Pharmaceutical Science. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
- Journal of Drug Delivery and Therapeutics. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
- International Journal of Pharmacy & Life Sciences. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]
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- 8. jmpas.com [jmpas.com]
Technical Support Center: Advanced Strategies for Regioselective Functionalization of Polysubstituted Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of regioselective reactions on polysubstituted aniline scaffolds. The inherent reactivity of the aniline moiety, combined with the competing electronic and steric influences of multiple substituents, often leads to challenges in achieving desired positional selectivity. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in reactions with polysubstituted anilines so challenging?
The core challenge stems from the dual nature of the amino group (-NH₂) and its interplay with other substituents. The nitrogen lone pair is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). This activation is often so potent that it can lead to undesired polysubstitution.[1] Furthermore, the amino group is a strong ortho, para-director, meaning incoming electrophiles are preferentially guided to the positions adjacent and opposite to it.[2] When other substituents are present, their own directing effects compete, creating a complex regiochemical puzzle that is highly sensitive to reaction conditions.
Q2: What are the primary factors governing regioselectivity in these systems?
Regioselectivity is fundamentally a battle between two main forces:
-
Electronic Effects: These relate to how substituents donate or withdraw electron density from the aromatic ring. Activating groups (like -NH₂, -OH, -OR, -Alkyl) donate electron density, stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack is at the ortho or para positions.[2] Deactivating groups (-NO₂, -CN, -SO₃H, -C=O) withdraw electron density, destabilizing the intermediate and slowing the reaction.
-
Steric Effects: This is the physical blocking of a reaction site by bulky groups.[3][4] A large substituent will hinder the approach of a reagent to the adjacent (ortho) positions, often making the less-crowded para position the favored site of reaction, even if it is electronically similar to the ortho positions.[5]
Q3: When multiple substituents are present, how can I predict the outcome of an electrophilic substitution reaction?
A reliable hierarchy of directing effects can be used for prediction:
-
The Strongest Activating Group Dominates: In a competition, the most powerful activating group will dictate the position of substitution. The directing effect of a strongly activating amino or hydroxyl group will almost always win out over a weakly activating alkyl group or any deactivating group.[6]
-
Activators vs. Deactivators: An activating group will direct the substitution, overriding the influence of a deactivating group. For example, in 3-nitrotoluene, the methyl group (a weak activator) directs incoming electrophiles primarily to its ortho and para positions, not the positions directed by the nitro group (a strong deactivator).[6]
-
Steric Hindrance as a Tie-Breaker: When two positions are electronically favored, the less sterically hindered position will typically react preferentially. This is especially true when using bulky reagents or when substituents on the ring are large.[7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My electrophilic substitution (e.g., halogenation, nitration) is producing a mixture of ortho and para isomers, and I need to favor the para product.
Potential Cause: The inherent electronic preference for both ortho and para positions is leading to a product mixture. The steric hindrance at the ortho position is insufficient to favor the para product exclusively.
Solutions:
-
Employ a Bulky Protecting Group: This is the most effective and widely used strategy. By converting the aniline's amino group into a larger amide, such as an acetanilide (-NHCOCH₃) or a pivaloyl amide (-NHCOC(CH₃)₃), you dramatically increase the steric bulk around the ortho positions.[7] This sterically shields the ortho sites, forcing the electrophile to attack the more accessible para position. The protecting group can be easily removed later by acid or base hydrolysis.[1][8]
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the formation of the thermodynamically more stable product, which is often the less sterically hindered para isomer.[7][9]
-
Use a Bulkier Reagent: If possible, using a larger electrophilic reagent can further amplify the steric bias against the crowded ortho positions.[9]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the ortho/para ratio. It is often worthwhile to screen different solvents.[7]
-
Issue 2: My Friedel-Crafts acylation or alkylation reaction is failing.
Potential Cause: This is a classic problem. The nitrogen atom of the aniline is a Lewis base and reacts directly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) used in Friedel-Crafts reactions.[1][10] This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the entire aromatic ring and preventing the desired electrophilic substitution.[11]
Solution:
-
Protect the Amino Group: Before attempting the Friedel-Crafts reaction, you must protect the amino group. Acetylation to form an acetanilide is the standard procedure.[10] The resulting amide is significantly less basic and does not poison the Lewis acid catalyst. The acetamido group is still an ortho, para-director, allowing the Friedel-Crafts reaction to proceed. The protecting group is then removed post-reaction.[1]
Issue 3: I am observing unexpected meta-substitution during nitration.
Potential Cause: You are likely using strong acidic conditions (e.g., the standard HNO₃/H₂SO₄ mixture). In a highly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[7][9] This positively charged group is a powerful electron-withdrawing group, which deactivates the ring and acts as a meta-director .[11]
Solutions:
-
Protect the Amino Group: Again, protection is key. By converting the aniline to an acetanilide, you prevent the formation of the anilinium ion under acidic conditions. The acetamido group remains an ortho, para-director, leading to the expected products.[7]
-
Modify Nitrating Agent: Use milder nitrating agents that do not require such strongly acidic conditions, if compatible with your substrate.
Issue 4: I need to functionalize the ortho position, but all standard methods yield the para product.
Potential Cause: The para position is thermodynamically favored due to sterics, and most electrophilic substitutions will default to this site, especially on a 4-unsubstituted aniline.
Solutions:
-
Directed ortho-Lithiation (DoM): This is a powerful strategy for selective ortho-functionalization. First, the amino group is protected with a directing group, commonly a tert-butoxycarbonyl (Boc) group.[12][13] The protected aniline is then treated with a strong organolithium base (like n-BuLi or s-BuLi). The protecting group coordinates the lithium cation, directing the deprotonation to the adjacent ortho C-H bond to form an ortho-lithiated species.[14] This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a substituent exclusively at the ortho position.[15][16]
-
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. By installing a directing group on the aniline nitrogen (e.g., a pyrimidine or pyridine), a transition metal catalyst (often Palladium, Rhodium, or Ruthenium) can be directed to selectively activate a specific ortho C-H bond for coupling with various partners.[17][18][19] This approach offers excellent regiocontrol and is often tolerant of a wide range of functional groups.[20]
-
Radical Amination with Noncovalent Interactions: Recent advances have shown that using an anionic substrate (like a sulfamate-protected aniline) can guide an incoming radical cation to the ortho position through attractive noncovalent interactions.[21][22][23] This strategy can provide concise access to valuable ortho-phenylenediamines.
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups for Directing Regioselectivity
| Protecting Group | Reagent for Introduction | Key Characteristics & Use in Regiocontrol | Deprotection Conditions |
| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Moderates reactivity, prevents N-alkylation/acylation and catalyst poisoning. Steric bulk favors para substitution. | Acid or Base Hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Excellent directing group for ortho-lithiation. Provides significant steric bulk to favor para products in EAS. | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl in Dioxane)[24] |
| Carboxybenzyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc groups. | Catalytic Hydrogenolysis (H₂, Pd/C)[24][25] |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of a Substituted Aniline to Favor para-Substitution
This protocol is a fundamental first step to moderate the aniline's reactivity and sterically direct subsequent electrophilic substitutions to the para position.[7]
Materials:
-
Substituted Aniline (1 equivalent)
-
Acetic Anhydride (1.1 - 1.5 equivalents)
-
Glacial Acetic Acid or a suitable inert solvent (e.g., Dichloromethane)
-
Ice-water bath
-
Crushed ice
Procedure:
-
Dissolve the substituted aniline (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring, slowly add acetic anhydride (1.1 eq.) dropwise to the solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Once complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water. This will hydrolyze any excess acetic anhydride and precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated aniline, which is now ready for subsequent regioselective functionalization.
Visualization of Key Workflows
Diagram 1: Decision Workflow for Improving Regioselectivity
Caption: A decision-making workflow for selecting a strategy to control regioselectivity.
Diagram 2: Conceptual Illustration of Directed ortho-Lithiation (DoM)
Caption: The mechanism of Directed ortho-Lithiation for selective functionalization.
References
- Vertex AI Search Result[17]. Regioselective C(sp 2 ) H Functionalization of Anilines. ResearchGate.
- Vertex AI Search Result[18]. Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines | Request PDF. ResearchGate.
- Vertex AI Search Result[26]. An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal.
- Vertex AI Search Result[19]. Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. University of Bath's research portal.
- Vertex AI Search Result[27]. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis.
- Vertex AI Search Result[24]. A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. BenchChem.
- Vertex AI Search Result[5]. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Vertex AI Search Result[9]. Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline. BenchChem.
- Vertex AI Search Result[28]. Electronic and Steric Effects in Regioselective Tritiation of Anilides. J-Stage.
- Vertex AI Search Result[1]. 24.8: Reactions of Arylamines. Chemistry LibreTexts.
- Vertex AI Search Result[7]. Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem.
- Vertex AI Search Result[29]. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scirp.org.
- Vertex AI Search Result[3]. African Journal of Pure and Applied Chemistry - electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide. Academic Journals.
- Vertex AI Search Result[21]. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. PMC - NIH.
- Vertex AI Search Result[4]. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- Vertex AI Search Result[12]. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry.
- Vertex AI Search Result[22]. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Semantic Scholar.
- Vertex AI Search Result[23]. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Organic Chemistry Portal.
- Vertex AI Search Result[2]. Why is the -NH2 group in aniline an ortho and para directing group?. Quora.
- Vertex AI Search Result[14]. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Publications.
- Vertex AI Search Result[11]. Reactions of Aniline. Chemistry Steps.
- Vertex AI Search Result[13]. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar.
- Vertex AI Search Result[6]. Directing effects of poly-substituted aromatic rings. Chemistry Stack Exchange.
- Vertex AI Search Result[20]. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
- Vertex AI Search Result[15]. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH.
- Vertex AI Search Result[16]. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. PubMed.
- Vertex AI Search Result[10]. Technical Support Center: Regioselective Acylation of Substituted Anilines. BenchChem.
- Vertex AI Search Result[30]. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Vertex AI Search Result[25]. Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Vertex AI Search Result[8]. Technical Support Center: Troubleshooting Halogenated Aniline Reactions. BenchChem.
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- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromo-2,4,6-trimethylaniline
Welcome to the technical support center dedicated to addressing challenges in cross-coupling reactions involving the sterically hindered substrate, 3-Bromo-2,4,6-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalyst deactivation and seeking to optimize their synthetic strategies. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My cross-coupling reaction with this compound is stalling or showing low conversion. What are the likely causes related to catalyst deactivation?
Answer:
Low or no conversion when using a sterically hindered substrate like this compound is a common challenge. The three methyl groups ortho and para to the bromine and amino functionalities introduce significant steric bulk. This hindrance can impede key steps in the catalytic cycle, primarily the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)).[1][2] This slow oxidative addition can make the catalyst susceptible to various deactivation pathways before productive coupling occurs.
Primary Causes of Deactivation & Troubleshooting Steps:
-
Slow Oxidative Addition: The steric hindrance from the three methyl groups on the aniline ring can significantly slow down the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.[3][4] This sluggish kinetics provides a window for catalyst decomposition.
-
Solution: Employ ligands that are both bulky and electron-rich.[5] Bulky ligands, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), promote the formation of a monoligated, highly reactive catalyst species that can more readily undergo oxidative addition with hindered substrates.[5][6] The electron-donating nature of these ligands also increases the electron density on the metal center, further facilitating oxidative addition.[5]
-
-
Catalyst Agglomeration (Formation of Palladium Black): If the active Pd(0) species is not sufficiently stabilized by the ligand, it can aggregate into larger, catalytically inactive palladium nanoparticles, commonly observed as black precipitate ("palladium black").[7]
-
Solution:
-
Increase Ligand-to-Metal Ratio: A higher concentration of the ligand can help maintain the stability of the active catalytic species in solution.[7]
-
Choose a More Stabilizing Ligand: Ligands with greater steric bulk or stronger coordination to the palladium center can prevent aggregation.[7][8]
-
Control Reaction Temperature: While higher temperatures are often needed for hindered substrates, excessive heat can accelerate catalyst agglomeration.[1][7] Careful temperature screening is crucial.
-
-
-
Oxidation of the Active Catalyst: The catalytically active Pd(0) is sensitive to oxidation by atmospheric oxygen, which converts it to inactive Pd(II) species.[1]
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the experiment.[1] This includes using properly degassed solvents and employing Schlenk line or glovebox techniques.
-
Question 2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. What is causing this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in cross-coupling, particularly with sterically hindered or electron-rich aryl halides. It often points to issues with the stability of the catalytic intermediates.
Potential Causes & Solutions:
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the amine has coordinated to the palladium center, a competing pathway to reductive elimination is β-hydride elimination from the amido-palladium intermediate.[2][6] This forms an imine and a palladium-hydride species, which can then reductively eliminate with the aryl group to form the hydrodehalogenated product.
-
Solution: The choice of ligand is critical. Ligands that are sterically demanding can favor reductive elimination over β-hydride elimination, thus minimizing the formation of the undesired byproduct.[6]
-
-
Protodeborylation/Protodesilylation (in Suzuki/Hiyama couplings): In Suzuki reactions, the boronic acid can undergo protodeborylation, especially under basic conditions, before it has a chance to transmetalate to the palladium center.[2][9] This is exacerbated by slow oxidative addition of the hindered aryl bromide.
-
Solution:
-
Choice of Base: Use a weaker, non-hydroxide base (e.g., K₃PO₄, CsF) to minimize protodeborylation.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can facilitate this side reaction.
-
Use of Boronic Esters: Pinacol boronic esters are often more stable to protodeborylation than the corresponding boronic acids.
-
-
Question 3: My reaction is highly sensitive to the purity of the this compound. What impurities could be poisoning the catalyst?
Answer:
Catalyst poisoning by impurities in the starting materials is a frequent cause of reaction failure.[10] For anilines, certain functional groups or residual reagents from their synthesis can act as potent catalyst poisons.
Common Catalyst Poisons & Mitigation Strategies:
-
Sulfur-Containing Compounds: Elemental sulfur or sulfur-containing impurities can irreversibly bind to and deactivate palladium catalysts.[10]
-
Mitigation: Purify the this compound by recrystallization or column chromatography. If the source of the impurity is known from its synthesis, consider an alternative synthetic route.
-
-
Coordinating Functional Groups: The aniline nitrogen itself can coordinate to the palladium center. While this is a necessary step in C-N couplings, in other cross-coupling types, strong coordination by the substrate or product can lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[11][12]
-
Mitigation: The use of bulky, electron-rich ligands can often overcome this issue by sterically disfavoring the formation of stable, multi-ligated palladium-amine complexes and promoting the desired catalytic cycle.[12]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for a cross-coupling reaction with this compound?
A1: For a sterically hindered substrate like this compound, a robust starting point would be:
-
Catalyst System: A pre-formed Pd(0) source or a Pd(II) precursor with a bulky, electron-rich biarylphosphine ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][13]
-
Base: A non-nucleophilic, moderately strong base such as K₃PO₄ or Cs₂CO₃.
-
Solvent: A high-boiling point, anhydrous, and degassed aprotic solvent like toluene or dioxane.
-
Temperature: Elevated temperatures (e.g., 100-120 °C) are typically required to overcome the steric hindrance.[1]
-
Atmosphere: A strictly inert atmosphere of argon or nitrogen is crucial.[1]
Q2: How do I choose the right ligand for coupling with this hindered substrate?
A2: The choice of ligand is paramount for success. You should look for ligands that:
-
Are Sterically Bulky: This promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is necessary for the oxidative addition of the hindered aryl bromide.[5][6] Examples include Buchwald's biarylphosphine ligands (SPhos, XPhos, RuPhos) and bulky NHC ligands.
-
Are Electron-Rich: This increases the nucleophilicity of the palladium center, lowering the activation energy for oxidative addition.[5]
-
Promote Reductive Elimination: The steric bulk of the ligand also facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[5]
A screening of several different classes of bulky ligands is often the most effective approach to identify the optimal choice for a specific transformation.
Q3: What analytical techniques can I use to diagnose catalyst deactivation?
A3: Several techniques can provide insight into the state of your catalyst:[14]
-
Visual Observation: The formation of a black precipitate (palladium black) is a clear indicator of catalyst agglomeration.[7]
-
Reaction Monitoring (TLC, GC-MS, LC-MS): Stalling of the reaction before completion is a strong sign of catalyst deactivation.
-
NMR Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of byproducts like the hydrodehalogenated starting material.
-
Advanced Techniques: For in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the oxidation state of the palladium and detect catalyst poisons on its surface.[14][15] Transmission Electron Microscopy (TEM) can be used to visualize nanoparticle aggregation.[16]
III. Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary deactivation pathways that can compete with the productive catalytic cycle in cross-coupling reactions.
Caption: Key catalyst deactivation pathways competing with the productive cross-coupling cycle.
IV. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the boronic acid or ester (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%), and a stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add this compound (1.0 equivalent) and the appropriate volume of anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
V. Data Summary
The following table summarizes recommended catalyst systems for cross-coupling reactions involving sterically hindered substrates.
| Cross-Coupling Reaction | Recommended Ligand Class | Example Ligands | Key Considerations |
| Suzuki-Miyaura | Bulky, electron-rich biarylphosphines | SPhos, XPhos, RuPhos | Prone to protodeborylation; use of non-hydroxide bases is critical. |
| Buchwald-Hartwig Amination | Bulky, electron-rich biarylphosphines | BrettPhos, RuPhos | β-hydride elimination is a key side reaction to minimize. |
| Sonogashira | Electron-rich phosphines, NHCs | P(t-Bu)₃, IPr | Copper co-catalyst can sometimes be omitted with highly active palladium systems.[17][18] |
VI. Conclusion
Successfully performing cross-coupling reactions with sterically demanding substrates like this compound requires a careful and informed approach to catalyst selection and reaction optimization. Understanding the common pathways of catalyst deactivation—slow oxidative addition, aggregation, oxidation, and poisoning—is the first step toward developing robust and high-yielding synthetic methods. By employing highly active and stable catalyst systems, particularly those based on bulky, electron-rich ligands, and by maintaining rigorous control over reaction conditions, researchers can overcome these challenges and efficiently synthesize complex molecular targets.
References
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
- Buchwald–Hartwig amination. Wikipedia.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
- Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. NIH.
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- Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. ACS Publications.
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- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI.
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- Deactivation Pathways in Transition Metal Catalysis. Macmillan Group.
- The Interfacial Interpenetration Effect for Controlled Reaction Stability of Palladium Catalysts. ACS Publications.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. ResearchGate.
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- Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. ResearchGate.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed.
- Catalyst deactivation. Oregon State University.
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- Sonogashira Coupling. Organic Chemistry Portal.
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- 2,4,6-Trimethylaniline. Wikipedia.
- This compound, 25g, Each. CP Lab Safety.
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effect of base and solvent on the reactivity of 3-Bromo-2,4,6-trimethylaniline
Welcome to the technical support center for 3-Bromo-2,4,6-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this sterically hindered aniline derivative. Here, we will explore the critical role of bases and solvents in modulating its reactivity, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
A1: The primary challenge with this compound lies in its significant steric hindrance.[1][2][3] The presence of two methyl groups in the ortho positions (2 and 6) to the amino group, and another methyl group at the para position (4), creates a crowded environment around the nitrogen atom.[1][2] This steric bulk can impede the approach of reagents and catalysts to the nitrogen's lone pair of electrons, slowing down or even preventing reactions like N-acylation and N-arylation.[3] Furthermore, the bromine atom at the 3-position is also flanked by two methyl groups, which can influence its reactivity in reactions like Suzuki or Buchwald-Hartwig couplings.[4]
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The amino group (-NH₂) is a strong electron-donating and activating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[5][6][7] However, in reactions like Friedel-Crafts, this high reactivity can be problematic, leading to the formation of a complex between the amino group and the Lewis acid catalyst, deactivating the ring.[6][8][9] The three methyl groups are also electron-donating, further increasing the ring's electron density. The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. The overall electronic effect is a balance of these factors, but the primary determinant of its reactivity in many cross-coupling reactions is the steric hindrance.
Q3: What are the most common side reactions observed when working with this compound?
A3: A common side reaction in palladium-catalyzed cross-coupling reactions involving aryl bromides is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[10][11] This can be exacerbated by certain solvents (like alcohols) or the presence of protic sources.[10] For sterically hindered substrates, the desired cross-coupling can be slow, allowing more time for side reactions to occur. Another potential issue is the formation of diarylamine byproducts in amination reactions if the reaction is not carefully controlled.[12]
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses specific issues you might encounter during the Buchwald-Hartwig amination of this compound.
Issue 1: Low to no conversion of the starting material.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficiently Active Catalyst | The steric hindrance of this compound requires a highly active catalyst. Consider switching to a more sterically bulky and electron-rich phosphine ligand, such as tBuBrettPhos or AdBippyPhos, which are known to be effective for hindered substrates.[12][13] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step with a hindered aryl bromide. |
| Inappropriate Base | A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner.[14] Sodium tert-butoxide (NaOtBu) is a common choice.[14] If base-sensitive functional groups are present, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.[15] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and outcome.[16][17] Toluene and dioxane are commonly used for Buchwald-Hartwig reactions.[18] Aprotic polar solvents can sometimes accelerate the reaction, but a screen of different solvents may be necessary to find the optimal conditions. |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry. Impurities can act as catalyst poisons. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the phosphine ligand and the palladium catalyst.[11] |
Issue 2: Significant formation of the hydrodehalogenated byproduct.
| Potential Cause | Troubleshooting Steps & Explanation |
| Slow Reductive Elimination | The steric bulk around the palladium center in the intermediate complex can slow down the final reductive elimination step to form the C-N bond. This can provide a larger window for competing side reactions like β-hydride elimination from the amide, leading to hydrodehalogenation. |
| Choice of Ligand | Using a more electron-rich and sterically demanding ligand can accelerate the reductive elimination step, favoring the desired product formation over hydrodehalogenation.[10] |
| Base Selection | While a strong base is needed, an excessively high concentration or a base that can act as a hydride source can promote hydrodehalogenation. Consider using a different strong base or optimizing the stoichiometry. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a starting point for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and temperature may be necessary for different amine coupling partners.
-
Reagents:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
tBuBrettPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, tBuBrettPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add this compound and the primary amine.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Influence of Base and Solvent on Reactivity
The following table illustrates the hypothetical effect of different bases and solvents on the yield of the desired amination product. This data is representative and intended to guide experimental design.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 85 |
| 2 | K₃PO₄ | Toluene | 120 | 65 |
| 3 | Cs₂CO₃ | Dioxane | 110 | 70 |
| 4 | NaOtBu | Dioxane | 100 | 90 |
| 5 | LHMDS | THF | 80 | 75 |
Mechanistic Insights
The choice of base and solvent is critical in overcoming the challenges posed by this compound.
-
Role of the Base: The primary role of the base is to deprotonate the amine coupling partner, forming the more nucleophilic amide.[14] In the case of sterically hindered anilines, a strong, non-coordinating base like NaOtBu is often preferred to facilitate this deprotonation without interfering with the catalyst.
-
Role of the Solvent: The solvent must be able to dissolve the reactants and the catalyst. Non-polar aprotic solvents like toluene and dioxane are standard.[18] The polarity of the solvent can influence the rate of the oxidative addition and reductive elimination steps.[16] For particularly challenging substrates, a solvent screen is a valuable optimization strategy.
References
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Technical Support Center: Strategies for Coupling Electron-Rich Anilines like 3-Bromo-2,4,6-trimethylaniline
Welcome to the technical support center for coupling reactions involving electron-rich and sterically hindered anilines. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N and C-C bonds with challenging substrates such as 3-Bromo-2,4,6-trimethylaniline. Our goal is to provide in-depth, practical solutions to common experimental hurdles, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges faced when working with substrates like this compound.
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A: The difficulty arises from a combination of steric and electronic factors. The three methyl groups on the aniline ring create significant steric hindrance around both the bromine atom and the amino group. This bulkiness can impede the approach of the metal catalyst to the reaction centers. Electronically, the methyl groups are electron-donating, which increases the electron density on the aromatic ring. While this can facilitate oxidative addition in some cases, it can also affect the reactivity of the amino group and the overall stability of reaction intermediates.[1]
Q2: My Buchwald-Hartwig amination with this compound is sluggish or fails completely. What are the likely causes?
A: Low reactivity in Buchwald-Hartwig aminations with this substrate often points to several key areas:
-
Ligand Choice: Standard phosphine ligands may not be bulky or electron-rich enough to promote the necessary oxidative addition and reductive elimination steps with such a hindered substrate.[2][3]
-
Catalyst Deactivation: The amine itself can sometimes act as a ligand, potentially deactivating the palladium catalyst.[4]
-
Base Incompatibility: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine, while an overly strong base could lead to side reactions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.[4]
Q3: I'm observing significant amounts of hydrodehalogenation (replacement of Br with H) in my coupling reaction. How can I minimize this?
A: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. It can be caused by:
-
Protic Impurities: The presence of water or other protic species can lead to the protonation of organometallic intermediates.[5]
-
β-Hydride Elimination: While less common with aryl substrates, related reductive processes can occur.
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[5]
-
Ligand and Base Screening: The choice of ligand and base can significantly influence the prevalence of this side reaction.
-
Q4: Can I use Suzuki or Sonogashira couplings with this compound? What are the key considerations?
A: Yes, both Suzuki and Sonogashira couplings are viable, but require careful optimization.
-
For Suzuki Coupling: The primary challenge is the transmetalation step. A strong base is typically required to activate the boronic acid. The steric hindrance of the aniline can make it difficult for the organoboron reagent to approach the palladium center. Bulky, electron-rich phosphine ligands are often necessary to facilitate this step.[6][7]
-
For Sonogashira Coupling: The oxidative addition of the aryl bromide to the palladium(0) catalyst can be the rate-limiting step.[8] Electron-rich phosphine ligands can increase the rate of this step.[9] A copper(I) co-catalyst is typically used, but copper-free conditions have also been developed.[9][10]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 2.1: Troubleshooting Failed Buchwald-Hartwig Amination
Issue: Low to no conversion of this compound in a C-N coupling reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Step-by-Step Troubleshooting Protocol:
-
Evaluate the Catalyst System:
-
Ligand Selection: For sterically hindered substrates, standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[2][4] These ligands promote both the oxidative addition and the final reductive elimination steps.
-
Palladium Source: Use a reliable, air-stable precatalyst such as a Buchwald G3 or G4 palladacycle.[4] These ensure the efficient generation of the active Pd(0) catalyst in situ. If using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand before adding other reagents may be necessary.[4]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common starting point. However, for particularly challenging substrates, other bases like lithium hexamethyldisilazide (LHMDS) or potassium phosphate (K₃PO₄) may offer better results.[11][12]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. Toluene is often a good first choice. Ensure solvents are thoroughly deoxygenated to prevent catalyst decomposition.[12]
-
Temperature: Due to the steric hindrance, higher reaction temperatures (e.g., 80-110 °C) may be required to overcome the activation energy barrier.[3]
-
-
Verify Reagent Quality:
-
Purity: Ensure the purity of both the this compound and the amine coupling partner. Impurities can inhibit the catalyst. Recrystallization of solids or distillation of liquids may be necessary.[4]
-
Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst.[12] It is critical to maintain a rigorously inert atmosphere (argon or nitrogen) throughout the setup and reaction. Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.[12]
-
Guide 2.2: Improving Selectivity in Suzuki C-C Couplings
Issue: Low yield of the desired biaryl product, with significant side products like homocoupled aniline or boronic acid.
Key Parameters for Optimization:
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | Use a precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G2). | Facilitates oxidative addition of the sterically hindered aryl bromide and subsequent transmetalation.[1][13] |
| Ligand | Biaryl phosphines (XPhos, SPhos) or P(t-Bu)₃. | The steric bulk and strong σ-donating character are crucial for coupling unactivated or hindered aryl halides.[1] |
| Base | K₃PO₄ or Cs₂CO₃. | These bases are effective in promoting transmetalation without causing significant degradation of sensitive boronic acids.[7][12] |
| Solvent System | Toluene/water or Dioxane/water mixtures. | Biphasic systems can aid in the dissolution of the base and facilitate the transmetalation step.[6] |
| Temperature | 80-110 °C | Often required to overcome the steric hindrance and achieve a reasonable reaction rate. |
Experimental Protocol for a Suzuki Coupling:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[12]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove inorganic salts. The product can then be purified by column chromatography.[12]
Caption: General workflow for Suzuki coupling reactions.
Guide 2.3: Optimizing Sonogashira Couplings
Issue: Failure to form the C(sp²)-C(sp) bond, often accompanied by Glaser homocoupling of the terminal alkyne.
Troubleshooting Strategy:
-
Catalyst System:
-
Palladium Source: Standard catalysts like Pd(PPh₃)₂Cl₂ can be effective, but for hindered substrates, a combination of a palladium source (e.g., Pd₂(dba)₃) with a more electron-rich and bulky ligand may be required.[9]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst. Ensure it is fresh and of high purity. In some cases, copper-free conditions can be employed to avoid Glaser coupling, though this often requires specialized ligands.[9][10]
-
Ligand: The use of electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[9] For particularly difficult couplings, consider ligands like dppf.[8]
-
-
Reaction Conditions:
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent or co-solvent.[8]
-
Solvent: Aprotic polar solvents like DMF or THF are common choices.[8]
-
Temperature: For aryl bromides, temperatures of 80 °C or higher may be necessary to drive the oxidative addition.[8]
-
Section 3: Mechanistic Insights
Understanding the catalytic cycles provides a framework for rational troubleshooting.
The Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[14]
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. For this compound, this step can be slow due to steric hindrance. Bulky, electron-rich ligands are crucial here to stabilize the palladium center and facilitate the C-Br bond cleavage.[1][2] Following this, the amine coordinates to the Pd(II) complex and is deprotonated by the base. The final, often rate-limiting, step is the reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The steric bulk of both the ligand and the aniline substrate heavily influences the rate of this step.[2]
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Google Books.
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. (n.d.).
- Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz - ElectronicsAndBooks. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.).
- B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16).
- Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15).
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3).
- Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis | Journal of the American Chemical Society. (2019, March 28).
- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - NIH. (2023, November 22).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
- Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC - NIH. (2023, October 4).
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. (n.d.).
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (n.d.).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.).
- Advances in Cross-Coupling Reactions - PMC - NIH. (2020, October 1).
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6).
- This compound (C9H12BrN) - PubChemLite. (n.d.).
- 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024, September 30).
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Dehalogenation of 3-Bromo-2,4,6-trimethylaniline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2,4,6-trimethylaniline. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the common and often frustrating side reaction of dehalogenation. Our goal is to empower you with the scientific understanding and practical solutions needed to maximize your reaction yields and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of Dehalogenation
This compound is a valuable building block in organic synthesis, but its sterically hindered and electron-rich nature makes it particularly susceptible to dehalogenation (hydrodehalogenation) during cross-coupling reactions. This undesired process, where the bromine atom is replaced by a hydrogen atom, leads to the formation of 2,4,6-trimethylaniline, consuming your starting material, reducing the yield of the desired product, and complicating purification.[1][2] This guide will dissect the mechanistic underpinnings of this side reaction and provide actionable strategies to suppress it.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve dehalogenation issues in your ongoing experiments.
Issue 1: Significant Formation of 2,4,6-trimethylaniline Detected
If you observe a significant amount of the dehalogenated byproduct, 2,4,6-trimethylaniline, in your reaction mixture (confirmable by GC-MS, LC-MS, or ¹H NMR), it is a clear indication that the dehalogenation pathway is competing effectively with your desired cross-coupling reaction.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting dehalogenation.
Detailed Troubleshooting Steps:
-
Evaluate Ligand and Catalyst System: The choice of ligand is paramount in controlling the delicate balance between productive cross-coupling and dehalogenation.
-
Problem: Standard phosphine ligands like PPh₃ may not be suitable for the sterically hindered and electron-rich this compound.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the desired reductive elimination to form the C-C or C-N bond at a faster rate than the dehalogenation pathway.[2] Consider using pre-formed, air-stable palladium precatalysts that reliably generate the active monoligated Pd(0) species in situ.
-
Recommended Ligands: XPhos, SPhos, RuPhos, or tBuXPhos.
-
-
Re-evaluate Base Selection: The base can be a direct or indirect source of the problematic Pd-H species.
-
Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with the palladium catalyst or protic solvents to generate hydrides.
-
Solution: Switch to weaker inorganic bases. These are less likely to act as hydride donors.
-
Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
-
Assess Solvent Choice: The solvent can act as a hydride source and influence the solubility and reactivity of the catalytic species.
-
Problem: Protic solvents like alcohols can directly contribute to the formation of Pd-H species.[1] Polar aprotic solvents like DMF can also sometimes be problematic.
-
Solution: Use anhydrous, degassed aprotic solvents.
-
Recommended Solvents: Toluene, Dioxane, or THF.
-
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Problem: Elevated temperatures may provide the activation energy needed for the dehalogenation pathway to become significant.
-
Solution: Attempt the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired coupling. Monitor the reaction closely to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Consider N-Protection Strategy: The free amino group of the aniline can contribute to dehalogenation, potentially through its acidic proton.
-
Problem: The N-H bond of the aniline may interact with the base or catalyst in a way that promotes the formation of dehalogenated byproducts. This is a known issue with N-H containing heterocycles.
-
Solution: Protect the aniline nitrogen with a suitable protecting group, such as tert-butoxycarbonyl (Boc). This can be achieved using di-tert-butyl dicarbonate (Boc₂O). The protecting group can be removed later in the synthetic sequence.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
-
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene (2,4,6-trimethylaniline).[1]
-
-
Q2: How do the methyl groups on this compound influence dehalogenation?
-
A2: The three methyl groups introduce significant steric hindrance around the C-Br bond. This can slow down the desired oxidative addition step of the cross-coupling reaction. If the rate of oxidative addition is slow, the lifetime of the active catalyst is increased, providing more opportunity for it to participate in side reactions that lead to the formation of Pd-H species and subsequent dehalogenation.
-
-
Q3: Is N-protection of the aniline always necessary?
-
A3: Not always, but it is a very effective strategy to consider, especially when other optimization attempts have failed. The free amine can coordinate to the palladium center and alter its reactivity. Protecting the amine with a group like Boc removes this interaction and can significantly suppress dehalogenation.
-
-
Q4: How can I analytically monitor the extent of dehalogenation?
-
A4: You can monitor the reaction progress and quantify the ratio of desired product to the dehalogenated byproduct using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile product and byproduct by their mass-to-charge ratio.
-
¹H NMR Spectroscopy: Analysis of the crude reaction mixture will show characteristic signals for both the desired product and 2,4,6-trimethylaniline. The integration of these signals can provide a quantitative measure of the reaction outcome.
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol provides a method for protecting the amine functionality, which can be a crucial step before attempting challenging cross-coupling reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)
-
Triethylamine (Et₃N) (1.2 equiv.) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equiv.) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling of N-Boc-3-Bromo-2,4,6-trimethylaniline
This protocol is a starting point for the Suzuki-Miyaura coupling of the N-protected substrate, designed to minimize dehalogenation.
Materials:
-
N-Boc-3-Bromo-2,4,6-trimethylaniline (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-3-Bromo-2,4,6-trimethylaniline, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Reaction Parameters on Dehalogenation
The following table summarizes the expected impact of various reaction parameters on the formation of the dehalogenated byproduct when working with sterically hindered bromoanilines.
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Promotes faster reductive elimination of the desired product.[2] |
| Base | Strong alkoxides (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of Pd-H species. |
| Solvent | Protic (e.g., EtOH, MeOH) | Aprotic (e.g., Toluene, Dioxane, THF) | Minimizes the solvent as a hydride source.[1] |
| Temperature | High (>100 °C) | Moderate (60-80 °C) | Dehalogenation can have a higher activation energy. |
| Substrate | Unprotected Aniline (N-H) | N-Protected Aniline (e.g., N-Boc) | Prevents interaction of the N-H group with the catalyst/base. |
Part 4: Mechanistic Visualization
The following diagrams illustrate the key catalytic cycles involved in a typical cross-coupling reaction and the competing dehalogenation pathway.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
This guide provides a comprehensive framework for understanding and mitigating dehalogenation side reactions when working with this compound. By systematically evaluating and optimizing your reaction conditions based on the principles outlined here, you can significantly improve the efficiency and success of your synthetic endeavors.
References
- Benchchem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- Benchchem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
Sources
Technical Support Center: Optimizing Temperature and Reaction Time for 3-Bromo-2,4,6-trimethylaniline Couplings
This guide offers in-depth technical assistance for researchers, scientists, and drug development professionals tackling the complexities of cross-coupling reactions with the sterically hindered substrate, 3-Bromo-2,4,6-trimethylaniline. The focus of this document is to provide structured troubleshooting advice and frequently asked questions (FAQs) to optimize critical reaction parameters, namely temperature and reaction time, for enhanced yield and purity.
The Challenge of Steric Hindrance with this compound
This compound is a notoriously challenging substrate for cross-coupling reactions. The primary difficulty arises from the significant steric bulk created by the three methyl groups on the aniline ring. The two ortho methyl groups effectively shield the bromine atom, impeding the crucial oxidative addition step to the catalyst's metal center. This steric hindrance necessitates meticulous optimization of reaction conditions to facilitate C-N or C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is resulting in low yields. Where should I begin my optimization?
A1: For sterically demanding substrates such as this compound, temperature is the most critical parameter to investigate first. The steric congestion around the C-Br bond requires a higher activation energy for the oxidative addition step in the catalytic cycle.[1]
-
Initial Strategy: Commence with a moderately high temperature, in the range of 80-110 °C, and carefully monitor the reaction's progress using TLC or LC-MS.[2]
-
Troubleshooting Low Conversion: If you observe minimal conversion after a few hours, a gradual, stepwise increase in temperature by 10-15 °C is a logical next step. It is important to be cautious, as excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products.[3]
Q2: What are the best practices for selecting a catalyst and ligand system for this hindered aniline?
A2: The choice of the catalyst and ligand is pivotal for success. For Buchwald-Hartwig aminations involving hindered aryl halides, the use of bulky, electron-rich phosphine ligands is highly recommended.[2] These ligands facilitate the formation of a highly active, monoligated palladium(0) species, which is crucial for the challenging oxidative addition step.
| Catalyst/Ligand System | Recommended Starting Temperature Range (°C) | Key Characteristics and Considerations |
| Pd₂(dba)₃ with XPhos | 90-120 | XPhos is a bulky, electron-rich ligand known to be effective for sterically hindered substrates.[4] |
| Pd(OAc)₂ with SPhos | 80-110 | SPhos is another highly active Buchwald ligand suitable for challenging couplings.[5] |
| G3/G4 Palladacycles | 70-100 | These pre-formed catalysts often exhibit higher activity and may allow for lower reaction temperatures.[6] |
Q3: How can I identify catalyst decomposition, and what measures can I take to prevent it?
A3: A visual indication of catalyst decomposition is the formation of a black precipitate, known as palladium black.[3] This is often a consequence of either excessively high temperatures or prolonged reaction times.
Preventative Measures:
-
Temperature Control: Employ the lowest possible temperature that still affords a reasonable reaction rate.
-
Ligand Stability: Utilize thermally stable ligands, such as the biarylphosphine ligands developed by Buchwald.
-
Inert Atmosphere: Meticulously ensure the reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3]
Troubleshooting Guide: Common Issues and Strategic Solutions
Issue 1: The reaction stalls before reaching completion.
-
Potential Causes: This is often due to catalyst deactivation or insufficient thermal energy to overcome the activation barrier of the sterically hindered substrate.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting stalled reactions.
Issue 2: I am observing significant side product formation, particularly hydrodehalogenation.
-
Likely Cause: This side reaction, where the bromine is replaced by a hydrogen atom, is often promoted by excessively high temperatures or extended reaction times.
-
Corrective Actions:
-
Temperature Reduction: Lower the reaction temperature by 10-20 °C. This can often suppress the rate of hydrodehalogenation relative to the desired coupling reaction.
-
Time Optimization: Closely monitor the reaction's progress. Once the consumption of the starting material plateaus, it is advisable to stop the reaction to prevent the accumulation of byproducts from prolonged heating.
-
Issue 3: My results are inconsistent from one run to the next.
-
Probable Causes: Inconsistent results can often be traced back to variations in the purity of reagents and the rigor of the experimental setup.
-
Solutions for Reproducibility:
-
Solvent Quality: Always use anhydrous, degassed solvents. Trace amounts of water or oxygen can have a detrimental effect on the catalyst's activity.[7]
-
Base Purity and Strength: For hindered systems, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.[8] Ensure the base is fresh and has been stored under inert conditions.
-
Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is critical.[3]
-
Experimental Protocol: A General Procedure for Optimizing Buchwald-Hartwig Amination
This protocol serves as a general starting point for the optimization of the coupling of this compound with a primary or secondary amine.
-
Reagent Preparation:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), and a suitable base (e.g., NaOtBu, 1.4 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Introduce the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
-
Optimization of Temperature and Time:
-
Immerse the Schlenk tube in a pre-heated oil bath set to the initial target temperature (e.g., 90 °C).
-
Ensure vigorous stirring of the reaction mixture.
-
Monitor the reaction's progress at regular intervals (e.g., every 1-2 hours) by analyzing small aliquots by TLC or LC-MS.
-
If the reaction is proceeding slowly after 4-6 hours, consider increasing the temperature by 10 °C.
-
Continue this process of monitoring and temperature adjustment as necessary.
-
Once the starting material is consumed or the reaction has stalled, allow the mixture to cool to room temperature.
-
-
Work-up and Analysis:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Visualizing the Catalytic Cycle and Key Optimization Points
Caption: Key temperature-dependent steps in the Buchwald-Hartwig catalytic cycle.
This technical guide is designed to equip you with the foundational knowledge and troubleshooting strategies to successfully navigate the challenges of coupling reactions with this compound. A systematic and informed approach to optimizing temperature and reaction time is key to achieving high yields and purity with this demanding substrate.
References
- Title: Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine Source: Benchchem URL
- Title: Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates Source: Benchchem URL
- Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL
- Title: Technical Support Center: Suzuki Coupling of Sterically Hindered Bromopyridines Source: Benchchem URL
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL
- Title: Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine Source: Benchchem URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions Source: RSC Publishing URL
- Title: Buchwald–Hartwig amin
- Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)
- Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchG
- Title: Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure Source: PubMed URL:[Link]
- Title: Help troubleshooting a Buchwald-Hartwig amin
- Title: A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions Source: N
- Title: A Comprehensive Technical Guide to the Synthesis of Substituted Anilines Source: Benchchem URL
- Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen URL:[Link]
- Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Title: Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions Source: ResearchG
- Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]
- Title: Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts Source: arizona.edu URL:[Link]
- Title: Ligand-guided pathway selection in nickel-catalyzed couplings of enals and alkynes Source: RSC Publishing URL:[Link]
- Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Public
- Title: Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: PubMed URL:[Link]
- Title: Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles Source: N
- Title: Recent Advances on Palladium Radical Involved Reactions Source: ACS Public
- Title: Palladium catalysed aryl amination reactions in supercritical carbon dioxide Source: PubMed URL:[Link]
- Title: Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles Source: N
- Title: Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles Source: PubMed URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2,4,6-trimethylaniline
As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven procedures and troubleshooting insights for handling reactions that include 3-Bromo-2,4,6-trimethylaniline. The methodologies described herein are grounded in fundamental chemical principles to ensure both efficiency and safety in your laboratory operations.
Part 1: Critical Safety & Handling FAQs
Before initiating any experimental work, a thorough understanding of the associated hazards is paramount.
Q: What are the primary hazards associated with this compound?
A: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[3] As with many aniline derivatives, appropriate caution should be exercised to avoid exposure.[4]
Q: What personal protective equipment (PPE) is mandatory when handling this compound?
A: Due to its hazard profile, a comprehensive PPE strategy is required. This includes:
-
Gloves: Wear appropriate chemical-resistant gloves and inspect them before use.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]
Part 2: Physicochemical Properties for Work-up Design
A successful work-up is predicated on understanding the physical and chemical properties of the target molecule and impurities.
Q: What are the key physical properties of this compound that influence work-up and purification?
A: The properties of this compound dictate the choice of solvents and techniques for its isolation. Its basicity, low melting point, and solubility profile are the most critical factors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Work-up |
|---|---|---|
| Molecular Formula | C₉H₁₂BrN | --- |
| Molecular Weight | 214.10 g/mol | Used for all stoichiometric calculations.[6] |
| Appearance | White to light brown powder or solid.[1][7] | Visual confirmation of the starting material's state. |
| Melting Point | 34.5–39.5 °C | The compound is a low-melting solid; it may appear as an oil if impure or on a warm day.[6][7] |
| Boiling Point | 172-173 °C @ 24 mmHg | High boiling point indicates it is not volatile under standard conditions.[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol.[8] | This is the fundamental property enabling liquid-liquid extraction for purification. |
| Basicity (pKa) | The amino group is basic. | Allows for selective separation from neutral or acidic compounds via acid-base extraction. |
Part 3: General Aqueous Work-up Strategy
Most reactions involving this aniline will conclude with an aqueous work-up to separate the crude product from the reaction medium. The following is a generalized, robust procedure.
Q: What is a standard, reliable work-up procedure for a reaction where this compound is either a reactant or the product?
A: A multi-step liquid-liquid extraction is the cornerstone of the work-up. The goal is to use the compound's basicity and organic solubility to isolate it from salts, and acidic or water-soluble byproducts.
Caption: General workflow for the aqueous work-up of reactions.
Experimental Protocol: General Aqueous Work-up
This protocol assumes the reaction was run in an organic solvent and the desired compound is neutral or basic.
-
Reaction Quenching:
-
Cool the reaction vessel to 0-10 °C using an ice bath. This mitigates any exothermic events during the quench.
-
Slowly add a suitable aqueous solution (e.g., deionized water, saturated NH₄Cl) to quench any reactive reagents.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an immiscible organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane). The volume should be sufficient to dissolve your product fully.
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the organic layer (note: DCM is denser than water, while EtOAc is less dense).
-
-
Aqueous Washes (Perform sequentially as needed):
-
Acid Wash (to remove basic impurities): Add 1 M HCl to the separatory funnel containing the organic layer. Shake and separate. This will protonate basic species, including unreacted aniline, pulling them into the aqueous layer.
-
Base Wash (to remove acidic impurities): Add saturated NaHCO₃ solution. Shake and separate. This will deprotonate acidic species, pulling them into the aqueous layer.
-
Brine Wash (to remove water): Add saturated NaCl solution. Shake and separate. This removes the bulk of dissolved water from the organic layer and helps break emulsions.
-
-
Drying and Concentration:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes until the solvent is clear.
-
Filter or decant the dried solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator to yield the crude product.
-
Part 4: Troubleshooting & FAQs
Q: My product seems to have low yield and I suspect it's in the aqueous layer. How do I recover it?
A: This is a classic issue when working with amines. If your aqueous layer was made acidic during the work-up (e.g., an acid wash), your amine-containing product has likely formed a water-soluble ammonium salt.
-
Solution: Test the pH of the aqueous layer. If it is acidic, add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >9. This deprotonates the ammonium salt, returning the neutral, water-insoluble aniline. Re-extract this basified aqueous layer 2-3 times with your organic solvent (e.g., EtOAc, DCM) to recover your product.
Q: I'm getting a persistent emulsion during the extraction. What should I do?
A: Emulsions are common with aniline derivatives.
-
Solution:
-
Add Brine: The first and easiest step is to add a significant volume of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often helps break the emulsion.
-
Patience: Let the separatory funnel stand undisturbed for 20-30 minutes.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Rinse the Celite with fresh extraction solvent.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q: My product is supposed to be a solid, but it's an oil after concentration. Is this a problem?
A: Not necessarily. This compound has a low melting point (around 35-40°C).[6][7] The presence of residual solvent or minor impurities can depress the melting point further, causing it to present as an oil at room temperature.
-
Solution:
-
High Vacuum: Ensure all solvent is removed by placing the flask on a high-vacuum line for several hours.
-
Induce Crystallization: Try cooling the flask in an ice bath and scratching the inside surface with a glass rod to provide a nucleation site.
-
Purification: If it remains an oil, it likely requires further purification (see Part 5).
-
Q: How do I remove unreacted this compound starting material from my non-basic product?
A: This is a scenario where the basicity of the starting material is advantageous.
-
Solution: Dissolve the crude mixture in a suitable organic solvent (EtOAc, ether, DCM). Perform an extraction with dilute aqueous acid (e.g., 1-2 M HCl). The basic aniline starting material will react to form its water-soluble salt and be removed in the aqueous phase. Your non-basic product will remain in the organic layer. Wash the organic layer with brine, dry, and concentrate.
Part 5: Purification Strategies
Crude products almost always require purification. The choice between recrystallization and chromatography depends on the physical state and purity of the material.
Q: What is the best way to purify the final compound?
A: The optimal method depends on the nature of the crude product. If the product is a solid with relatively high purity, recrystallization is preferred. If it is an oil or a highly impure solid, column chromatography is the method of choice.
Caption: Decision tree for selecting a purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., heptane, ethanol/water, isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Experimental Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase for most applications.
-
Eluent Selection: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point for anilines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent.
-
Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Pass the eluent through the column using positive pressure (air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
References
- ECHA, (n.d.). Brief Profile: this compound. [Link]
- ChemBK, (2024). This compound. [Link]
- PubChem, (n.d.). This compound. [Link]
- Wikipedia, (n.d.). 2,4,6-Trimethylaniline. [Link]
- Kumar, P. (2022). PREPARATION OF 2,4,6, TRIBROMO ANILINE. YouTube. [Link]
- OEHHA, (2011). 2,4,6-Trimethylaniline and Its Salts. [Link]
- Homework.Study.com, (n.d.). Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid.... [Link]
- Organic Syntheses, (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
- vibzz lab, (2022). Tribromoaniline : Synthesis. YouTube. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.fi [fishersci.fi]
- 3. chemical-label.com [chemical-label.com]
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- 5. fishersci.com [fishersci.com]
- 6. 3-溴-2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Characterization of Unexpected Byproducts in 3-Bromo-2,4,6-trimethylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2,4,6-trimethylaniline. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and characterizing unexpected byproducts that may arise during its various chemical transformations. As a sterically hindered and electronically distinct substituted aniline, this compound presents unique challenges and reaction pathways that can lead to unforeseen impurities. This resource aims to equip you with the knowledge to anticipate, identify, and address these challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common observational problems during your experiments and links them to potential unexpected byproducts, providing a clear path for investigation and resolution.
Issue 1: An unexpected, non-polar spot is observed on my TLC plate, running close to the solvent front and higher than my starting material.
Potential Cause: You are likely observing the formation of 2,4,6-trimethylaniline , the product of reductive dehalogenation.[1] This is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where hydride sources may be present, or under certain hydrogenation conditions.[2][3] The removal of the polar bromine atom significantly decreases the polarity of the molecule, causing it to have a higher Rf value on normal-phase silica gel.
Troubleshooting & Characterization Workflow:
-
Isolate the Byproduct: Perform flash column chromatography to isolate the non-polar impurity.
-
Mass Spectrometry Analysis:
-
Acquire a mass spectrum of the isolated byproduct.
-
Expected Observation: The key diagnostic feature will be the absence of the characteristic bromine isotopic pattern (a 1:1 ratio of M+ and M+2 peaks). You should observe a molecular ion peak corresponding to the mass of 2,4,6-trimethylaniline (C₉H₁₃N, exact mass: 135.10).[4]
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the isolated byproduct.
-
Expected ¹H NMR (in CDCl₃): You should see a singlet for the aromatic protons around 6.8 ppm, a broad singlet for the -NH₂ protons (which may vary in chemical shift and intensity), and two singlets for the methyl groups (one for the para-methyl and one for the two ortho-methyls) around 2.2-2.3 ppm.[5][6][7]
-
Expected ¹³C NMR (in CDCl₃): Expect to see signals corresponding to the aromatic carbons and the three methyl groups. The spectrum will be simpler than that of the starting material due to the higher symmetry.[8]
-
-
Confirmation: Compare the acquired spectra with a known standard of 2,4,6-trimethylaniline or with literature data.[4][5][6][7][8]
Prevention & Mitigation:
-
Optimize Reaction Conditions: In cross-coupling reactions, ensure your reagents are anhydrous and of high purity. Scrutinize your choice of ligand and base, as some may promote reductive dehalogenation.[3]
-
Use a Hydride Scavenger: In some cases, the addition of a mild hydride scavenger can suppress this side reaction.
Issue 2: My reaction mixture has developed a dark color (red, brown, or black), and I see several new, more polar spots on my TLC.
Potential Cause: This is often indicative of oxidation and/or dimerization/oligomerization of the aniline moiety.[9][10][11] Aromatic amines are susceptible to oxidation, which can be promoted by air, trace metals, or certain reagents.[9] This can lead to the formation of colored species like azoxybenzenes, azobenzenes, and other complex oligomers.[9][12]
Troubleshooting & Characterization Workflow:
-
Initial Analysis (LC-MS): An initial LC-MS analysis of the crude reaction mixture is highly informative.
-
Expected Observation: Look for masses corresponding to dimeric species. For example, the formation of an azoxy-dimer would have a molecular weight of 440.10 g/mol (for the dibromo species), while an azo-dimer would be 424.11 g/mol . Also, look for corresponding dehalogenated or partially dehalogenated dimers.
-
-
Isolation and Spectroscopic Analysis:
-
Isolating these byproducts can be challenging due to their polarity and potential for streaking on silica gel. Reverse-phase chromatography may be more effective.
-
¹H NMR: The aromatic region of the NMR spectrum for these dimers will be complex. You may observe a loss of the -NH₂ signal and the appearance of new aromatic signals.
-
UV-Vis Spectroscopy: Many of these colored byproducts have characteristic absorbances in the visible region, which can be a useful diagnostic tool.
-
-
FT-IR Spectroscopy: Look for the appearance of N=N or N=N-O stretching frequencies.
Prevention & Mitigation:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heating, as this can accelerate oxidation processes.
-
Purity of Reagents: Ensure that starting materials and reagents are free from oxidizing impurities.
Issue 3: In a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination), I observe a significant amount of a byproduct with a mass corresponding to my starting material plus a hydrogen atom, and the loss of bromine.
Potential Cause: This is another manifestation of reductive dehalogenation , a common side reaction in many palladium-catalyzed processes.[1][2][3]
Troubleshooting & Characterization:
The troubleshooting and characterization workflow for this issue is identical to that described in Issue 1 . The key is to confirm the identity of the byproduct as 2,4,6-trimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected byproducts in reactions with this compound?
A1: The most common sources are:
-
Reductive Dehalogenation: Loss of the bromine atom to form 2,4,6-trimethylaniline, especially in palladium-catalyzed reactions.[1][2][3]
-
Oxidation: The aniline group is susceptible to oxidation, leading to colored dimers and oligomers.[9][10][11][12]
-
Polysubstitution: In electrophilic aromatic substitution reactions, the strong activating nature of the amino group can lead to multiple substitutions if the reaction is not carefully controlled.[11]
-
Reaction with Lewis Acids: In reactions like Friedel-Crafts, the basic amino group can react with the Lewis acid catalyst, deactivating the ring and leading to side reactions.[11]
Q2: I am performing a Suzuki coupling reaction. What byproducts should I be aware of?
A2: In addition to the potential for reductive dehalogenation of your starting material (see Issue 1), you should also be aware of:
-
Homocoupling: Dimerization of your boronic acid or ester partner can occur.
-
Protodeboronation: Your boronic acid or ester can react with trace water or protic solvents to be replaced by a hydrogen atom.
-
Hydrolysis of the Imine Bond: If your molecule contains an imine, it may be susceptible to hydrolysis under the reaction conditions, especially if water is present.[13]
Q3: How can I differentiate between positional isomers if they form as byproducts?
A3: Differentiating positional isomers requires careful spectroscopic analysis:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern. 2D NMR techniques like COSY and NOESY can be invaluable in establishing through-bond and through-space correlations, respectively, to determine the exact structure.
-
¹³C NMR: The number of unique carbon signals will differ between isomers of different symmetries.
-
LC-MS/MS: Fragmentation patterns in tandem mass spectrometry can sometimes provide clues to the substitution pattern.
Q4: My starting material, this compound, appears to be degrading upon storage. What is happening?
A4: Like many anilines, this compound can be sensitive to light and air.[14] Degradation is likely due to slow oxidation, which can cause the material to darken in color. To ensure its integrity, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere and refrigerated.
Data & Diagrams
Table 1: Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃) | Key Mass Spec Features |
| This compound | C₉H₁₂BrN | 214.10 | Aromatic H (singlet), NH₂ (broad singlet), three distinct methyl singlets | Characteristic 1:1 M+, M+2 isotopic pattern for bromine |
| 2,4,6-trimethylaniline | C₉H₁₃N | 135.21 | Aromatic H (singlet, ~6.8 ppm), NH₂ (broad singlet), two methyl singlets (~2.2-2.3 ppm) | Molecular ion at m/z 135. No bromine isotopic pattern.[4] |
| Azo-dimer (dibromo) | C₁₈H₂₀Br₂N₂ | 424.18 | Complex aromatic region, absence of NH₂ signal | Isotopic pattern for two bromine atoms (M+, M+2, M+4) |
Diagrams
Workflow for Investigating an Unknown Byproduct
Caption: Common side reaction pathways for this compound.
References
- PubChem. (n.d.). 2,4,6-Trimethylaniline. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2,4,6-Trimethylaniline. Wiley.
- Wired Chemist. (n.d.). 2,4,6-trimethylaniline Proton Full Spectrum.
- SpectraBase. (n.d.). 2,4,6-Trimethylaniline - Optional[13C NMR] - Chemical Shifts. Wiley.
- Beltrán, F. J., Rivas, F. J., & Montero-de-Espinosa, R. (2003). Study of the aromatic by-products formed from ozonation of anilines in aqueous solution.
- Reddy, B. V. S., et al. (2020). Dearomatization–scission–aromatization of anilines: En route to synthesis of 3,3-disubstituted oxindoles with a wide range of heteroatom nucleophiles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wang, Y., et al. (2022). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters, 24(20), 3734–3739.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Li, C., et al. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 2(7), 1624–1633.
- Stejskal, J., et al. (2013). The formation of aniline dimers. ResearchGate.
- Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Chemistry Steps.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- NIST. (n.d.). This compound. NIST WebBook.
- Zhang, R., et al. (2018). Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. RSC Advances, 8(2), 949-959.
- Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Al-Douh, M. H. (2017). Synthesis and Characterization of some Anilines Oxidative Coupling Products. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 14893-14897.
- PubChemLite. (n.d.). This compound (C9H12BrN).
- Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
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- Thomas, A. A., et al. (2018). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 140(42), 13680–13684.
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5281-5297.
- Wikipedia. (n.d.). 2,4,6-Tribromoaniline.
- Sharma, S., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12550–12558.
- Reddy, G. O., et al. (2008). Identification, isolation, synthesis and characterization of dimer impurities and controled the impurites in Prazoles. ResearchGate.
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improving the stability of 3-Bromo-2,4,6-trimethylaniline under reaction conditions
Welcome to the technical support guide for 3-Bromo-2,4,6-trimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during its use in chemical synthesis. By understanding the inherent reactivity of this sterically hindered aniline, you can proactively mitigate degradation and improve reaction outcomes.
Section 1: Understanding the Molecule's Stability Profile
This compound is a valuable building block, but its structure presents unique stability considerations. The electron-rich aniline ring, substituted with activating methyl groups, is highly susceptible to oxidation. Simultaneously, the bromine atom can be labile under certain catalytic conditions. The steric hindrance from the two ortho-methyl groups influences the accessibility of the amine and its overall reactivity. This guide provides solutions to common problems arising from these characteristics.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has darkened from its original light brown color. Is it still usable?
A1: Anilines, in general, are prone to darkening upon exposure to air and light.[1][2] This discoloration is typically due to the formation of oxidized impurities and oligomers, which can be highly colored. While minor color change may not significantly impact some reactions, a dark brown or purple coloration suggests considerable degradation. For sensitive applications, such as catalysis or pharmaceutical synthesis, it is highly recommended to purify the material (e.g., by recrystallization or column chromatography) or use a fresh, properly stored sample.
Q2: What are the primary degradation pathways for this compound under typical reaction conditions?
A2: The two most common degradation pathways are:
-
Oxidation: The electron-rich amino group makes the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or even trace metal impurities. This process often leads to the formation of complex, colored polymeric materials.[2][3]
-
Debromination: The carbon-bromine bond can be cleaved under various conditions, particularly in the presence of certain transition metal catalysts (e.g., Palladium) with strong reducing agents or specific ligands, or under photochemical conditions.[4][5]
Q3: How does pH affect the stability of this compound?
A3: The pH of the reaction medium is critical.
-
Acidic Conditions: In strong acid, the aniline nitrogen is protonated to form an anilinium salt (-NH3+). This deactivates the ring towards electrophilic substitution but can make the compound more soluble in aqueous media.[6] However, very strong oxidizing acids (like nitric acid) can lead to uncontrolled oxidation and degradation.[3]
-
Neutral/Basic Conditions: In its free base form, the amino group is a powerful activating group, making the molecule highly reactive but also more prone to oxidation. The stability of the neutral form is generally lower in the presence of oxygen. The choice of base is crucial in reactions; non-nucleophilic, sterically hindered bases are often preferred to avoid side reactions with the aniline itself.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise when using this compound in common synthetic transformations.
Issue 1: Reaction Mixture Turns Dark Brown or Black During a Cross-Coupling Reaction
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of the Aniline | The reaction conditions (e.g., elevated temperature, presence of a base, exposure to air) are promoting the oxidation of the electron-rich aniline. This is a very common issue with aniline substrates.[2] | 1. Degas Thoroughly: Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst and substrate. Maintain a positive pressure of inert gas throughout the reaction. 2. Use High-Purity Reagents: Ensure solvents are anhydrous and free of peroxides. Use fresh, high-purity catalysts and ligands. |
| Catalyst Decomposition | The palladium catalyst may be decomposing to form palladium black, especially at high temperatures or if ligand coordination is poor. | 1. Lower Reaction Temperature: If possible, screen lower temperatures. 2. Choose a Robust Ligand: Utilize sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that form stable complexes with palladium and can protect it from decomposition. |
| Incompatible Base | A strong, unhindered base might be reacting with the substrate or promoting side reactions. | Use a weaker or more sterically hindered base. For example, consider switching from NaOtBu to K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU, if compatible with the reaction mechanism. |
Workflow: Minimizing Oxidation in a Catalytic Reaction
Caption: Inert atmosphere setup workflow.
Issue 2: Significant Formation of the Debrominated Byproduct (2,4,6-trimethylaniline)
| Potential Cause | Explanation | Recommended Solution |
| Hydrodebromination | This is a common side reaction in palladium-catalyzed reactions, where a hydride source (from solvent, reagents, or side reactions) leads to the reductive cleavage of the C-Br bond. | 1. Avoid Protic Solvents: If possible, use aprotic solvents like toluene, dioxane, or THF instead of alcohols unless they are essential for the reaction. 2. Scrutinize Reagents: Ensure reagents like boronic acids are not contaminated with borane, which can be a hydride source. |
| Catalyst/Ligand Choice | Some catalyst systems are more prone to promoting hydrodehalogenation. | 1. Ligand Screening: Switch to ligands that favor reductive elimination over β-hydride elimination or other hydride-forming pathways. Electron-rich and bulky ligands are often a good starting point. 2. Use Pre-catalysts: Employ well-defined palladium pre-catalysts that ensure a clean and rapid initiation of the catalytic cycle, minimizing the time the active catalyst is available for side reactions. |
Issue 3: Low Reactivity or Stalled Reaction in Acylation or Alkylation
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The two ortho-methyl groups severely block access to the nitrogen atom, making it a poor nucleophile and hindering reactions directly at the amine. | 1. Increase Reaction Temperature: Carefully increase the temperature to provide sufficient energy to overcome the steric barrier. Monitor for decomposition. 2. Use a More Reactive Electrophile: Switch from an acid chloride to a more reactive acid anhydride or use an activating agent (e.g., EDC, HATU for amidations). 3. Catalysis: For N-arylations, consider using Buchwald-Hartwig amination conditions, which are specifically designed to couple sterically hindered amines. |
| Protonation of Amine | If the reaction generates an acid byproduct (e.g., HCl from an acid chloride), it will protonate the starting aniline, shutting down its nucleophilicity.[6] | Add a Non-Nucleophilic Base: Include at least one equivalent (often 1.5-2.0 eq.) of a base like pyridine, triethylamine, or DIPEA to scavenge the acid byproduct as it is formed. |
Logic Diagram: Overcoming Steric Hindrance
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Validation & Comparative
A-2-D-NMR-Guided-Tour-Validating-the-Structure-of-3-Bromo-2,4,6-trimethylaniline
By Dr. Emily Carter, Senior Application Scientist
Abstract
In the intricate world of drug development and chemical research, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For substituted aromatic compounds like 3-Bromo-2,4,6-trimethylaniline, seemingly minor differences in substituent patterns can lead to vastly different chemical properties and biological activities. This guide provides an in-depth, practical comparison of how modern two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as an indispensable tool for the precise structural validation of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to provide a self-validating system for structural elucidation.
Introduction: The Challenge of Isomeric Ambiguity
The synthesis of substituted anilines can often yield a mixture of isomers, or a final product whose substitution pattern is not immediately obvious from the synthetic route alone. This compound (C₉H₁₂BrN) presents a classic structural puzzle.[1][2][3] While 1D ¹H and ¹³C NMR provide initial clues, they often fall short in definitively assigning the positions of the bromine and the three methyl groups on the aniline ring. Overlapping signals in the aromatic region and the lack of direct proton-proton coupling information can make a conclusive assignment based solely on 1D data a challenging, if not impossible, task.[4][5]
This is where the power of 2D NMR spectroscopy comes to the fore. By spreading NMR information across two frequency dimensions, these experiments reveal correlations between nuclei, providing a detailed roadmap of the molecule's connectivity.[6][7] This guide will walk you through the logical application of three key 2D NMR experiments to unequivocally validate the structure of this compound.
The 2D NMR Toolkit: A Multi-faceted Approach to Structural Validation
To solve the structural puzzle of this compound, we will employ a combination of homonuclear and heteronuclear 2D NMR experiments.[8] Each experiment provides a unique piece of the puzzle, and together they offer a comprehensive and self-verifying picture of the molecular architecture.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] In our case, it will be crucial for identifying any through-bond interactions between the aromatic proton and adjacent methyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[10] This is the primary tool for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[10] HMBC is the key to connecting the different fragments of the molecule and definitively placing the substituents on the aromatic ring.
The synergistic application of these techniques provides a robust, cross-validated structural assignment.
Experimental Design and Rationale
A logical workflow is essential for efficiently and accurately determining the structure. The following diagram illustrates the experimental and analytical process.
Figure 1. A streamlined workflow for the 2D NMR-based structural validation of this compound.
Sample Preparation and 1D NMR Acquisition
A sample of approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). Standard 1D ¹H and ¹³C{¹H} NMR spectra were acquired on a 500 MHz spectrometer. These initial spectra provide the fundamental chemical shift information that will be correlated in the 2D experiments.
2D NMR Experimental Parameters
The following table outlines the key acquisition parameters for the 2D NMR experiments. These parameters are chosen to optimize resolution and sensitivity for a small molecule like this compound.[11][12]
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | Standard COSY | Gradient-selected HSQC | Gradient-selected HMBC |
| ¹H Spectral Width | 10 ppm | 10 ppm | 10 ppm |
| ¹³C Spectral Width | 180 ppm | 180 ppm | 180 ppm |
| Number of Increments (t₁) | 256 | 256 | 512 |
| Number of Scans per Increment | 4 | 2 | 8 |
| Relaxation Delay | 1.5 s | 1.5 s | 2.0 s |
| ¹JCH Coupling Constant | N/A | 145 Hz | N/A |
| ⁿJCH Coupling Constant | N/A | N/A | 8 Hz |
Rationale for Parameter Selection:
-
Gradient-selected sequences are used for HSQC and HMBC to improve data quality by minimizing artifacts.
-
The number of increments and scans are balanced to achieve adequate resolution in the indirect dimension (F1) and a good signal-to-noise ratio within a reasonable experiment time.
-
The ⁿJCH coupling constant in the HMBC experiment is optimized for typical two- and three-bond correlations in aromatic systems.
Step-by-Step Spectral Analysis and Structural Elucidation
Predicted ¹H and ¹³C NMR Data
Based on the proposed structure of this compound, we can predict the expected NMR signals. This provides a hypothesis to test against our experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities
| Position | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | C | - | - | ~142 |
| 2 | C | - | - | ~130 |
| 3 | C | - | - | ~120 |
| 4 | C | - | - | ~135 |
| 5 | CH | ~6.9-7.2 | s | ~130 |
| 6 | C | - | - | ~128 |
| 2-CH₃ | CH₃ | ~2.3 | s | ~20 |
| 4-CH₃ | CH₃ | ~2.2 | s | ~21 |
| 6-CH₃ | CH₃ | ~2.4 | s | ~18 |
| NH₂ | NH₂ | ~3.5-4.5 | br s | - |
Analysis of the HSQC Spectrum
The HSQC spectrum is the first point of analysis as it directly links protons to their attached carbons.
-
A cross-peak will be observed between the aromatic proton (H5) and its corresponding carbon (C5).
-
Cross-peaks will also be seen for each of the three methyl groups, correlating the methyl protons to their respective carbons.
-
The NH₂ protons will not show a correlation as they are not directly bonded to a carbon atom.
This experiment allows for the unambiguous assignment of all protonated carbons.
Analysis of the COSY Spectrum
The COSY spectrum for this compound is expected to be relatively simple.
-
There are no direct proton-proton couplings in the aromatic ring as the sole aromatic proton is isolated.
-
We might observe a very weak long-range coupling (⁴J) between the aromatic proton (H5) and the protons of the methyl group at C4. However, this is often not observed.
-
No other cross-peaks are expected, confirming the isolated nature of the aromatic proton.
Analysis of the HMBC Spectrum: The Key to Connectivity
The HMBC spectrum is the most information-rich experiment for this particular structural problem. It will allow us to piece together the entire molecule by observing long-range correlations. The following diagram illustrates the expected key HMBC correlations.
Figure 2. Expected key HMBC correlations for this compound.
Interpretation of Key HMBC Correlations:
-
From the Aromatic Proton (H5): This proton will show correlations to the carbons two bonds away (C4 and C6) and potentially three bonds away (C1 and C3). These correlations are crucial for placing the aromatic proton relative to the substituted carbons.
-
From the Methyl Protons:
-
The protons of the 2-CH₃ group will correlate to C1, C2, and C3.
-
The protons of the 4-CH₃ group will correlate to C3, C4, and C5.
-
The protons of the 6-CH₃ group will correlate to C1, C5, and C6.
-
-
From the NH₂ Protons: The amine protons may show correlations to C1 and C2/C6.
By systematically analyzing these correlations, we can build a connectivity map that confirms the substitution pattern. For instance, the correlation from the 4-CH₃ protons to the bromine-bearing carbon (C3) and the aromatic proton-bearing carbon (C5) is a powerful piece of evidence for their relative positions.
Data Summary and Structural Confirmation
The following table summarizes the key correlations observed in the 2D NMR spectra that lead to the final structural validation.
Table 2: Summary of Key 2D NMR Correlations for this compound
| Proton Signal | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| Aromatic H (H5) | None significant | C5 | C1, C3, C4, C6 |
| 2-CH₃ | None | 2-CH₃ Carbon | C1, C2, C3 |
| 4-CH₃ | None | 4-CH₃ Carbon | C3, C4, C5 |
| 6-CH₃ | None | 6-CH₃ Carbon | C1, C5, C6 |
| NH₂ | None | None | C1, C2, C6 |
The confluence of data from these experiments provides an unambiguous and self-consistent assignment of the structure of this compound. The HSQC experiment assigns the protonated carbons, the COSY (or lack thereof) confirms the isolated nature of the aromatic proton, and the HMBC spectrum provides the crucial long-range connectivity information that links all the substituents to their correct positions on the aromatic ring.
Conclusion: The Power of a Multi-dimensional Approach
While 1D NMR is a powerful tool, this guide demonstrates the superior resolving power and informational depth of 2D NMR for complex structural elucidation. For molecules like this compound, where isomeric ambiguity is a significant concern, a multi-pronged approach using COSY, HSQC, and HMBC is not just beneficial, but essential for rigorous scientific validation. This methodology provides a self-validating system where the data from each experiment corroborates the others, leading to a confident and unambiguous structural assignment. This level of certainty is paramount in fields such as medicinal chemistry and materials science, where structure dictates function.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-Bromo-2,4,6-trimethylaniline by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-Bromo-2,4,6-trimethylaniline, a substituted aniline derivative with potential applications in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth, scientifically grounded protocol for confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC), a technique revered for its high resolution, sensitivity, and reproducibility.[1] We will delve into the rationale behind the methodological choices, compare HPLC with alternative analytical techniques, and present the data in a clear, comparative format.
The Imperative of Purity in Drug Development
Substituted anilines are a prevalent motif in a wide array of pharmaceuticals.[2][3] The synthesis of these compounds can often lead to the formation of process-related impurities, such as unreacted starting materials, by-products from side reactions, and degradation products.[4] Even trace amounts of these impurities can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust analytical method to accurately quantify the purity of synthesized this compound is of paramount importance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For non-volatile and thermally labile compounds like many aniline derivatives, HPLC is often the method of choice over techniques like Gas Chromatography (GC), which may require derivatization to enhance volatility.[6][7][8]
Principle of Separation for this compound
Given the chemical nature of this compound (a moderately polar aromatic amine), a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[9] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic molecules will interact more strongly with the stationary phase and thus elute later.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[10][11][12]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[13] The choice of column dimensions and particle size is a balance between resolution, analysis time, and backpressure.[14][15]
-
Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification. A reference standard of this compound with known purity.
Chromatographic Conditions
The following conditions provide a robust starting point for the analysis of this compound. Optimization may be necessary based on the specific impurity profile of the synthesized batch.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency and backpressure for a wide range of analytes.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the aniline, leading to sharper peaks and improved retention.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[17] |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to scan a range of wavelengths to identify the optimal absorbance for the main compound and any impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Data Analysis and Purity Calculation
The purity of the synthesized compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength as the main compound. For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended method, it is insightful to compare its performance with other common analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation in a liquid phase based on polarity. | Separation of volatile compounds in the gas phase.[18] | Separation on a solid stationary phase with a liquid mobile phase. |
| Applicability to this compound | Ideal for this non-volatile, moderately polar compound.[5] | May require derivatization to increase volatility.[7] | Good for rapid, qualitative assessment of purity and reaction monitoring. |
| Resolution | High | High | Low to Moderate |
| Quantification | Highly accurate and precise. | Accurate with appropriate calibration. | Semi-quantitative at best. |
| Sensitivity | High, especially with sensitive detectors like PDA or MS. | Very high, particularly with detectors like FID or MS.[18] | Low |
| Sample Throughput | Moderate to high with an autosampler. | High with an autosampler. | High |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
Hypothetical Comparative Purity Data
| Analytical Technique | Purity (%) | Key Observations |
| HPLC | 98.5 | Baseline separation of the main peak from two minor impurities. |
| GC-FID (with derivatization) | 98.2 | Good separation, but the derivatization step adds complexity and potential for error. |
| TLC | >95 (visual estimation) | Main spot is prominent, with faint impurity spots visible. Not suitable for precise quantification. |
Trustworthiness and Method Validation
To ensure the trustworthiness of the HPLC method, a validation study should be performed in accordance with ICH guidelines.[12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This can be demonstrated by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Robust Framework for Purity Confirmation
This guide provides a comprehensive and scientifically sound framework for confirming the purity of synthesized this compound using HPLC. The detailed experimental protocol, grounded in the principles of reversed-phase chromatography and aligned with regulatory expectations, offers a reliable starting point for researchers in drug development. By understanding the rationale behind the methodological choices and comparing HPLC with alternative techniques, scientists can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their synthesized compounds. The self-validating nature of the proposed method, when fully executed, provides a high degree of assurance in the reported purity, a critical factor in the journey from discovery to clinical application.
References
- Analyst (RSC Publishing). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- University of Galway Research. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- RSC Publishing. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- ResearchGate. Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8) evaluated using a CROWNPAK CR-I(-) column.
- Pharmaguideline. Steps for HPLC Method Validation.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Veeprho. Aniline Impurities and Related Compound.
- RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- MicroSolv. Amide or Amino HPLC Columns What are the Differences - Tech Information.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Aurora Pro Scientific. HPLC Column Selection Guide.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Semantic Scholar. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Google Patents. US5117061A - Process of preparing substituted anilines.
- Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis.
- Chemistry Steps. Reactions of Aniline.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromoaniline Isomers in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, bromoanilines serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. However, the position of the bromo- and amino-substituents on the aromatic ring dramatically influences the substrate's reactivity. This guide provides an in-depth comparison of the performance of ortho-, meta-, and para-bromoaniline isomers in cornerstone palladium-catalyzed reactions, supported by experimental data and mechanistic insights to inform your reaction design and optimization.
The efficiency of a cross-coupling reaction is critically dependent on the electronic and steric properties of the substrates.[1] The choice between 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline can mean the difference between a high-yielding, rapid conversion and a sluggish, low-yielding reaction. Understanding the causality behind these differences is paramount for rational catalyst selection and process development.
Theoretical Underpinnings: Steric vs. Electronic Effects
The reactivity of bromoaniline isomers in palladium catalysis is governed by a delicate interplay of steric hindrance and electronic effects, which directly impact the rate-determining oxidative addition step of the catalytic cycle.
Electronic Effects: The amino group (-NH₂) is a powerful activating group. It exerts a dual electronic influence:
-
+R (Resonance) Effect: The lone pair on the nitrogen atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. This increased electron density at the carbon bearing the bromine atom can slow down the oxidative addition of the Pd(0) catalyst.
-
-I (Inductive) Effect: Due to the electronegativity of nitrogen, the amino group withdraws electron density from the ring via the sigma bond. This effect is strongest at the ortho position and diminishes with distance.
Steric Hindrance: This is most pronounced for the ortho-isomer (2-bromoaniline) . The proximity of the -NH₂ group to the C-Br bond can physically obstruct the approach of the bulky palladium-ligand complex, significantly retarding the rate of oxidative addition.[2][3][4]
Combining these factors, a general reactivity trend can be predicted:
-
4-Bromoaniline (para): Experiences the strongest electron-donating resonance effect, which could theoretically slow the reaction. However, it is sterically unhindered, allowing facile approach of the catalyst.
-
3-Bromoaniline (meta): The -NH₂ group's resonance effect does not extend to the meta position. It is primarily influenced by the weaker, electron-withdrawing inductive effect, making the C-Br bond more electron-deficient and susceptible to oxidative addition. It is also sterically unhindered.
-
2-Bromoaniline (ortho): Suffers from significant steric hindrance. While electronically activated by resonance, the physical blockade often dominates, making it the most challenging substrate of the three.[2][3][4]
Visualizing Isomer Effects
The following diagram illustrates the key steric and electronic factors at play for each bromoaniline isomer.
Caption: Steric and electronic factors influencing bromoaniline isomer reactivity.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. The choice of bromoaniline isomer has a profound impact on reaction efficiency. A comparative study on the micellar Suzuki cross-coupling of bromoanilines with 2-thienylboronic acid under identical conditions provides a clear illustration of their relative performance.[1]
Table 1: Suzuki-Miyaura Coupling of Bromoanilines with 2-Thienylboronic Acid[1]
| Bromoaniline Isomer | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
Analysis & Field Insights:
-
4-Bromoaniline (para): As predicted, the para-isomer provides the highest yield in the shortest time, indicating it is the most reactive substrate under these conditions.[1] Its sterically accessible nature allows for efficient catalysis.
-
2-Bromoaniline (ortho): Surprisingly, the ortho-isomer also performs well in a short reaction time. This suggests that for certain catalyst systems (like the Pd(dtbpf)Cl₂ used here), the steric hindrance can be overcome. The choice of bulky, electron-rich phosphine ligands is often crucial for facilitating reactions with ortho-substituted substrates.[5]
-
3-Bromoaniline (meta): The meta-isomer initially shows the lowest reactivity. However, with an extended reaction time, the yield improves significantly to become quantitative.[1] This highlights the influence of substituent position on the reaction kinetics.
Experimental Protocol: Micellar Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for comparing the reactivity of the bromoaniline isomers.
Materials:
-
Bromoaniline isomer (1.0 eq)
-
2-Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
Procedure:
-
To a suitable reaction vessel, add the bromoaniline isomer, 2-thienylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 wt% Kolliphor EL aqueous solution to the vessel.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product via column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for Suzuki-Miyaura cross-coupling reactions. The reactivity differences between the bromoaniline isomers primarily arise from the kinetics of the initial Oxidative Addition step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[6][7][8] The reactivity trends observed in Suzuki coupling are often mirrored here, as this reaction also proceeds through a Pd(0)/Pd(II) cycle initiated by oxidative addition.
While a direct side-by-side dataset is less common in the literature, general principles and scattered reports allow for a robust comparison:
-
4-Bromoaniline (para): Typically couples efficiently with a wide range of amines. The sterically unhindered nature and favorable electronics make it an ideal substrate.
-
3-Bromoaniline (meta): Also a very competent substrate. The lack of steric hindrance and the inductive electron withdrawal favor the initial oxidative addition step.
-
2-Bromoaniline (ortho): This isomer is notoriously challenging. The steric bulk of the ortho-amino group, combined with its potential to act as a coordinating ligand and poison the catalyst, often requires specialized, sterically demanding phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., KOt-Bu) to achieve reasonable yields.[9] The catalyst system must be carefully selected to favor C-Br activation over potential N-H activation or catalyst inhibition.[10]
Comparative Performance in Heck Reaction
The Heck reaction couples aryl halides with alkenes.[11][12] The mechanism involves oxidative addition followed by migratory insertion of the alkene.[13]
The expected reactivity trend generally holds: para > meta >> ortho .
-
4- and 3-Bromoaniline: Both isomers are effective substrates for the Heck reaction, with reactivity patterns similar to those seen in Suzuki and Buchwald-Hartwig couplings.[14]
-
2-Bromoaniline: The significant steric hindrance around the reaction center makes the intramolecular Heck reaction particularly difficult. The bulky palladium intermediate must coordinate to the alkene and then undergo insertion, both of which are sterically demanding steps. Successful couplings often require high temperatures and carefully optimized ligand systems.
Conclusion and Recommendations
The positional isomerism of bromoanilines has a profound and predictable impact on their reactivity in palladium-catalyzed cross-coupling reactions.
-
General Reactivity Trend: For most standard palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, Heck), the general order of reactivity is 4-bromoaniline (para) ≥ 3-bromoaniline (meta) > 2-bromoaniline (ortho) .
-
Para-Isomer (4-Bromoaniline): This is typically the most reactive and versatile isomer due to its sterically unhindered nature. It should be the first choice for initial reaction screening unless specific downstream synthetic requirements dictate otherwise.
-
Meta-Isomer (3-Bromoaniline): A highly competent substrate with reactivity often comparable to the para-isomer. The primary difference lies in the electronic effect of the amino group, which can subtly alter reaction kinetics.
-
Ortho-Isomer (2-Bromoaniline): This is the most challenging substrate. Its use requires careful consideration of the catalyst system. Key Recommendation: Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which are known to facilitate the challenging oxidative addition and reductive elimination steps for sterically hindered substrates.[15][16]
By understanding the interplay of steric and electronic effects, researchers can make informed decisions in catalyst selection and reaction design, ultimately leading to more efficient and successful synthetic outcomes.
References
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Palladium-Protein Oxidative Addition Complexes by Amine-Selective Acyl
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH.
- A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Form
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Heck Reaction—St
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- A Comparative Kinetic Analysis of 1-Bromo-1-propene in Heck Reactions. Benchchem.
- Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Navigating Steric Frontiers: A Comparative Guide to the Suzuki Coupling of 3-Bromo-2,4,6-trimethylaniline and 2-bromoaniline
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the steric and electronic properties of the coupling partners. This guide provides an in-depth technical comparison of the Suzuki coupling of two distinct bromoaniline substrates: the sterically encumbered 3-bromo-2,4,6-trimethylaniline and the less hindered 2-bromoaniline. Through an analysis of experimental data, we will explore the causal relationships behind experimental choices and provide validated protocols to navigate the challenges posed by steric hindrance.
The Dichotomy of Steric Hindrance and Electronic Effects
The Suzuki-Miyaura coupling is a robust and versatile method for carbon-carbon bond formation.[1] However, the substitution pattern on the aryl halide can dramatically influence reaction outcomes. In comparing this compound and 2-bromoaniline, we encounter a classic interplay of sterics and electronics.
2-Bromoaniline serves as our baseline, representing a moderately sterically hindered substrate due to the ortho-amino group. The amino group is electron-donating, which can slightly deactivate the aryl bromide towards oxidative addition, the rate-limiting step in many Suzuki couplings. However, its relatively smaller size allows for a wider range of effective catalyst systems.
This compound , in stark contrast, presents a significant steric challenge. The bromine atom is flanked by two ortho-methyl groups, and an additional methyl group is present para to the amino group. This extensive substitution severely hinders the approach of the palladium catalyst to the C-Br bond for oxidative addition. Overcoming this steric barrier necessitates carefully selected, highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Comparative Performance in Suzuki-Miyaura Coupling
The disparate steric environments of this compound and 2-bromoaniline lead to notable differences in their reactivity in Suzuki coupling reactions. While 2-bromoaniline can be coupled under relatively mild conditions with good yields, the successful coupling of its trimethylated counterpart often requires more forcing conditions or specialized catalysts.
Below is a table summarizing representative Suzuki coupling reactions for both substrates with various arylboronic acids, highlighting the differences in reaction conditions and yields.
| Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | 2 wt% Kolliphor EL in water | RT | 0.25 | 86 | [2] |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 | Inferred from multiple sources |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 4 | 32 | [3] |
| This compound | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 4 | 51 | [3] |
| This compound | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 4 | 45 | [3] |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 4 | 28 | [3] |
From the data, it is evident that 2-bromoaniline can undergo efficient coupling at room temperature in a short timeframe. In contrast, this compound requires elevated temperatures and a more specialized catalyst system, such as one employing the bulky and electron-rich tri(tert-butyl)phosphine ligand, to achieve moderate yields. The lower yields for the trimethylated aniline, even under optimized conditions, underscore the profound impact of steric hindrance on the reaction's efficiency.
Mechanistic Considerations and Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) center is often the most challenging step. The bulky ortho-substituents impede the approach of the palladium catalyst. To overcome this, ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species are necessary. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, are effective because they stabilize the monomeric Pd(0) complex and facilitate the cleavage of the C-Br bond.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of 2-bromoaniline and this compound. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
Protocol 1: Suzuki Coupling of 2-Bromoaniline with Phenylboronic Acid
This protocol is a generalized procedure based on established methods for unprotected ortho-bromoanilines.[4]
Materials:
-
2-Bromoaniline (1.0 mmol, 172 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aminobiphenyl.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from the literature for the coupling of sterically hindered this compound.[3]
Materials:
-
This compound (1.0 mmol, 214 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 8.1 mg) or a 10% solution in hexanes
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a glovebox, add this compound, phenylboronic acid, tris(dibenzylideneacetone)dipalladium(0), and potassium phosphate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask.
-
Add the tri(tert-butyl)phosphine ligand.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2',4',6'-trimethyl-[1,1'-biphenyl]-3-amine.
Conclusion
The Suzuki-Miyaura coupling of this compound and 2-bromoaniline provides a compelling case study on the impact of steric hindrance in cross-coupling reactions. While 2-bromoaniline reacts readily under standard conditions, the successful coupling of the sterically congested this compound necessitates a more tailored approach, including the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands and higher reaction temperatures. Understanding these steric and electronic effects is paramount for researchers in the rational design of synthetic routes to complex biaryl structures. The provided protocols offer validated starting points for the synthesis of these valuable building blocks, enabling the advancement of pharmaceutical and materials science research.
References
- DeLaude, L., & Fagnou, K. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(13), 2657-2663. [Link]
- Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]
Sources
Navigating Steric Mountains: A Comparative Guide to the Buchwald-Hartwig Amination of 3-Bromo-2,4,6-trimethylaniline
For researchers, medicinal chemists, and process development scientists, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of C–N bonds, a cornerstone of modern synthetic chemistry.[1] However, as molecular complexity increases, so do the steric challenges at the coupling interface. The synthesis of tetra-ortho-substituted biarylamines, for instance, represents a formidable synthetic hurdle. This guide provides an in-depth technical comparison of the Buchwald-Hartwig amination efficiency of the highly hindered 3-Bromo-2,4,6-trimethylaniline with other less sterically encumbered anilines. We will delve into the mechanistic nuances, present comparative experimental data, and offer robust protocols to empower scientists in overcoming these synthetic challenges.
The Steric Challenge: Why Ortho-Substituents Impede C–N Coupling
The presence of bulky groups at the ortho positions of both the aniline and the aryl halide introduces significant steric strain throughout the catalytic cycle of the Buchwald-Hartwig amination. This strain can manifest in several ways:
-
Inhibited Oxidative Addition: While less of a concern for aryl bromides compared to chlorides, severe steric hindrance on the aryl halide can slow the initial oxidative addition of the palladium(0) catalyst.
-
Difficult Ligand Association/Dissociation: The delicate balance of ligand coordination is crucial for catalytic turnover. Steric crowding can hinder the necessary conformational changes of the catalyst.
-
Slow Reductive Elimination: This is often the rate-limiting step in the coupling of sterically hindered substrates. The formation of the new C–N bond requires the two bulky aryl groups to come into close proximity within the coordination sphere of the palladium center, a process that is energetically unfavorable due to steric repulsion.
Comparative Reactivity: this compound in Focus
To objectively assess the reactivity of this compound, we have compiled and compared experimental data for its amination alongside other anilines with varying degrees of ortho-substitution. The following data, while sourced from different studies, utilizes similar state-of-the-art catalyst systems designed for hindered couplings, allowing for a reasonable comparison.
Table 1: Comparison of Buchwald-Hartwig Amination Yields for Various Anilines with an Aryl Bromide
| Aniline Substrate | Ortho Substituents | Aryl Halide | Catalyst System (Typical) | Yield (%) | Reference |
| Aniline | None | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | 95 | [2] |
| 2-Methylaniline | One | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | 92 | [2] |
| 2,6-Dimethylaniline | Two | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | 88 | [2] |
| This compound | Three | 2-Chlorotoluene | Pd(OAc)₂ / L4 | 94 | [3] |
| 2,6-Diisopropylaniline | Two (bulky) | 2-Chlorotoluene | Pd(OAc)₂ / L4 | 99 | [3] |
*L4 is a specialized carbazolyl-derived P,N-ligand designed for sterically hindered amination.
From the data, it is evident that while increasing ortho-substitution from aniline to 2,6-dimethylaniline leads to a slight decrease in yield with a standard bulky phosphine ligand, the use of highly specialized ligands enables the coupling of even exceptionally hindered anilines like this compound in excellent yields.[3] The successful coupling of this compound to form a tetra-ortho-substituted biarylamine underscores the remarkable progress in ligand design for the Buchwald-Hartwig amination.
Mechanistic Insights: The Role of Ligand Design
The success of coupling sterically demanding substrates like this compound is intrinsically linked to the evolution of phosphine ligands. Early generation catalysts were often ineffective for such transformations. Modern bulky, electron-rich monophosphine ligands, such as the biarylphosphines developed by the Buchwald group, have revolutionized the field.
These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step. More importantly, their steric bulk facilitates the crucial reductive elimination step. The ligand's large cone angle forces the aryl groups on the palladium intermediate into a conformation that favors C–N bond formation over competing side reactions like beta-hydride elimination.
Kinetic and computational studies have shown that for sterically congested couplings, reductive elimination is often the rate-determining step.[4] Ligands that are both bulky and electron-donating accelerate this step by destabilizing the palladium(II) intermediate and promoting the formation of the desired product.
Experimental Protocols
Synthesis of this compound
The starting material, this compound, can be synthesized from 2,4,6-trimethylaniline (mesidine) via electrophilic bromination.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,4,6-trimethylaniline (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the stirred aniline solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination of this compound with a Hindered Aryl Chloride
This protocol is adapted from a high-yielding procedure for the synthesis of tetra-ortho-substituted diarylamines.[3]
Materials:
-
This compound
-
2-Chloro-1,3,5-triisopropylbenzene (or other hindered aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Carbazolyl-derived P,N-ligand (L4) or a suitable bulky biarylphosphine ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Step-by-Step Protocol:
-
Inert Atmosphere: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Reagent Addition: Add this compound (1.0 eq.), the hindered aryl chloride (1.2 eq.), and NaOtBu (1.5 eq.).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-120 °C.
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Hindered Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
The successful Buchwald-Hartwig amination of highly sterically hindered substrates such as this compound is a testament to the power of rational catalyst design. While presenting a greater challenge than their less substituted counterparts, these couplings can be achieved in high efficiency with the appropriate choice of a modern, bulky phosphine ligand and optimized reaction conditions. This guide provides the foundational knowledge, comparative data, and practical protocols to enable researchers to confidently tackle the synthesis of sterically congested arylamines, pushing the boundaries of molecular construction.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.ACS Omega, 2020. [Link]
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.Synthesis, 2019. [Link]
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Bromo-2,4,6-trimethylaniline and its Precursor
This guide provides an in-depth spectroscopic comparison of the synthetic aromatic amine, 3-Bromo-2,4,6-trimethylaniline, and its direct precursor, 2,4,6-trimethylaniline (also known as mesidine). For researchers in synthetic chemistry and drug development, unequivocal structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process, offering a detailed fingerprint of molecular structure.[1][2][3] This document will explore how key techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are expertly applied to differentiate the product from its starting material, ensuring the successful confirmation of the synthetic transformation.
The Synthetic Pathway: From Mesidine to a Brominated Derivative
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The precursor, 2,4,6-trimethylaniline, possesses a highly activated aromatic ring due to the electron-donating effects of the amino (-NH₂) and three methyl (-CH₃) groups. This high reactivity allows for selective bromination at one of the vacant aromatic positions. The reaction replaces a hydrogen atom with a bromine atom, a transformation that introduces significant and readily detectable changes in the compound's spectroscopic profile.
Caption: Synthetic route from 2,4,6-trimethylaniline to this compound.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in the direct comparison of the product's spectra with those of the starting material. The following sections detail the expected changes across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy: The Disappearing Proton
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The most dramatic change expected in the ¹H NMR spectrum upon bromination of mesidine is in the aromatic region.
-
2,4,6-Trimethylaniline (Precursor): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and appear as a single signal (a singlet) typically around 6.8 ppm. The three methyl groups also produce distinct singlets, with the two ortho methyl groups appearing around 2.2 ppm and the single para methyl group at a slightly different shift, around 2.3 ppm. The amine (-NH₂) protons appear as a broad singlet, whose chemical shift can vary depending on solvent and concentration.
-
This compound (Product): The introduction of a bromine atom removes one of the aromatic protons. Consequently, the product's spectrum will show only one aromatic proton signal , a singlet, slightly downfield from the original due to the influence of the adjacent bromine. The methyl proton signals will also experience subtle shifts.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
Carbon NMR (¹³C NMR) is exceptionally sensitive to changes in the carbon framework.
-
2,4,6-Trimethylaniline (Precursor): The spectrum will show distinct signals for the aromatic carbons. Due to symmetry, only four aromatic carbon signals are expected: C-NH₂, C-CH₃ (ortho), C-H, and C-CH₃ (para).[4][5][6]
-
This compound (Product): The key diagnostic change is the appearance of a new signal corresponding to the carbon atom directly bonded to the bromine (C-Br). This signal typically appears in the 115-125 ppm range. The symmetry of the aromatic ring is broken, leading to a more complex spectrum with distinct signals for each of the six aromatic carbons. The chemical shifts of the carbons adjacent to the new C-Br bond will also be significantly affected.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy identifies the functional groups present in a molecule by measuring their characteristic vibrations.
-
2,4,6-Trimethylaniline (Precursor): The spectrum is characterized by N-H stretching vibrations (typically a doublet around 3350-3500 cm⁻¹) from the primary amine, C-H stretches from the aromatic ring and methyl groups (around 2900-3100 cm⁻¹), and aromatic C=C bending vibrations in the 1500-1600 cm⁻¹ region.[7]
-
This compound (Product): The N-H and C-H stretching vibrations will remain largely unchanged. The most significant new feature is the appearance of a C-Br stretching vibration in the fingerprint region, typically between 500 and 650 cm⁻¹.[8] This peak, while sometimes weak, is a key indicator of successful bromination.
Mass Spectrometry (MS): The Isotopic Signature of Bromine
Mass spectrometry provides the molecular weight and elemental composition of a compound. It is arguably the most definitive technique for confirming the incorporation of a bromine atom.[9]
-
2,4,6-Trimethylaniline (Precursor): The mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 135, corresponding to its molecular weight.[10]
-
This compound (Product): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a highly characteristic isotopic pattern in the mass spectrum. Instead of a single molecular ion peak, two peaks of almost equal intensity will be observed: one for the molecule containing ⁷⁹Br (M⁺) at m/z 214 and another for the molecule containing ⁸¹Br (M+2) at m/z 216.[8][11] This M and M+2 pattern is an unambiguous confirmation of the presence of a single bromine atom.[12]
Data Summary
| Spectroscopic Technique | 2,4,6-Trimethylaniline (Precursor) | This compound (Product) | Key Differentiator |
| ¹H NMR | ~6.8 ppm (s, 2H, Ar-H) | ~7.0 ppm (s, 1H, Ar-H) | Disappearance of one aromatic proton signal. |
| ¹³C NMR | No C-Br signal | C-Br signal (~115-125 ppm) | Appearance of a carbon-bromine signal. |
| IR Spectroscopy | No C-Br stretch | C-Br stretch (~500-650 cm⁻¹) | Presence of a new peak in the fingerprint region. |
| Mass Spectrometry | M⁺ peak at m/z 135 | M⁺ & M+2 peaks at m/z 214/216 (~1:1) | Characteristic bromine isotopic pattern. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Caption: General workflow for spectroscopic analysis and structural confirmation.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte (precursor or product) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all unique carbons (e.g., 1024 scans or more, depending on sample concentration).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify characteristic peaks corresponding to the functional groups present and compare the product spectrum to the precursor spectrum, paying close attention to the fingerprint region for the C-Br stretch.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI)). Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak(s). For the brominated product, confirm the presence of the M⁺ and M+2 peaks in an approximate 1:1 ratio.
By systematically applying these powerful spectroscopic techniques, researchers can confidently track the conversion of 2,4,6-trimethylaniline to this compound, ensuring the identity and purity of their final product. This multi-faceted analytical approach forms the bedrock of reliable and reproducible chemical synthesis.
References
- Williams, D. H., & Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning.
- Chemistry For Everyone. (2025, February 8). What Is Organic Spectroscopy?. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline. PubChem. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). 2,4,6-Trimethylaniline.
- University of Calgary. (n.d.). Mass Spectroscopy: Isotope Patterns.
- Wired Chemist. (n.d.). 2,4,6-trimethylaniline Proton Full Spectrum.
- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]
- SpectraBase. (n.d.). 13C NMR Spectrum of 2,4,6-Trimethylaniline.
- Wired Chemist. (n.d.). 2,4,6-trimethylaniline Carbon-13 Full Spectrum.
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- 12. youtube.com [youtube.com]
A Comparative Guide to the Reaction Kinetics of Aromatic Bromination: Spotlight on 3-Bromo-2,4,6-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Anilines
Halogenated anilines, such as 3-Bromo-2,4,6-trimethylaniline, are pivotal building blocks in organic synthesis. Their utility stems from the dual functionality of the amino group and the bromine substituent. The amino group serves as a handle for a vast array of transformations, including diazotization and amide bond formation, while the bromine atom enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
The kinetics of the bromination reaction are of paramount importance. Controlling the reaction rate and selectivity is crucial for maximizing yield, minimizing the formation of undesirable polybrominated byproducts, and ensuring process safety and economic viability. This guide will explore these kinetic aspects in detail.
The Mechanism of Electrophilic Aromatic Bromination
The bromination of anilines is a classic example of electrophilic aromatic substitution (EAS). The reaction mechanism proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
Figure 1: General Mechanism of Electrophilic Aromatic Substitution.
The amino group (-NH₂) is a powerful activating group, donating electron density into the benzene ring through resonance.[2] This significantly increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles and accelerating the reaction rate compared to benzene.[3] The ortho and para positions are particularly activated, which directs the incoming electrophile to these sites.[4]
However, the high reactivity of aniline presents a significant challenge: the reaction is often difficult to stop at monosubstitution, leading to the formation of di- or tri-brominated products.[2][4] For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline as the major product.[5]
Kinetic Analysis: A Comparative Overview
Direct kinetic data for the bromination of 2,4,6-trimethylaniline is not extensively reported in the literature. However, we can construct a robust analysis by examining kinetic studies of structurally similar compounds, such as 2,4-dimethylaniline and N,N,2-trimethylaniline.[6][7]
Factors Influencing Reaction Rate
The rate of bromination is influenced by several key factors:
-
Substrate Nucleophilicity: The electron-donating groups on the aniline ring increase its reactivity. The three methyl groups on 2,4,6-trimethylaniline, in addition to the amino group, make it an extremely activated substrate.
-
Nature of the Brominating Agent: The electrophilicity of the bromine source is critical. Molecular bromine (Br₂) is a common reagent, often used in a polar solvent like acetic acid.[8] N-bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[9]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and regioselectivity. Polar solvents can help to polarize the Br-Br bond, increasing its electrophilicity.[6]
-
Acidity: In acidic solutions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which dramatically slows down the reaction. The reaction rate is therefore inversely proportional to the acidity of the medium.[6][7]
-
Catalysis: Lewis acids or Brønsted acids can be used to increase the electrophilicity of the bromine agent.[10]
Comparative Kinetic Data
The following table summarizes kinetic data from studies on anilines with similar substitution patterns to 2,4,6-trimethylaniline. It is important to note that direct comparison of rate constants is challenging due to variations in experimental conditions. However, the data provides valuable insights into relative reactivities.
| Substrate | Brominating Agent/Conditions | Key Kinetic Findings | Reference |
| 2,4-Dimethylaniline | Br₂ in aqueous perchloric acid | The rate-determining step is the reaction between molecular bromine and the unprotonated amine. At higher bromide concentrations, the decomposition of the intermediate becomes partially rate-determining. | [7] |
| N,N,2-Trimethylaniline | Br₂ in aqueous perchloric acid | The reaction velocity is inversely proportional to the Hammett acidity function (h₀), confirming that the free amine is the reactive species. | [6] |
| Aniline | N-bromophthalimide (NBP) in acetonitrile-water | The reaction is first order with respect to both aniline and NBP, and is catalyzed by H⁺ ions. | [11] |
| Various Anilines | Potassium bromate in acid | The reaction is first order with respect to the oxidant and the substrate. Electron-withdrawing groups were found to accelerate this specific oxidation reaction. |
These studies collectively indicate that the bromination of 2,4,6-trimethylaniline will be extremely rapid and must be conducted under carefully controlled conditions to achieve selective monobromination at the 3-position. The steric hindrance provided by the two ortho-methyl groups will play a crucial role in directing the bromine to the sole available position, meta to the amino group.
Experimental Protocols for Kinetic Investigation
To quantitatively assess the reaction kinetics, a robust experimental setup is required. Spectrophotometry is a widely used technique for this purpose, as it allows for the real-time monitoring of the disappearance of bromine, which is colored.[12][13]
General Workflow for a Kinetic Run
Figure 2: Workflow for Spectrophotometric Kinetic Analysis.
Detailed Experimental Protocol
This protocol is a template for studying the kinetics of the bromination of 2,4,6-trimethylaniline with molecular bromine in an acetic acid/water solvent system.
Materials:
-
2,4,6-trimethylaniline (≥98%)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Thiosulfate (for quenching)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4,6-trimethylaniline in glacial acetic acid.
-
Prepare a stock solution of Br₂ in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Prepare various concentrations of aqueous acetic acid solutions (e.g., 90%, 80%, 70% v/v).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at the λ_max of Br₂ in the chosen solvent (approximately 400 nm).
-
Set the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette the required volumes of the 2,4,6-trimethylaniline stock solution and the aqueous acetic acid into a cuvette to achieve the desired final concentrations.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Zero the spectrophotometer with this solution (this will be the blank).
-
To initiate the reaction, rapidly inject the required volume of the Br₂ stock solution into the cuvette, mix quickly with the pipette tip, and immediately start recording the absorbance as a function of time.
-
Record data until the absorbance reaches a stable value, indicating the completion of the reaction.
-
-
Data Analysis:
-
To determine the order of the reaction with respect to bromine, plot ln(Absorbance) versus time. A linear plot indicates a pseudo-first-order reaction with respect to bromine. The pseudo-first-order rate constant (k') is the negative of the slope.
-
Repeat the experiment with different initial concentrations of 2,4,6-trimethylaniline while keeping the bromine concentration constant. Plot log(k') versus log([Aniline]). The slope of this line will give the order of the reaction with respect to the aniline.
-
The overall rate law can then be determined: Rate = k[2,4,6-trimethylaniline]ⁿ[Br₂]ᵐ, where n and m are the reaction orders.
-
Alternative Bromination Strategies and Their Kinetic Implications
To overcome the challenges of handling molecular bromine and to improve selectivity, alternative brominating agents are often employed.
N-Bromosuccinimide (NBS)
NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine, particularly in the presence of an acid catalyst.
-
Kinetic Profile: Reactions with NBS are often slower and more controllable than with Br₂. The reaction kinetics are typically first order in both the substrate and NBS.[11] The reactivity of NBS can be enhanced with catalysts such as mandelic acid or by using polar solvents.[6] This allows for fine-tuning of the reaction rate.
In-situ Generation of Bromine
Systems such as hydrogen peroxide with hydrobromic acid (H₂O₂-HBr) or sodium bromide with an oxidant like Oxone® can generate Br₂ in situ.[14]
-
Kinetic Profile: The overall reaction rate is dependent on the rate of bromine generation. This can provide a controlled, low concentration of bromine throughout the reaction, which can favor monobromination and suppress the formation of polybrominated byproducts. This method offers significant safety and handling advantages.
The choice of brominating agent will depend on the desired reaction rate, selectivity, and process safety considerations. For a highly activated substrate like 2,4,6-trimethylaniline, a milder, more controllable system like NBS or an in-situ generation method may be preferable to using molecular bromine directly.
Conclusion and Future Outlook
The synthesis of this compound requires a nuanced understanding of electrophilic aromatic substitution kinetics. Due to the high activation of the 2,4,6-trimethylaniline precursor, the reaction is expected to be extremely fast. Control over the reaction rate and selectivity can be achieved by modulating the acidity of the medium and by selecting an appropriate brominating agent.
While direct kinetic data for this specific transformation is sparse, a comparative analysis of related substituted anilines provides a strong framework for experimental design. Milder brominating agents such as N-bromosuccinimide or in-situ bromine generation systems offer promising alternatives to molecular bromine, providing greater control and enhanced safety profiles.
Future research should focus on obtaining precise rate constants and activation parameters for the bromination of 2,4,6-trimethylaniline under various conditions. This data would be invaluable for the rational design of large-scale, efficient, and selective syntheses of this compound and other valuable halogenated intermediates.
References
- Kinetic-spectrophotometricdetermination of p-bromoanilineat the microgram level. (2018).
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. (2021). YouTube. [Link]
- Reactions of Aniline. Chemistry Steps. [Link]
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2020). YouTube. [Link]
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository. [Link]
- Bell, R. P., & Ninkov, B. (1966). Kinetics of the bromination of N,N,2-trimethylaniline in aqueous perchloric acid. Journal of the Chemical Society B: Physical Organic, 720. DOI: 10.1039/J29660000720. [Link]
- Bell, R. P., & Rawlinson, D. J. (1961). Kinetics of the bromination of some aromatic amines in aqueous perchloric acid. Journal of the Chemical Society B: Physical Organic, 63. DOI: 10.1039/JS9610000063. [Link]
- On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. (2018).
- Catalytic process for selective aromatic bromination.
- Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. (2015).
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A Senior Application Scientist's Guide to Palladium Catalysis with 3-Bromo-2,4,6-trimethylaniline
This guide provides an in-depth comparison of palladium catalyst systems for cross-coupling reactions involving the sterically hindered substrate, 3-Bromo-2,4,6-trimethylaniline. Designed for researchers and process chemists, this document moves beyond simple protocols to explain the fundamental principles governing catalyst selection and performance, supported by experimental data from peer-reviewed literature.
The Challenge: Overcoming Steric Hindrance in Cross-Coupling
This compound is a valuable building block, but its structure presents a significant challenge for palladium-catalyzed cross-coupling. The two ortho-methyl groups flanking the bromine atom create substantial steric bulk. This hindrance can severely impede key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium(0) catalyst to the aryl bromide.[1] Consequently, standard catalyst systems like Pd(PPh₃)₄ often fail or provide disappointingly low yields.
Successful coupling of this substrate requires catalyst systems specifically designed to operate in a sterically demanding environment. The solution lies in the rational selection of phosphine ligands that not only stabilize the palladium center but also actively promote the difficult steps of the catalytic cycle.[2][3]
Catalyst Selection: The Central Role of Bulky, Electron-Rich Ligands
For sterically congested substrates, the most effective palladium catalysts are typically generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[4] The ligands of choice belong to the dialkylbiaryl phosphine class, pioneered by the Buchwald group.
These ligands share two critical features:
-
Steric Bulk: Large, bulky ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are necessary for the oxidative addition to occur with hindered aryl halides.[3]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which accelerates the rate of oxidative addition.[2][5]
This guide will focus on the performance of catalyst systems based on these advanced ligands in two key transformations: C-N bond formation (Buchwald-Hartwig Amination) and C-C bond formation (Suzuki-Miyaura Coupling).
Comparative Performance: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] For a substrate as hindered as this compound, the choice of ligand is paramount. Bulky biaryl phosphine ligands are known to provide catalysts that are particularly active for these challenging transformations.[8][9][10]
Below is a summary of representative catalyst systems and their performance in the amination of sterically hindered aryl bromides.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| 1 | Morpholine | 1.0 | tBuXPhos (1.5) | NaOt-Bu | Toluene | 80 | 18 | 95 | [11] |
| 2 | n-Hexylamine | 1.0 | BrettPhos (1.5) | K₃PO₄ | t-AmylOH | 110 | 20 | 92 | [12] |
| 3 | Aniline | 0.5 | XPhos (1.0) | K₂CO₃ | Dioxane | 100 | 24 | 89 | [13] |
| 4 | Ammonia | 1.0 | GPhos (1.5) | NaOt-Bu | Toluene | RT | 12 | 93 | [14] |
Analysis and Causality:
The data consistently demonstrates the superiority of bulky, electron-rich biaryl phosphine ligands like tBuXPhos , BrettPhos , and XPhos . These ligands create a sterically demanding coordination sphere around the palladium atom, which facilitates the crucial reductive elimination step to form the C-N bond.[3][15] The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) is critical for deprotonating the amine or the intermediate palladium-amido complex without interfering with the catalyst.[4] The GPhos ligand represents a further refinement, enabling reactions even at room temperature for some substrates by enhancing catalyst stability and activity.[10][14]
Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the key steps facilitated by the bulky ligand (L).
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for coupling hindered substrates.[6][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), tBuXPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This step is critical as the Pd(0) species is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol) and the desired primary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. The degassing of the solvent removes dissolved oxygen which can deactivate the catalyst.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Comparative Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide.[16] As with amination, steric hindrance on the aryl halide partner necessitates the use of highly active catalyst systems.[1][17]
Below is a summary of catalyst systems effective for Suzuki couplings of hindered aryl bromides.
| Entry | Boronic Acid/Ester | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| 1 | Phenylboronic acid | 1.5 | XPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 88 | [18] |
| 2 | 1-Naphthaleneboronic acid | 1.0 | Q-Phos (1.0) | K₂CO₃ | Toluene | RT | 0.75 | 86 | [19] |
| 3 | 4-Methoxyphenylboronic acid | 2.0 | SPhos (4.0) | K₃PO₄ | Toluene | 100 | 16 | 92 | [18] |
| 4 | Phenylboronic acid | 2.0 | P(t-Bu)₃ (3.0) | KF | THF | RT | 12 | 90+ | [20] |
Analysis and Causality:
Once again, bulky, electron-rich monophosphine ligands such as XPhos , SPhos , and Q-Phos are highly effective.[2] These ligands accelerate both the oxidative addition and the reductive elimination steps. The combination of Pd₂(dba)₃ with tri-tert-butylphosphine (P(t-Bu)₃) is also a powerful system for room-temperature couplings of aryl bromides.[20] The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[20][21] The choice of base (e.g., K₃PO₄, KF) can be tuned based on the specific substrates and solvent system.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the mechanism of the Suzuki-Miyaura coupling. The transmetalation step is the key C-C bond-forming stage.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from methods for coupling hindered aryl bromides.[18][22]
-
Reaction Setup: In a flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Workup: After cooling, dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
General Experimental Workflow
The following diagram provides a high-level overview of the workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium cross-coupling reactions.
Conclusion and Recommendations
The successful application of this compound in palladium-catalyzed cross-coupling reactions is critically dependent on the use of specialized catalyst systems. Standard phosphine ligands are generally ineffective due to the severe steric hindrance imposed by the substrate's ortho-methyl groups.
Key Recommendations:
-
Ligand Choice is Crucial: For both C-N and C-C bond formation, bulky and electron-rich dialkylbiaryl monophosphine ligands are the catalysts of choice. Ligands such as XPhos , tBuXPhos , and SPhos consistently provide high yields for sterically demanding substrates.
-
Optimize Reaction Conditions: The choice of base, solvent, and temperature must be carefully considered and optimized for each specific transformation. Strong, non-nucleophilic bases are generally required.
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen and moisture is essential to prevent catalyst deactivation and ensure reproducible results.
By leveraging these advanced catalyst systems and adhering to meticulous experimental technique, researchers can effectively incorporate the challenging this compound motif into a wide array of complex molecules.
References
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A Senior Application Scientist's Guide to Synthesizing Substituted Anilines from Brominated Precursors
An Objective Comparison of Buchwald-Hartwig Amination, Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr)
Substituted anilines are foundational scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Consequently, the efficient and reliable formation of the aryl C–N bond is a paramount challenge in synthetic chemistry.[1][3] Aryl bromides serve as robust and widely available precursors for this transformation. This guide provides an in-depth comparison of the three principal methodologies for coupling amines with brominated aromatic cores: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the catalyst-free Nucleophilic Aromatic Substitution (SNAr).
This analysis moves beyond a simple recitation of protocols to explore the mechanistic underpinnings, substrate scope, and practical considerations of each method. By presenting comparative data and detailed experimental workflows, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target.
The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in the mid-1990s, the Buchwald-Hartwig amination has become the preeminent method for C–N cross-coupling, largely supplanting harsher, traditional techniques.[3][4] Its success lies in its remarkable versatility, broad functional group tolerance, and the continually evolving generations of highly active catalyst systems.[2][3]
Mechanistic Principle: A Ligand-Mediated Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The choice of phosphine ligand is critical, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the cycle.[5][6] Bulky, electron-rich ligands are often employed to accelerate the final reductive elimination step and prevent side reactions.[7]
The generally accepted mechanism involves three key stages:[3][8]
-
Oxidative Addition: The active Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the bound amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C–N bond and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance Profile with Brominated Precursors
Aryl bromides are ideal substrates for this transformation, generally reacting more efficiently than the corresponding chlorides.[9][10] The reaction exhibits broad scope, tolerating a wide variety of electron-donating and electron-withdrawing groups on the aromatic ring. It is effective for coupling with primary and secondary alkylamines and anilines.[3]
Representative Experimental Protocol: Coupling with a Primary Aromatic Amine
This protocol details the synthesis of N-(4-(sec-butyl)phenyl)aniline from 1-bromo-4-(sec-butyl)benzene and aniline, adapted from established procedures.[5] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
1-Bromo-4-(sec-butyl)benzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of inert gas, add anhydrous toluene followed by 1-bromo-4-(sec-butyl)benzene and aniline via syringe.[5]
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the desired substituted aniline.
The Classic Approach: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the historical foundation of C–N bond formation, relying on copper as the promoter or catalyst.[1][11] While traditional Ullmann reactions were notorious for requiring harsh conditions (e.g., >200 °C, stoichiometric copper), modern protocols utilizing catalytic copper sources and specialized ligands have significantly expanded their practicality and lowered the required reaction temperatures.[11][12] The C-N coupling variant is often referred to as the Goldberg reaction.[11]
Mechanistic Principle: A Copper-Mediated Pathway
The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig amination. A plausible pathway involves the oxidative addition of the aryl bromide to a Cu(I) species, generating a transient Cu(III) intermediate. This is followed by reductive elimination to form the C–N bond and regenerate the active Cu(I) catalyst.[11]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Performance Profile with Brominated Precursors
Aryl bromides and iodides are common substrates. While classical methods often required electron-withdrawing groups to activate the aryl halide, modern ligand-accelerated systems have broadened the scope to include unactivated and electron-rich bromoarenes.[11][13] However, reaction temperatures and times are still frequently more demanding than those for palladium-catalyzed systems.[11]
Representative Experimental Protocol: Ligand-Free Amination in Water
This modern protocol highlights a more sustainable approach, using copper powder as the catalyst and water as the solvent, thereby avoiding organic solvents and expensive ligands.[14]
Caption: Experimental workflow for a modern Ullmann reaction.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Aqueous solution of primary amine (e.g., 30% methylamine) (5.0 equiv)
-
Copper powder (5 mol%)
-
Screwed, sealed reaction tube
Procedure:
-
Reaction Setup: In a 30 mL screwed, sealed tube, combine the aryl bromide (10.0 mmol), 30% aqueous methylamine solution (5.4 mL, 50 mmol), and copper powder (0.032 g, 0.5 mmol).[14]
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for the required time (typically 12-24 hours).[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) to extract the product.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Niche Performer: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, catalyst-free method for forming C–N bonds, but its application is strictly limited to specific substrates.[15] Unlike the previous methods that rely on a metal to orchestrate the coupling, SNAr proceeds via a direct attack of the nucleophile on an electron-deficient aromatic ring.
Mechanistic Principle: Addition-Elimination Pathway
The reaction occurs in two distinct steps:
-
Nucleophilic Addition: The amine (nucleophile) attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
The formation of the Meisenheimer complex is typically the rate-determining step. Therefore, the reaction is only feasible when strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are positioned ortho and/or para to the bromine atom.[16][17] These groups are essential to delocalize and stabilize the negative charge of the intermediate.
Caption: The addition-elimination mechanism of SNAr.
Performance Profile with Brominated Precursors
This method is exclusively effective for aryl bromides that are rendered highly electron-poor by suitably positioned activating groups. Unactivated bromoarenes like bromobenzene are completely unreactive under SNAr conditions. For reactive substrates, the reactions are often clean and high-yielding.
Representative Experimental Protocol
This protocol describes the reaction of 1-bromo-4-nitrobenzene with a secondary amine.
Caption: Experimental workflow for an SNAr reaction.
Materials:
-
1-bromo-4-nitrobenzene (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene in DMSO.
-
Reagent Addition: Add potassium carbonate and morpholine to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Comparative Analysis
The choice of synthetic route is a multifactorial decision balancing substrate scope, reaction conditions, cost, and operational simplicity. The table below provides a direct comparison of the three methods.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium(0)/Phosphine Ligand | Copper(I) salt +/- Ligand | None |
| Typical Temp. | 80 - 120 °C[5][6] | 100 - 220 °C (milder with ligands)[11][14] | 80 - 150 °C |
| Substrate Scope | Very Broad: Electron-rich, poor, and neutral Ar-Br.[2][3] | Moderate-Broad: Best with electron-poor Ar-Br, but modern methods expanding scope.[11][13] | Very Narrow: Only for Ar-Br with strong o/p electron-withdrawing groups.[15][17] |
| Functional Group Tolerance | Excellent[3] | Moderate to Good | Good (but limited by substrate scope) |
| Key Advantages | High generality, mild conditions, well-understood, high yields. | Low catalyst cost, improving conditions with modern protocols.[10] | Operationally simple, no metal catalyst required, low cost. |
| Key Limitations | High cost of Pd and ligands, air-sensitivity of reagents. | Often requires higher temperatures/longer times, can have lower yields.[11] | Extremely limited substrate scope. |
Quantitative Data from Representative Syntheses
| Precursor | Amine | Method | Conditions | Yield | Reference |
| 1-Bromo-4-chlorobenzene | Aniline | Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C, 24h | 95% | [6] |
| 1-Bromo-2,4-dichlorobenzene | Morpholine | Buchwald-Hartwig | Pd(OAc)₂/RuPhos, K₃PO₄, Dioxane, 100 °C, 18-24h | 92% | [6] |
| Bromobenzene | Aqueous Methylamine | Ullmann | Cu powder, H₂O, 100 °C, 12h | 96% | [14] |
| 4-Iodotoluene | p-Toluidine | Ullmann | CuI/Ligand, K₂CO₃, Dioxane, 100 °C, 24h | >95% | [18] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | SNAr | K₂CO₃, DMF, 100 °C | High | (General Knowledge) |
Conclusion and Future Outlook
For the synthesis of substituted anilines from brominated precursors, the Buchwald-Hartwig amination stands as the most robust and versatile method, offering unparalleled substrate scope and functional group tolerance under relatively mild conditions.[2][3] It is the go-to strategy for complex molecule synthesis where reliability and generality are paramount.
The Ullmann condensation , while historically challenging, has been revitalized through modern innovations.[12][13] Its primary advantage is the use of an inexpensive and earth-abundant copper catalyst, making it a highly attractive alternative for large-scale industrial processes, particularly when the substrate is amenable and conditions can be optimized.
Nucleophilic Aromatic Substitution (SNAr) remains a valuable tool in a specific niche. When the aryl bromide is appropriately activated, SNAr provides a cheap, simple, and efficient metal-free route to the desired aniline.
Looking forward, the field continues to evolve. Research into more sustainable catalysis using earth-abundant metals like nickel and iron, as well as the development of photoredox-catalyzed C–N couplings that proceed at room temperature, promise to further expand the synthetic chemist's toolkit for constructing this vital chemical bond.[10][13][19]
References
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- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation - Benchchem. [URL: https://www.benchchem.
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- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06121]
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- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6745300/]
- Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium … - ResearchGate. [URL: https://www.researchgate.net/publication/222415136_Bromination_of_para-substituted_anilines_using_H_2_O_2_-HBr_system_or_NBS_in_water_as_a_reaction_medium_A_green_approach]
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02170]
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characterization of regioisomers formed during the synthesis of 3-Bromo-2,4,6-trimethylaniline
<Comparison Guide to the Characterization of Regioisomers Formed During the Synthesis of 3-Bromo-2,4,6-trimethylaniline >
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, presents a unique challenge in controlling regioselectivity. The directing effects of the amino and methyl groups on the aromatic ring can lead to the formation of multiple brominated isomers. This guide provides an in-depth comparison of the potential regioisomers, focusing on their characterization and differentiation through modern analytical techniques.
The Synthetic Challenge: Directing Group Competition
The bromination of 2,4,6-trimethylaniline is an electrophilic aromatic substitution reaction. The activating and ortho-, para-directing amino group, along with the three activating methyl groups, makes the aromatic ring highly susceptible to electrophilic attack. However, the positions ortho and para to the strongly activating amino group are already substituted with methyl groups. This steric hindrance and the electronic effects of the substituents create a complex scenario where bromination can occur at the remaining unsubstituted positions, potentially leading to a mixture of regioisomers.
The primary synthetic route involves the direct bromination of 2,4,6-trimethylaniline. The choice of brominating agent and reaction conditions is critical in influencing the regiochemical outcome. While the desired product is this compound, the formation of other isomers, such as 3,5-dibromo-2,4,6-trimethylaniline, can occur, especially if the reaction is not carefully controlled.
Unraveling the Isomeric Mixture: A Multi-faceted Analytical Approach
Differentiating between the desired this compound and its potential regioisomers requires a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of the product mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for identifying the specific substitution pattern on the aromatic ring.
-
¹H NMR Spectroscopy: The chemical shift and splitting pattern of the aromatic protons are highly sensitive to the position of the bromine atom. In the desired this compound, the single aromatic proton will appear as a singlet. In contrast, other isomers would exhibit different splitting patterns and chemical shifts for their aromatic protons. The integration of the proton signals corresponding to the methyl groups can also provide valuable information about the symmetry of the molecule.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also diagnostic. The carbon atom directly attached to the bromine atom will experience a significant downfield shift. By analyzing the number of signals and their chemical shifts in the ¹³C NMR spectrum, the substitution pattern can be definitively determined.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound, confirming the addition of one or more bromine atoms. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula and ruling out other potential byproducts. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, providing a clear signature for brominated compounds.
Chromatographic Techniques: Separation and Quantification
Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are crucial for separating the components of the reaction mixture.
-
TLC: This rapid and simple technique can be used to monitor the progress of the reaction and to get a preliminary idea of the number of components in the product mixture. The different polarities of the isomers will result in different retention factors (Rf values).
-
GC and HPLC: These techniques provide excellent separation of the isomers, allowing for their quantification. The choice between GC and HPLC depends on the volatility and thermal stability of the compounds.[1] Coupled with a mass spectrometer (GC-MS or LC-MS), these methods can provide both separation and identification of the individual isomers.[2]
Comparative Data for Regioisomer Characterization
The following table summarizes the expected key characterization data for the desired product and a potential dibrominated regioisomer.
| Compound | Structure | Expected ¹H NMR (Aromatic Region) | Expected Key ¹³C NMR Signals (Aromatic Carbons) | Molecular Weight ( g/mol ) [3] |
| This compound | Singlet | Signal for C-Br | 214.10 | |
| 3,5-Dibromo-2,4,6-trimethylaniline | No aromatic protons | Signals for two C-Br | 292.99 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 2,4,6-trimethylaniline in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of NBS as a mild brominating agent helps to control the reaction and minimize the formation of over-brominated products. Conducting the reaction at a low temperature further enhances the selectivity.
Protocol 2: Characterization by NMR Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process and analyze the spectra to determine the chemical shifts, splitting patterns, and integration of the signals.
Self-Validation: The consistency between the ¹H and ¹³C NMR data will provide a high degree of confidence in the structural assignment.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the synthesis, separation, and characterization of this compound and its regioisomers.
Conclusion
The successful synthesis of this compound hinges on the careful control of reaction conditions to favor the formation of the desired regioisomer. A robust analytical workflow, combining NMR spectroscopy, mass spectrometry, and chromatography, is essential for the unambiguous characterization and quantification of the product and any isomeric impurities. This guide provides the foundational knowledge and experimental framework for researchers to confidently navigate the synthesis and characterization of this important chemical intermediate.
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- Covaci, A., et al. (2004). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Environmental science & technology, 38(11), 3129–3136. [Link][1]
- Barontini, G., et al. (2006). Liquid Chromatographic Enantioseparation of the Brominated Flame Retardant 2,3-dibromopropyl-2,4,6-tribromophenyl Ether (DPTE) and Enantiomer Fractions in Seal Blubber. Environmental science & technology, 40(13), 4268–4274. [Link][2]
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A Comparative Guide to the Impact of Methyl Group Substitution on Aniline Reactivity
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in synthetic chemistry, pivotal in the development of pharmaceuticals, dyes, and advanced materials. The reactivity of the aniline core—both at the amino group and on the aromatic ring—is exquisitely sensitive to the nature and position of substituents. This guide provides an in-depth technical comparison of how the substitution of a simple methyl group onto the aniline ring profoundly alters its chemical behavior. We will explore the underlying electronic and steric principles and provide validated experimental protocols for their quantitative assessment.
Theoretical Framework: The Dual Nature of the Methyl Group
The influence of a methyl (-CH₃) group on aniline's reactivity stems from a combination of electronic and steric effects. Understanding this interplay is crucial for predicting chemical behavior.
-
Electronic Effects : The methyl group is a weak electron-donating group (EDG). It influences the electron density of the aniline system through two primary mechanisms:
-
Inductive Effect (+I) : Being less electronegative than a carbon atom in an sp² hybridized state, the alkyl group pushes electron density through the sigma (σ) bonds onto the aromatic ring. This effect increases the electron density on both the ring and the exocyclic amino group.[1]
-
Hyperconjugation : This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This resonance-like effect also increases electron density, particularly at the ortho and para positions.
-
-
Steric Effects : The physical size of the methyl group can hinder the approach of reagents, particularly when it is positioned ortho to the amino group. This "ortho effect" can impede reactions at the amino group and influence the regioselectivity of substitution on the ring.[2][3]
These effects collectively modulate two key chemical properties: the basicity of the amino group and the rate and regioselectivity of electrophilic aromatic substitution (EAS).
Impact on Amino Group Reactivity: A Measure of Basicity (pKa)
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton.[4] It is quantified by the pKa of its conjugate acid (anilinium ion); a higher pKa value indicates a stronger base .[4][5]
The methyl group's electron-donating nature increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity compared to unsubstituted aniline. However, the position of the methyl group leads to significant differences:
-
para-Toluidine (p-toluidine) : The methyl group at the para position exerts both a +I effect and a hyperconjugation effect, both of which increase electron density on the nitrogen. This results in a significantly higher basicity than aniline.
-
meta-Toluidine (m-toluidine) : At the meta position, the hyperconjugation effect does not extend to the amino group. Only the weaker +I effect is operative, leading to an increase in basicity that is less pronounced than that of the para isomer.[6]
-
ortho-Toluidine (o-toluidine) : The ortho isomer presents a more complex scenario. While electronic effects (+I and hyperconjugation) act to increase basicity, steric hindrance comes into play.[6] The adjacent methyl group can interfere with the solvation of the protonated anilinium ion (-NH₃⁺), destabilizing it and thereby reducing basicity. This is a classic example of the "ortho effect," which often results in o-toluidine being a weaker base than its para and sometimes even its meta isomer.[5][6]
Comparative Basicity Data
| Compound | Structure | pKa of Conjugate Acid | Relative Basicity |
| Aniline | C₆H₅NH₂ | 4.60[1] | Reference |
| p-Toluidine | p-CH₃C₆H₄NH₂ | 5.12[5][6] | Strongest |
| m-Toluidine | m-CH₃C₆H₄NH₂ | 4.69[5][6] | Intermediate |
| o-Toluidine | o-CH₃C₆H₄NH₂ | 4.39 - 4.44[5][6][7] | Weakest (of isomers) |
Note: pKa values can vary slightly depending on experimental conditions.
Impact on Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) is a powerful activating, ortho, para-directing group in EAS reactions due to the delocalization of its lone pair into the ring.[8] The addition of an electron-donating methyl group further enhances this reactivity, making the toluidines even more susceptible to electrophilic attack than aniline.
-
Rate of Reaction : All three toluidine isomers react faster in EAS reactions (e.g., bromination, nitration) than aniline. The increased electron density from the methyl group stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, lowering the activation energy.[9] Toluene, for instance, nitrates significantly faster than benzene.[9][10] This activating effect is compounded in toluidines.
-
Regioselectivity : The directing effects of the -NH₂ and -CH₃ groups are synergistic. Since both are ortho, para-directing, the incoming electrophile will be directed to the positions activated by both groups.
-
In o- and p-toluidine , the substitution occurs predominantly at the available ortho and para positions relative to the powerful amino group.
-
In m-toluidine , the directing effects guide the electrophile to position 4 (para to -NH₂ and ortho to -CH₃) and position 6 (ortho to -NH₂), leading to a mixture of products.
-
A critical consideration is the high reactivity of the aniline system. In reactions like bromination with bromine water, the ring is so strongly activated that substitution occurs at all available ortho and para positions, leading to polysubstitution (e.g., 2,4,6-tribromoaniline).[8][11]
Experimental Assessment Protocols
To quantitatively assess these differences in reactivity, standardized experimental protocols are essential.
Protocol 1: Determination of Basicity by Potentiometric Titration
This method provides a reliable way to determine the pKa of the conjugate acids of aniline and the toluidines.[12][13]
Objective: To measure the pH change of an amine solution upon titration with a strong acid and determine the pKa from the resulting curve.
Methodology:
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate measurements.[14][15]
-
Sample Preparation: Prepare a ~0.01 M solution of the amine (e.g., aniline) in deionized water. If solubility is an issue, a mixed solvent system (e.g., water/ethanol) can be used, but consistency across all samples is critical.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Add a standardized strong acid solution (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.2 mL) from a burette.[15]
-
Data Collection: Record the pH of the solution after each addition of acid, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[15]
-
-
Validation: Repeat the titration at least three times for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[15]
Protocol 2: Comparative Kinetic Study of Electrophilic Bromination
This protocol uses the disappearance of bromine's color to compare the relative rates of electrophilic substitution.
Objective: To qualitatively or semi-quantitatively compare the reaction rates of aniline and toluidines with bromine.
Methodology:
-
Solution Preparation:
-
Prepare equimolar solutions (e.g., 0.1 M) of aniline, o-toluidine, m-toluidine, and p-toluidine in a suitable solvent like glacial acetic acid.[11]
-
Prepare a bromine solution (e.g., 0.05 M) in the same solvent. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction Initiation:
-
In separate test tubes, place an equal volume (e.g., 2.0 mL) of each of the aniline solutions.
-
Simultaneously, add an equal, small volume (e.g., 0.5 mL) of the bromine solution to each test tube and start a timer.
-
-
Observation: Observe the test tubes and record the time it takes for the characteristic reddish-brown color of bromine to disappear in each solution. The disappearance of color indicates that the bromine has been consumed by the reaction.
-
Data Analysis: The faster the color disappears, the faster the rate of reaction. The relative reactivity can be ranked based on these times. For a more quantitative analysis, the reaction can be monitored using a UV-Vis spectrophotometer by following the decrease in absorbance at bromine's λ_max.
-
Expected Outcome: The order of reactivity (fastest to slowest) is expected to be p-toluidine ≈ o-toluidine > m-toluidine > aniline. The high reactivity of all substrates will likely lead to rapid decolorization, highlighting their activated nature compared to benzene.[16][17]
Conclusion and Implications
The substitution of a single methyl group has a demonstrable and predictable impact on the reactivity of aniline. Electron-donating effects generally increase the basicity of the amino group and significantly accelerate the rate of electrophilic aromatic substitution. However, steric hindrance, particularly from an ortho-methyl group, can counteract these electronic effects, as seen in the suppressed basicity of o-toluidine.
For professionals in drug development and materials science, these principles are paramount. A change in basicity can alter a drug candidate's solubility, membrane permeability, and interaction with biological targets. Similarly, understanding the kinetics and regioselectivity of EAS reactions is fundamental to the efficient synthesis of complex molecules, allowing for the strategic construction of intermediates with precise substitution patterns. This guide provides the theoretical grounding and practical methodologies to assess and leverage these substituent effects in a research and development setting.
References
- Quora. What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline?. 2019-01-19.
- Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). 2022-01-06.
- Catalysis Science & Technology. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. 2021-02-04.
- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Reddit. [Grade 11: Organic Chemistry] Why doesn't the ortho effect work for N,N-Dimethyl-o-toluidine?. 2022-07-04.
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A Comparative Guide to the Synthetic Routes of Polysubstituted Anilines
Polysubstituted anilines are foundational scaffolds in a multitude of high-value chemical sectors, including pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of substituents on the aniline ring is critical for modulating biological activity, tuning material properties, and directing further synthetic transformations. Consequently, the development of robust, selective, and scalable methods for their synthesis remains a central focus of modern organic chemistry.
This guide provides a comparative analysis of the principal synthetic strategies for accessing polysubstituted anilines. We will delve into the mechanistic underpinnings of each approach, present comparative data to inform methodological choices, and provide detailed experimental protocols for key transformations. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this complex synthetic landscape.
Strategic Overview: Navigating the Synthetic Maze
The synthesis of substituted anilines can be broadly approached via two main disconnection strategies: functionalization of a pre-existing aniline core or construction of the aniline moiety from a non-amine precursor. The choice of strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.
Classical Approaches: The Bedrock of Aniline Synthesis
Nitration followed by Reduction
The most established route to anilines begins with the electrophilic nitration of an aromatic ring, followed by the reduction of the nitro group.[1] This two-step sequence is a workhorse in both academic and industrial settings due to the low cost of reagents and the vast availability of substituted aromatic precursors.[2]
Causality Behind Experimental Choices: The nitration step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the potent electrophile, the nitronium ion (NO₂⁺).[3] The regioselectivity is governed by the electronic properties of the substituents already present on the ring. The subsequent reduction of the nitro group can be achieved through various methods, the choice of which is critical to ensure compatibility with other functional groups.[4]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is highly efficient and clean but can also reduce other functionalities like alkenes or remove benzylic halides.[5][6]
-
Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are robust and high-yielding but can be harsh and generate significant metal waste.[2]
-
Milder Reductants: Stannous chloride (SnCl₂) offers a milder alternative for substrates sensitive to catalytic hydrogenation.[4]
Comparative Data: Nitroarene Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | 1 atm H₂, RT, MeOH/EtOH | High yield, clean byproducts (H₂O) | Reduces other functional groups, flammable gas |
| Fe / HCl | Reflux | Inexpensive, robust | Stoichiometric metal waste, harsh acidic conditions |
| SnCl₂·2H₂O | Reflux, EtOH | Mild, good functional group tolerance | Stoichiometric tin waste, requires workup |
Experimental Protocol: Synthesis of 3-Bromoaniline
-
Nitration: To a stirred solution of bromobenzene (10.0 g, 63.7 mmol) in 20 mL of concentrated H₂SO₄ at 0 °C, add a mixture of concentrated HNO₃ (4.4 mL) and concentrated H₂SO₄ (5 mL) dropwise, maintaining the temperature below 10 °C. After the addition, warm the mixture to 40 °C for 30 minutes. Pour the reaction mixture onto ice, and filter the resulting solid precipitate, which is a mixture of 2-nitro- and 4-nitrobromobenzene.
-
Reduction: Suspend the crude nitrobromobenzene mixture (10.0 g, 49.5 mmol) and tin granules (17.6 g, 148.5 mmol) in 50 mL of ethanol. Heat the mixture to reflux and add concentrated HCl (40 mL) portion-wise over 1 hour. Continue refluxing for an additional 2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and make it strongly basic by the slow addition of 40% NaOH solution. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-bromoaniline.
Modern Catalytic Methods: Precision and Scope
The limitations of classical methods, particularly in terms of functional group tolerance and regioselectivity, have driven the development of powerful transition-metal-catalyzed reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of an aryl halide (or pseudohalide) with an amine.[7][8] This reaction is prized for its exceptional functional group tolerance and broad substrate scope, allowing for the construction of highly complex anilines that are inaccessible via traditional routes.[9]
Causality Behind Experimental Choices: The reaction's success hinges on a catalytic cycle involving a palladium(0) species. The choice of phosphine ligand is paramount, as it directly influences the catalyst's reactivity and stability.[2]
-
Mechanism: The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N bond and regenerate the Pd(0) catalyst.[10]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial.[10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.
-
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine without competing as a nucleophile.[11]
Comparative Data: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure Features | Typical Applications |
| XPhos | Bulky biarylphosphine | General purpose, good for aryl chlorides |
| RuPhos | Bulky biarylphosphine | Particularly effective for secondary amines[10] |
| BINAP | Bidentate phosphine | Early generation, good for aryl iodides/triflates[7] |
| DPPF | Bidentate ferrocenylphosphine | Good for primary amines[7] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-13α-estrone derivative [12]
-
Setup: To an oven-dried microwave vial, add Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and KOt-Bu (1.4 equiv). Seal the vial with a septum, and purge with argon.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 equiv) and the 2-bromo-13α-estrone derivative (1 equiv).
-
Reaction: Pre-stir the mixture at 60 °C for 5 minutes. Then, heat the reaction in a microwave reactor at 150 °C for 10 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl estrone derivative.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[13] It relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[14]
Causality Behind Experimental Choices: For anilines, the amino group itself is not an effective DMG. Therefore, it must be protected with a group that can coordinate to the lithium base, such as an amide (-NHCOR), carbamate (-NHCOOR), or urea group.[15][16]
-
DMG Function: The heteroatoms (O or N) in the DMG act as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. This brings the base into close proximity to the ortho-proton, dramatically increasing its kinetic acidity and ensuring exclusive deprotonation at that site.[14]
-
Reaction Conditions: DoM reactions are performed under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.[13]
-
Electrophile Quench: A wide variety of electrophiles can be used to trap the aryllithium, allowing for the introduction of diverse substituents at the ortho-position.
Experimental Protocol: Vicarious ortho-Metalation of Aniline [15][17]
This one-pot procedure uses a transient urea as a DMG.[17]
-
Urea Formation: In a flame-dried flask under argon, dissolve a hindered secondary amine (e.g., diisopropylamine) in anhydrous THF and cool to -78 °C. Add n-BuLi and stir for 15 minutes. Add phenylisocyanate and stir for another 30 minutes to form the lithium salt of the transient urea in situ.
-
Ortho-Lithiation: Add sec-BuLi to the solution and warm to -20 °C for 1 hour to effect the ortho-deprotonation.
-
Electrophilic Quench: Cool the solution back to -78 °C and add the desired electrophile (e.g., iodine, DMF, benzaldehyde).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry, and purify by chromatography to obtain the ortho-functionalized aniline derivative.
Emerging Frontiers: C-H Amination
Direct C-H amination represents a more atom-economical approach, avoiding the need for pre-functionalization of the aromatic ring (e.g., halogenation).[18] While still an area of active research, iron-catalyzed C-H amination is an emerging sustainable strategy.[9] These methods offer the promise of simplifying synthetic routes but often face challenges in controlling regioselectivity, especially for complex substrates.[19]
Conclusion
The synthesis of polysubstituted anilines is a rich and dynamic field. Classical nitration/reduction protocols remain invaluable for their simplicity and cost-effectiveness, particularly on a large scale.[2] For the synthesis of complex, highly functionalized targets, modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer unparalleled scope and reliability.[2] Strategies like Directed ortho-Metalation provide exquisite regiochemical control for specific substitution patterns. The choice of synthetic route requires a careful analysis of the target molecule's structure, the required scale, and economic considerations. As the field continues to evolve, emerging techniques like direct C-H amination will undoubtedly provide even more efficient and sustainable pathways to these vital chemical building blocks.
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A Comparative Benchmarking Guide to 3-Bromo-2,4,6-trimethylaniline in Ligand Synthesis
For researchers, scientists, and drug development professionals, the rational design of ligands is a cornerstone of modern catalysis. The steric and electronic properties of a ligand dictate the efficacy of a catalyst, influencing its activity, selectivity, and stability. Anilines, particularly sterically hindered ones, are pivotal precursors in the synthesis of a class of powerful ligands known as N-heterocyclic carbenes (NHCs). This guide provides an in-depth technical comparison of 3-Bromo-2,4,6-trimethylaniline and its non-brominated counterpart, 2,4,6-trimethylaniline (mesidine), as precursors for the synthesis of bulky NHC ligands. We will delve into the synthetic pathways, compare expected performance metrics, and provide a mechanistic rationale for the observed and anticipated differences.
The Strategic Importance of Bulky Anilines in Ligand Design
Sterically demanding ligands are crucial for stabilizing reactive, low-coordinate metal centers, which are often key intermediates in catalytic cycles.[1] By creating a sterically crowded environment around the metal, these ligands can prevent catalyst decomposition pathways such as dimerization and facilitate challenging steps like reductive elimination.[2] N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, in many cases surpassing traditional phosphine ligands in performance.[2] The substituents on the nitrogen atoms of the NHC ring are the primary determinants of its steric and electronic properties. Bulky anilines are the go-to precursors for installing sterically demanding N-aryl groups on the NHC core.[3]
This guide focuses on a comparative analysis of two such aniline precursors:
-
2,4,6-Trimethylaniline (Mesidine): A widely used building block for the synthesis of the popular IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand.[4]
-
This compound: A halogenated analogue that introduces an electron-withdrawing bromo-substituent, allowing for the fine-tuning of the electronic properties of the resulting ligand.
Head-to-Head: Synthesis of an IMes-type Ligand Precursor
The synthesis of NHC ligands typically proceeds through the formation of an imidazolium salt precursor, which is then deprotonated to generate the free carbene.[5] Here, we compare the established synthesis of the IMes precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), from 2,4,6-trimethylaniline with a proposed analogous synthesis of its bromo-substituted counterpart from this compound.
Synthetic Workflow Overview
The synthesis is a two-step process:
-
Diimine Formation: Condensation of the aniline with glyoxal to form a diimine.
-
Cyclization: Reaction of the diimine with a C1 source (e.g., paraformaldehyde) and an acid to form the imidazolium salt.
Caption: Relationship between aniline precursor and catalytic performance.
Electronic Effects
The primary electronic effect of the bromo-substituent is its inductive electron-withdrawing nature. This can be quantified using Hammett constants (σ), which provide a measure of the electronic influence of a substituent on a reaction center. The Hammett constant for a meta-bromo substituent is +0.40, while for a para-methyl group it is -0.16. [2]This indicates that the bromo group is electron-withdrawing, while the methyl groups are electron-donating.
In the context of the IMes ligand, the bromo-substituent on the 3-position of the mesityl ring will reduce the overall electron-donating ability of the NHC ligand. This is because the electron-withdrawing effect of the bromine will be transmitted through the aromatic ring to the nitrogen atom and subsequently to the carbene carbon. A less electron-donating NHC ligand will result in a more electron-deficient palladium center in the corresponding catalytic complex. [6]
Implications for Catalysis: The Suzuki-Miyaura Coupling Example
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-C bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [7]The electronic properties of the NHC ligand can influence the rates of these steps. [2]
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides or bromides. [8]A more electron-rich palladium(0) center, resulting from a more electron-donating ligand, generally facilitates oxidative addition. Therefore, a palladium complex with the standard IMes ligand is expected to undergo oxidative addition faster than a complex with the bromo-substituted IMes ligand.
-
Reductive Elimination: This is the product-forming step. A more electron-deficient palladium(II) center, resulting from a less electron-donating (more electron-withdrawing) ligand, can promote faster reductive elimination. [9]Thus, the bromo-substituted IMes ligand may accelerate this step.
The overall effect on the catalytic rate will depend on which step is rate-limiting for a particular substrate combination. For challenging oxidative additions, the standard IMes ligand may be superior. Conversely, if reductive elimination is slow, the bromo-substituted ligand could offer an advantage.
Conclusion
This compound serves as a valuable, albeit more costly, alternative to 2,4,6-trimethylaniline for the synthesis of bulky N-heterocyclic carbene ligands. While the synthetic protocols are expected to be similar, the key difference lies in the electronic properties imparted by the bromo-substituent.
Key Takeaways:
-
Synthesis: The synthesis of the bromo-substituted IMes precursor is expected to be achievable with good yields, analogous to the well-established synthesis of IMes·HCl.
-
Electronic Tuning: The bromo group acts as an electron-withdrawing substituent, reducing the overall σ-donating ability of the resulting NHC ligand.
-
Catalytic Performance: The impact on catalytic performance is nuanced. A less electron-donating ligand may slow down the rate-determining oxidative addition step in some cross-coupling reactions but could accelerate reductive elimination.
The choice between this compound and 2,4,6-trimethylaniline will depend on the specific goals of the researcher. For the development of catalysts with fine-tuned electronic properties, where a more electron-deficient metal center is desired, this compound is a compelling choice. For general applications where high catalytic activity in reactions limited by oxidative addition is paramount, the more electron-donating ligands derived from 2,4,6-trimethylaniline will likely remain the preferred option. Further experimental studies are warranted to provide a direct quantitative comparison and fully elucidate the catalytic potential of ligands derived from this compound.
References
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- M. Hans, L. Delaude, "Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl," Beilstein J. Org. Chem., 2010, 6, 1158.
- C. Hansch, A. Leo, and R. W. Taft, "A Survey of Hammett Substituent Constants and Resonance and Field Parameters," Chem. Rev., 1991, 91(2), 165-195.
- A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angew. Chem. Int. Ed., 2011, 50(30), 6722-6737.
- W. A. Herrmann, "N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis," Angew. Chem. Int. Ed., 2002, 41(8), 1290-1309.
- P. G. Seybold, et al., "Substituent Effects on the Physical Properties and pKa of Aniline," Int. J. Quantum Chem., 2000, 80(4-5), 1107-1115.
- A. J. Arduengo, III, et al., "A Stable Crystalline Carbene," J. Am. Chem. Soc., 1991, 113(1), 361-363.
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- S. Díez-González, N. Marion, and S. P. Nolan, "N-Heterocyclic Carbenes in Late Transition Metal Catalysis," Chem. Rev., 2009, 109(8), 3612-3676.
- S. P. Nolan, "The Development and Catalytic Uses of N-Heterocyclic Carbene Gold, Platinum, and Palladium Complexes," Acc. Chem. Res., 2011, 44(2), 91-100.
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A Senior Application Scientist's Guide to the Validation of Reaction Products from 3-Bromo-2,4,6-trimethylaniline using Mass Spectrometry
For the modern researcher in synthetic chemistry and drug development, the journey from reactant to a pure, well-characterized product is paved with analytical checkpoints. The starting material, 3-Bromo-2,4,6-trimethylaniline, is a versatile scaffold; its aromatic amine and bromo functionalities serve as key handles for constructing complex molecular architectures. However, the success of any synthesis hinges on the unambiguous validation of its products. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based workflows for this purpose, contrasting them with alternative analytical strategies and grounding all protocols in the principles of scientific integrity and self-validation.
The Synthetic Landscape: Why Validation is Non-Negotiable
This compound is a substrate for several high-impact synthetic transformations. The choice of analytical validation technique is intrinsically linked to the expected product.
-
Reactions at the Amine Group (Diazotization): The primary amine can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions. This allows the introduction of various functionalities (e.g., -Cl, -CN, -OH) in place of the original amino group.[1][2][3][4][5] These reactions are powerful but can be accompanied by side products, necessitating precise characterization.
-
Reactions at the C-Br Bond (Cross-Coupling): The aryl bromide is an excellent partner for palladium-catalyzed cross-coupling reactions.
Given the complexity and economic investment in multi-step syntheses, especially in pharmaceutical development, early and accurate validation of each intermediate is paramount. Mass spectrometry (MS) has emerged as an indispensable tool, offering a blend of speed, sensitivity, and structural insight that is unmatched by any single alternative technique.[13]
Mass Spectrometry: The Core of Modern Reaction Validation
Mass spectrometry provides two fundamental pieces of information critical for product validation: the precise molecular weight and structural details gleaned from fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a product, while tandem mass spectrometry (MS/MS) provides a fragmentation fingerprint that helps confirm its structure.[13][14]
The choice between the two most common MS workflows in this context—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—is dictated by the physicochemical properties of the analyte.
Workflow 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] For many derivatives of this compound, which have relatively low molecular weights, this method offers high chromatographic resolution and highly reproducible fragmentation patterns from Electron Ionization (EI).
Causality Behind the Choice: Why choose GC-MS? The trimethyl and bromo substitutions on the aniline ring make many of its derivatives sufficiently volatile and thermally stable for gas chromatography. The primary advantage is the use of Electron Ionization (EI), which induces extensive, reproducible fragmentation. This fragmentation is like a fingerprint, and vast spectral libraries (e.g., NIST) can be searched for matches, providing a high degree of confidence in product identification.[16]
-
Sample Preparation:
-
Quench a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 10-100 µg/mL.[16]
-
Self-Validation: If quantitative analysis is needed, add an appropriate internal standard at a known concentration.[17]
-
-
Instrument Configuration:
-
Injector: Split/splitless inlet, typically operated at 250-280°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a robust starting point.[17]
-
Oven Program: Start with a temperature ramp (e.g., 50°C hold for 2 min, then ramp at 10-20°C/min to 300°C) to ensure separation of reactants, products, and byproducts.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.[17]
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected product's molecular weight (e.g., 500 amu).
-
-
Data Analysis:
-
Identify the peak corresponding to the product by its retention time.
-
Examine the mass spectrum. Look for the molecular ion (M⁺˙).
-
Trustworthiness Check: Confirm the presence of the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will manifest as two peaks (M⁺˙ and M+2⁺˙) of nearly equal intensity. This is an intrinsic validation marker.
-
Compare the fragmentation pattern to a library spectrum or predict fragmentation pathways to confirm the structure.
-
Workflow 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For products that are less volatile, thermally labile, or of higher molecular weight, LC-MS is the superior choice.[18][19] It utilizes softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often preserve the molecular ion.
Causality Behind the Choice: Why choose LC-MS? If a Suzuki coupling introduces a large, non-volatile group or a Buchwald-Hartwig reaction adds a polar amine, the product may not be suitable for GC. LC-MS, particularly with ESI, is excellent for polar and ionic compounds and typically generates a protonated molecule [M+H]⁺.[20] This makes it straightforward to confirm the molecular weight. High-resolution instruments (like Orbitrap or Q-TOF) can provide mass accuracy within 5 ppm, allowing for confident determination of the elemental formula.
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture in the mobile phase (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.
-
-
Instrument Configuration (HPLC):
-
Column: A C18 reversed-phase column is the workhorse for small molecule analysis.[21]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation for positive-ion ESI.
-
Flow Rate: 0.2-0.5 mL/min for analytical scale columns.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis:
-
Full Scan (MS1): Acquire data across a relevant mass range to find the [M+H]⁺ ion of the expected product.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and fragment it using collision-induced dissociation (CID) to obtain structural information. This is crucial for distinguishing between isomers.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the product's [M+H]⁺ to confirm its presence and retention time.
-
Verify the bromine isotope pattern in the full scan spectrum.
-
Analyze the MS/MS fragmentation spectrum to confirm structural motifs.
-
Comparative Analysis of MS Workflows
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile & Thermally Stable Compounds[15] | Wide Range, including Non-Volatile & Thermally Labile[19] |
| Ionization Method | Electron Ionization (EI) - Hard, Reproducible | Electrospray Ionization (ESI) - Soft, Preserves Molecular Ion[20] |
| Structural Info | Extensive Fragmentation, Library Searchable[16] | Controlled Fragmentation via MS/MS |
| Key Advantage | High confidence from library matching | Broad applicability, accurate mass determination (HRMS) |
| Limitation | Limited to GC-amenable compounds | Fragmentation is less standardized than EI |
Visualizing the Validation Process
A robust validation strategy follows a clear and logical workflow, from initial reaction screening to final confirmation.
Caption: General workflow for reaction product validation using mass spectrometry.
Orthogonal Techniques: Building a Case for Certainty
While mass spectrometry is a powerful primary tool, true scientific trustworthiness comes from orthogonal validation—using different techniques that rely on distinct physical principles to confirm a result.[21]
| Technique | Principle | Information Provided | Throughput | Sensitivity |
| Mass Spectrometry | Mass-to-Charge Ratio | Molecular Weight, Elemental Formula (HRMS), Connectivity (MS/MS) | High | High (pmol-fmol) |
| NMR Spectroscopy | Nuclear Spin in a Magnetic Field | Definitive 3D Structure, Connectivity, Purity | Low | Low (µmol-nmol) |
| HPLC-UV | Differential Partitioning & UV Absorbance | Purity, Retention Time, Quantification (with standard) | High | Medium (nmol-pmol) |
| Elemental Analysis | Combustion Analysis | % Composition of C, H, N, S | Low | Low (mg scale) |
Expertise in Practice: A typical workflow in our labs involves rapid screening of reaction fractions by LC-MS or GC-MS to identify the product and assess purity. Once the desired product is isolated via chromatography, a final, high-purity sample is submitted for NMR spectroscopy for unambiguous structural confirmation and HRMS for elemental composition verification. This multi-pronged approach leaves no room for ambiguity.
Caption: Orthogonal validation approach combining MS, NMR, and HPLC.
Conclusion
For researchers working with this compound and its derivatives, mass spectrometry is not merely an analytical technique; it is an indispensable guide throughout the synthetic process. It provides rapid, sensitive, and structurally informative data that accelerates reaction optimization and ensures the integrity of intermediates. Both GC-MS and LC-MS offer robust, self-validating workflows, particularly when leveraging intrinsic markers like the bromine isotopic signature. While MS provides the core of the analytical evidence, its true power is realized when integrated into a comprehensive validation strategy that includes orthogonal methods like NMR spectroscopy. This holistic approach ensures that the final product is not just a peak on a chromatogram but a well-defined molecular entity, ready for the next stage of discovery.
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- Advanced techniques and applications of LC-MS in small molecule drug discovery.Drug Discovery Today: Technologies.
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- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.PubMed.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.Environmental Science & Technology.
- Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.
- GC/MS Analysis of the Aromatic Composition of Gasoline.Journal of Chemical Education.
- Fast LC/MS in the analysis of small molecules.ResearchGate.
- A Comparative Guide to Mass Spectrometry and Alternative Methods for the Validation of Site-Specific Conjugation. Benchchem.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.International Journal of Environmental Analytical Chemistry.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.Journal of Analytical Methods in Chemistry.
- Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories.
- Buchwald–Hartwig amination.Wikipedia.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Recent trends in the chemistry of Sandmeyer reaction: a review.Journal of the Iranian Chemical Society.
- Sandmeyer reaction.Wikipedia.
- Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data.Nature Communications.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
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- Applications in Organic Chemistry.Norwegian University of Science and Technology.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Suzuki reaction.Wikipedia.
- How Mass Spectrometry Reference Standards Help Validate Your Data.
- Nonconventional Alternatives to LC–MS.LCGC International.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Sandmeyer Reaction.Organic Chemistry Portal.
- Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization.ACS Central Science.
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- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube.
- Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid.Homework.Study.com.
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- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.RSC Advances.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.Molecules.
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Safety Operating Guide
Secure and Compliant Disposal of 3-Bromo-2,4,6-trimethylaniline: A Practical Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of modern scientific research. For drug development professionals and laboratory scientists, the synthesis and handling of novel compounds like 3-Bromo-2,4,6-trimethylaniline necessitate a robust understanding of proper disposal protocols. This guide provides an in-depth, procedurally-focused framework for the safe and compliant disposal of this specific aromatic amine, moving beyond a simple checklist to explain the critical reasoning behind each step.
Part 1: Hazard Profile and Immediate Safety Considerations
Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards is paramount. This compound is classified with several key hazards that dictate its handling and disposal requirements.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
These classifications underscore the need for stringent personal protective equipment (PPE) protocols. When handling this compound, always wear appropriate protective gloves, clothing, and eye/face protection.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Part 2: The Disposal Workflow: From Generation to Collection
A systematic approach to waste management, starting at the point of generation, is essential for safety and regulatory compliance.
Step 1: Waste Segregation and Containerization
The principle of waste segregation is fundamental to preventing unintended chemical reactions and ensuring proper final disposal.
-
Designated Waste Stream: this compound is a halogenated organic compound. As such, it must be collected in a waste container specifically designated for halogenated organic waste.[4] Do not mix it with non-halogenated solvents, aqueous waste, or other incompatible chemical classes.[5][6]
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass carboys. Ensure the container is in good condition, with a secure, leak-proof lid.
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Harmful/Irritant).
-
The date of waste accumulation.
-
Step 2: Spill and Contamination Management
Accidents happen, but a prepared response can significantly mitigate the risks.
Protocol for Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel and eliminate all ignition sources. Ensure the area is well-ventilated.[7]
-
Utilize PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[7]
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the designated halogenated organic waste container.[8][9]
-
Decontamination: Clean the spill area thoroughly. Take off any contaminated clothing and wash it before reuse.[1]
All materials used in the cleanup, including PPE, become hazardous waste and must be disposed of accordingly.
Part 3: Final Disposal Pathways and Regulatory Compliance
The ultimate disposal of chemical waste is a highly regulated process governed by federal and local authorities. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA).[10][11]
The Role of Your Institution's Environmental Health & Safety (EHS)
It is critical to understand that final disposal is not the responsibility of the individual researcher. Your institution's Environmental Health & Safety (EHS) office is the designated authority for managing the hazardous waste program. They are responsible for the collection, storage, and transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Disposal Decision and Logistics Workflow
Caption: Workflow for the compliant disposal of this compound.
Approved Disposal Method: Incineration
For halogenated organic compounds like this compound, the standard and most effective disposal method is high-temperature incineration .[4] This process offers several advantages:
-
Complete Destruction: The high temperatures effectively break down the complex organic molecule into simpler, less harmful substances.
-
Environmental Protection: Licensed incinerators are equipped with advanced scrubbing systems to neutralize and remove harmful byproducts, such as hydrogen bromide, from the exhaust gases, preventing their release into the atmosphere.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [6][9] This is illegal and poses a significant threat to aquatic ecosystems and public health.[12]
Part 4: Building a Foundation of Trust Through Safety
Adherence to these disposal protocols is not merely about regulatory compliance; it is about fostering a culture of safety and environmental responsibility. By understanding the properties of the chemicals we work with and respecting the established procedures for their disposal, we protect ourselves, our colleagues, and the wider community. Always consult your material's specific Safety Data Sheet (SDS) and your institution's EHS guidelines as the primary sources of information.[7]
References
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- ChemicalBook. (2025-08-30). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Sigma-Aldrich.this compound 98 82842-52-2.
- Chemical Label.this compound.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Fisher Scientific. (Date unavailable). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025-10-24). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency (EPA). (2025-11-12). Regulatory and Guidance Information by Topic: Toxic Substances.
- Yale Environmental Health & Safety.Management of Hazardous Waste Procedure.
- Google Patents.JP2010131489A - Method of treating aromatic amines-containing wastewater.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Bucknell University.Hazardous Waste Segregation.
- U.S. Environmental Protection Agency (EPA). (2025-03-24). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency (EPA).Learn about Hazardous Waste Cleanups.
- Chemtex Speciality Limited.Neutralizing Amine | Refinery Chemicals.
- U.S. Environmental Protection Agency (EPA).Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- C&EN. (2024-08-30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
- Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide.
- University of Oslo (UiO).Chemical and Hazardous Waste Guide.
- The Open Chemical Engineering Journal.Neutralizing Amines in Boiler Steam and Humidified Indoor Air. Retrieved from The Open Chemical Engineering Journal website.
- University of Maryland Environmental Safety, Sustainability and Risk (ESSR).EPA Hazardous Waste Codes.
- Collect and Recycle.Amine Disposal For Businesses.
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Navigating the Safe Handling of 3-Bromo-2,4,6-trimethylaniline: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. Our commitment extends beyond supplying high-purity compounds; it lies in empowering you with the knowledge to work safely and effectively. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of 3-Bromo-2,4,6-trimethylaniline (CAS No. 82842-52-2), a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols.
Understanding the Hazard Profile: Why This Compound Demands Respect
This compound is classified with a "Warning" signal word and is associated with specific health hazards that dictate our handling procedures.[1][2] Understanding these hazards is the critical first step in mitigating risk.
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1][3]
-
Respiratory Irritation (H335): Inhalation of the dust or powder may lead to respiratory irritation.[1][3]
While specific occupational exposure limits for this compound have not been established, it is prudent to consider the exposure limits for related aniline compounds as a conservative measure. For instance, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for aniline at 5 ppm over an 8-hour work shift.[4][5]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][3] |
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective gear serves a specific purpose, grounded in the compound's hazard profile.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, engineering controls should be in place to minimize exposure.
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment: A Detailed Breakdown
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1] Nitrile gloves are a common and effective choice for handling many chemicals, but always consult a glove compatibility chart for the specific compound you are working with.
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes and airborne particles.[6]
-
Respiratory Protection: A NIOSH/MSHA-approved N95 dust mask is recommended to prevent inhalation of the powder.[2] In situations where there is a risk of higher exposure, a respirator with an appropriate cartridge for organic vapors and particulates should be considered.
-
Skin and Body Protection: A lab coat should be worn to protect your street clothes and skin from contamination. Ensure it is buttoned and the sleeves are rolled down.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk and ensuring a safe experimental process.
Pre-Handling Checklist
-
Verify Chemical Identity: Confirm the container is correctly labeled as this compound.
-
Inspect Container: Check for any damage or leaks.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible.
-
Assemble PPE: Ensure all necessary personal protective equipment is available and in good condition.
-
Prepare Workspace: Work in a designated area within a fume hood, free of clutter.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and then gloves. If required, fit your respirator.
-
Weighing and Transfer: Carefully open the container in the fume hood. Use a spatula to transfer the solid. Avoid creating dust. If possible, use a balance with a draft shield.
-
In-Use: Keep the container sealed when not in use. If the compound is used in a solution, be mindful of potential splashes.
-
Post-Handling: After use, securely seal the container.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Doffing PPE: Remove gloves first, followed by your lab coat, and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Waste Segregation: Dispose of any contaminated materials, including gloves, weigh boats, and empty containers, in a designated hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with the contents, including "Hazardous Waste" and the chemical name.
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the procedural flow, the following diagram outlines the critical steps for handling this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Conclusion: A Culture of Safety
The responsible use of chemicals like this compound is a cornerstone of scientific integrity and professional practice. By understanding the inherent hazards, diligently using the correct personal protective equipment, and adhering to a structured operational plan, you can significantly mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is the consistent application of these principles that builds a deep and lasting culture of safety.
References
- This compound 98 82842-52-2 - Sigma-Aldrich. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (n.d.).
- This compound 98 82842-52-2 - Sigma-Aldrich. (n.d.).
- chemical label this compound. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- This compound, 98% 82842-52-2 India - Ottokemi. (n.d.).
- Aniline - Hazardous Substance Fact Sheet. (n.d.).
- EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
